molecular formula C11H11N3O B1439191 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS No. 1158235-36-9

4-(3-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1439191
CAS No.: 1158235-36-9
M. Wt: 201.22 g/mol
InChI Key: ZLLWVWJXTPKEQM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656537
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158235-36-9
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles, particularly pyrimidine derivatives, represent a cornerstone of molecular design.[1][2] Their prevalence in biologically active molecules and functional materials necessitates an unimpeachable understanding of their precise atomic arrangement. The compound 4-(3-Methoxyphenyl)pyrimidin-2-amine (Molecular Formula: C₁₁H₁₁N₃O, Molecular Weight: 201.23 g/mol ) serves as an exemplary scaffold.[3] Its structural elucidation is not merely an academic exercise but a critical checkpoint in any research and development pipeline, ensuring that all subsequent biological, toxicological, and material property data is attributed to the correct molecular entity.

This guide eschews a simple recitation of data. Instead, it presents a holistic and logical workflow, mirroring the thought process of an experienced analytical scientist. We will progress from foundational mass and functional group analysis to the intricate mapping of the molecular framework via nuclear magnetic resonance, culminating in the definitive spatial confirmation by X-ray crystallography. Each step is designed not only to provide a piece of the structural puzzle but also to cross-validate the findings of the preceding analyses, creating a robust, self-validating system of evidence.

Part 1: Foundational Analysis - Confirming the Pieces

Before assembling the puzzle, we must first confirm we have all the correct pieces. This initial phase uses mass spectrometry to verify the elemental composition and infrared spectroscopy to identify the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most fundamental question is: does the sample have the correct molecular formula? Low-resolution mass spectrometry can confirm the nominal mass, but only HRMS provides the requisite mass accuracy to confidently distinguish between isobaric species (different formulas with the same nominal mass). Electrospray Ionization (ESI) is selected as the ionization technique; it is a "soft" method that minimizes in-source fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺.[4]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation of the analyte.

  • Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Analysis: Identify the m/z of the most abundant ion and compare its exact mass to the theoretical mass calculated for the protonated molecule, [C₁₁H₁₂N₃O]⁺. The mass error should be below 5 ppm.

Data Presentation: Expected HRMS Data

ParameterExpected ValuePurpose
Molecular FormulaC₁₁H₁₁N₃OHypothesized composition
Theoretical [M+H]⁺201.0929 + 1.0078 = 202.1007Calculated exact mass of the protonated molecule
Observed [M+H]⁺~202.1007 ± 0.0010Experimental verification of elemental composition
Mass Error< 5 ppmConfidence metric for the formula assignment

Trustworthiness through Fragmentation: Tandem MS (MS/MS) can be used to further validate the structure by analyzing fragmentation patterns. The pyrimidine ring is generally stable, with fragmentation often initiated at the substituent groups.[4][5]

M [M+H]⁺ m/z = 202.1 F1 [M+H - CH₃]⁺ m/z = 187.1 M->F1 - •CH₃ F2 [M+H - NH₃]⁺ m/z = 185.1 M->F2 - NH₃ F3 [C₇H₇O]⁺ m/z = 107.1 M->F3 Ring Cleavage

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups that constitute the molecule. By probing the vibrational frequencies of bonds, we can confirm the presence of the amine (-NH₂), the aromatic rings, and the ether (C-O) linkage. An Attenuated Total Reflectance (ATR) accessory is used for solid samples as it requires minimal sample preparation.[6]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background to produce the final absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Authoritative Grounding
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A primary amine is expected to show two distinct, sharp bands in this region.[7][8]
3100-3000C(sp²)-H StretchAromatic RingsIndicates protons attached to the benzene and pyrimidine rings.
1650-1580N-H Scissoring (Bend)Primary Amine (-NH₂)A characteristic bending vibration for primary amines.[8]
1600-1450C=C & C=N StretchAromatic RingsMultiple sharp bands confirming the aromatic nature of both ring systems.
1280-1200C(aryl)-O Asymmetric StretchAryl Ether (-OCH₃)Strong absorption typical for the C-O bond of an aryl ether.[9]
1050-1000C(aryl)-O Symmetric StretchAryl Ether (-OCH₃)Confirmatory C-O stretch.[9]

Part 2: The Core Framework - High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution.[10] It provides information on the chemical environment, count, and connectivity of protons and carbons. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent like DMSO-d₆ is required for full, unambiguous assignment. DMSO-d₆ is chosen for its ability to solubilize the compound and slow down the exchange of the amine protons with water, allowing for their observation.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra: Acquire a Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These experiments are essential for establishing connectivity.

¹H NMR Spectroscopy - Proton Environments

Expertise & Causality: The ¹H NMR spectrum reveals the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chemical shifts are highly informative; protons on the pyrimidine ring are deshielded by the electronegative nitrogen atoms and appear downfield.[11]

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5'~8.4d1HPyrimidine HDoublet due to coupling with H-6'. Deshielded by adjacent N.
H-2~7.8t1HPhenyl HAppears as a small triplet or singlet-like peak.
H-6~7.7d1HPhenyl HOrtho to the pyrimidine ring.
H-4~7.4t1HPhenyl HTriplet due to coupling with H-5 and H-6.
H-6'~7.2d1HPyrimidine HDoublet due to coupling with H-5'.
H-5~7.0d1HPhenyl HOrtho to the methoxy group.
NH₂~6.8s (broad)2HAmine ProtonsBroad singlet, exchangeable with D₂O.[7]
OCH₃~3.9s3HMethoxy ProtonsCharacteristic singlet for a methoxy group.[9]
¹³C NMR Spectroscopy - The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum shows the number of unique carbon environments. Carbons attached to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts. Quaternary carbons (those with no attached protons) typically have weaker signals.[12]

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~163QuaternaryC2' (Amine-bearing)
~161QuaternaryC4' (Phenyl-bearing)
~160QuaternaryC3 (Methoxy-bearing)
~158CHC5'
~138QuaternaryC1 (Pyrimidine-bearing)
~130CHC5
~122CHC6
~118CHC2
~114CHC4
~108CHC6'
~55CH₃OCH₃
2D NMR - Connecting the Dots

Expertise & Causality: While 1D spectra provide the parts list, 2D spectra build the final structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the connectivity within the methoxyphenyl ring (H-4, H-5, H-6) and the pyrimidine ring (H-5', H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This technique provides the unequivocal link between the methoxyphenyl ring and the pyrimidine ring.

Trustworthiness through HMBC Correlations: The most critical correlations to establish are those that bridge the two rings and connect the substituents.

cluster_phenyl Methoxyphenyl Ring cluster_pyrimidine Pyrimidine Ring H6 H-6 C4_prime C-4' H6->C4_prime ³J H2 H-2 H2->C4_prime ³J C1 C-1 C2 C-2 C6 C-6 H5_prime H-5' H5_prime->C1 ³J H5_prime->C2 ⁴J (weak) H5_prime->C6 ⁴J (weak)

Caption: Key HMBC correlations linking the two aromatic rings.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It determines the three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. Obtaining a diffraction-quality single crystal is often the most challenging step.[15][16]

A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Mount Crystal on Goniometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final Structure (CIF file) E->F

Caption: The workflow for single-crystal X-ray analysis.

Experimental Protocol: Crystallization and Structure Determination

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, ethanol). Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. Screen various solvents to find conditions that yield single, well-formed crystals.

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a loop, which is then placed on the goniometer head of the diffractometer.[13]

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, resulting in a final model of the atomic positions.

The final output, a Crystallographic Information File (CIF), is the definitive record of the molecular structure.

Conclusion: A Synthesis of Evidence

References

  • IUCrJ. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. International Union of Crystallography. [Link]

  • Cheminform. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines. ResearchGate. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Google Patents. Preparation of 4-substituted 2-amino-benzo[17][18]furo[3,2-d]pyrimidine derivatives. Google Patents.

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]

  • NIH National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • PubChem. 4-(4-Methoxyphenyl)pyrimidin-2-amine. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • MDPI. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • PubMed. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • OpenStax. Spectroscopy of Ethers. [Link]

  • Research Square. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • University of Science and Technology of China. Supplementary Information. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • University of Wisconsin-Madison. Short Summary of ¹³C-NMR Interpretation. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

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Sources

4-(3-Methoxyphenyl)pyrimidin-2-amine CAS number 1158235-36-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS: 1158235-36-9 | Role: Kinase Inhibitor Scaffold & Pharmacophore

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, This compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. As a Senior Application Scientist, I define this compound not merely as a catalog reagent, but as a critical ATP-mimetic building block .

Its structural core—the 2-aminopyrimidine—is chemically tuned to interact with the hinge region of kinase domains via bidentate hydrogen bonding. The 3-methoxyphenyl moiety provides essential hydrophobic contacts and vectors for further functionalization (e.g., solubilizing groups or selectivity filters). This monograph details the physicochemical profile, robust synthetic pathways, and structural utility of this compound in drug discovery, specifically targeting kinases such as PLK4 , PI3K , and WRN helicase .

Chemical Profile & Specifications

Table 1: Physicochemical Properties and Drug-Likeness

PropertyValueRelevance in Drug Design
CAS Number 1158235-36-9Unique Identifier
IUPAC Name This compoundSystematic Nomenclature
Formula C₁₁H₁₁N₃OStoichiometry
Molecular Weight 201.23 g/mol Fragment-based Drug Discovery (FBDD) ideal (<300 Da)
cLogP ~1.8 - 2.1High membrane permeability; Lipinski compliant
H-Bond Donors 2 (–NH₂)Critical for Hinge Binding (Donor-Acceptor motif)
H-Bond Acceptors 3 (N1, N3, OMe)Interaction with catalytic lysine or backbone amides
Topological Polar Surface Area ~52 ŲExcellent oral bioavailability prediction

Synthetic Methodologies

To ensure reproducibility and scalability, I present two distinct synthetic routes. The choice depends on the project phase: Suzuki-Miyaura Coupling for rapid analog generation (Discovery Phase) and Enaminone Cyclocondensation for bulk preparation (Process Phase).

Method A: Suzuki-Miyaura Cross-Coupling (Discovery Route)

Rationale: This modular approach allows for the rapid substitution of the aryl boronic acid, facilitating SAR (Structure-Activity Relationship) exploration.

Reagents:

  • Substrate: 2-Amino-4-chloropyrimidine

  • Coupling Partner: 3-Methoxyphenylboronic acid

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable)

  • Base: Cs₂CO₃ (Promotes transmetallation)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge: In a microwave vial, combine 2-amino-4-chloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvate: Add degassed 1,4-Dioxane/Water.

  • Catalyze: Add Pd(dppf)Cl₂·DCM (5 mol%). Seal and purge with N₂.

  • React: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry organic phase over MgSO₄.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product elutes as a pale yellow solid.

Method B: Enaminone Cyclization (Process Route)

Rationale: Avoids expensive palladium catalysts and halogenated precursors. Ideal for multi-gram synthesis.

Reagents:

  • Precursor: 3-Methoxyacetophenone

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyclizing Agent: Guanidine Carbonate

  • Solvent: Ethanol/NaOEt

Protocol:

  • Enaminone Formation: Reflux 3-methoxyacetophenone with neat DMF-DMA (1.5 eq) for 12 hours. Remove volatiles in vacuo to yield the intermediate enaminone (3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one).

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add Guanidine Carbonate (1.2 eq) and NaOEt (1.0 eq).

  • Reflux: Heat at reflux (80°C ) for 12-16 hours.

  • Precipitation: Cool to room temperature. Pour into ice water. The pyrimidine precipitates.

  • Isolation: Filter the solid, wash with cold water/ethanol (9:1), and dry. Recrystallize from Ethanol if necessary.

Visualization: Synthetic Workflows

SynthesisPathways start_A 2-Amino-4-chloropyrimidine process_A Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 100°C start_A->process_A + 3-Methoxyphenylboronic acid start_B 3-Methoxyacetophenone inter_B Enaminone Intermediate (via DMF-DMA) start_B->inter_B Reflux process_B Cyclocondensation Guanidine, NaOEt Reflux inter_B->process_B product This compound (CAS 1158235-36-9) process_A->product Yield: ~75-85% process_B->product Yield: ~60-70% (Scalable)

Figure 1: Dual synthetic pathways for CAS 1158235-36-9 tailored for discovery (top) and scale-up (bottom).

Structural Biology & Mechanism of Action

The 2-aminopyrimidine motif is a textbook "hinge binder." In the ATP-binding pocket of kinases (e.g., PLK4, PI3K), the adenine ring of ATP forms hydrogen bonds with the protein backbone. CAS 1158235-36-9 mimics this interaction:

  • Acceptor (N1): The pyrimidine N1 accepts a hydrogen bond from the backbone amide (typically the "hinge" residue).

  • Donor (C2-NH₂): The exocyclic amine donates a hydrogen bond to the backbone carbonyl.

  • Hydrophobic Clamp: The 3-methoxyphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue. The meta-methoxy group is strategically positioned to probe the "back pocket" or solvent-exposed regions, often enhancing selectivity over other kinases.

Key Applications:

  • PLK4 Inhibition: Used as a core scaffold to develop inhibitors for centrosome duplication in cancer cells [1].[1]

  • PI3K/mTOR: The aminopyrimidine core is homologous to clinical candidates targeting the PI3K/Akt/mTOR pathway [2].

  • WRN Helicase: Recent studies utilize substituted pyrimidines in "scaffold hopping" to target microsatellite instability-high (MSI-H) cancers [3].

Visualization: Pharmacophore Interaction

Pharmacophore N1 Pyrimidine N1 (H-Bond Acceptor) Hinge_NH Kinase Hinge Backbone (Amide NH) N1->Hinge_NH  < 3.0 Å   NH2 C2-Amine (H-Bond Donor) Hinge_CO Kinase Hinge Backbone (Carbonyl O) NH2->Hinge_CO  < 3.0 Å   Ph 3-Methoxyphenyl (Hydrophobic Core) Pocket Hydrophobic Pocket (Gatekeeper Residue) Ph->Pocket  Van der Waals  

Figure 2: Pharmacophore mapping of the aminopyrimidine core binding to a generic kinase hinge region.

Analytical Validation & Safety

Quality Control (QC) Parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals:

    • δ ~8.3 ppm (d, 1H, Pyrimidine H-6)

    • δ ~7.0-7.6 ppm (m, 4H, Aryl protons)

    • δ ~6.5 ppm (s, 2H, -NH₂, broad exchangeable)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

  • LC-MS: ESI+ [M+H]⁺ = 202.1.

  • Purity: >95% by HPLC (254 nm) is required for biological assays to avoid false positives from metal contaminants.

Safety & Handling:

  • Hazard: Irritant (H315, H319). Potential for specific organ toxicity if ingested (based on kinase inhibitor class effects).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over prolonged exposure to air.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances, 2023.

  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor. Journal of Medicinal Chemistry, 2020.[2]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. European Journal of Medicinal Chemistry, 2024.

  • Synthesis of 4-arylpyrimidines via Suzuki Coupling. Sigma-Aldrich Protocol Guide.

Sources

4-(3-Methoxyphenyl)pyrimidin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility

Executive Summary & Chemical Identity[1][2]

4-(3-Methoxyphenyl)pyrimidin-2-amine is a heteroaryl small molecule predominantly utilized as a pharmacophore in kinase inhibitor discovery. Structurally, it consists of a pyrimidine core substituted at the C4 position with a meta-methoxyphenyl ring and an exocyclic amine at the C2 position. This specific scaffold acts as a bidentate hydrogen bond donor/acceptor motif, making it a privileged structure for ATP-competitive inhibition in drug development.

Chemical Identity Data
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Monoisotopic Mass 201.0902 Da
SMILES COc1cccc(c1)c2ccnc(n2)N
Classification Aminopyrimidine; Biaryl heteroaromatic

Structural Analysis & Physicochemical Properties[1][2][5][8]

The molecular weight of 201.23 g/mol places this compound well within the "fragment-like" chemical space (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD). Its specific constitutional isomerism (meta-substitution) influences its metabolic stability and solubility profile compared to its para-isomer counterparts.

Key Physicochemical Parameters
ParameterValue (Predicted)Relevance to Drug Design
Lipophilicity (cLogP) ~1.5 - 1.9Optimal for membrane permeability; allows for further decoration without violating Lipinski's Rule of 5.
H-Bond Donors (HBD) 1 (Exocyclic -NH₂)Critical for interaction with the "gatekeeper" or hinge region residues in kinases.
H-Bond Acceptors (HBA) 3 (Pyrimidine Ns, Methoxy O)Facilitates water solubility and specific protein-ligand interactions.
Topological Polar Surface Area (TPSA) ~61 ŲIndicates good predicted oral bioavailability (typically favorable if < 140 Ų).

Mechanistic Causality: The meta-methoxy group (3-position on the phenyl ring) is electronically distinct from para-substitutions. It exerts an inductive withdrawing effect while remaining a weak resonance donor, often improving metabolic stability against CYP450 oxidation compared to the more exposed para-methoxy position.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[3][6]

The most robust route for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the boronic acid and the mild conditions required to preserve the aminopyrimidine functionality.

Experimental Protocol

Reaction Overview:

  • Electrophile: 2-Amino-4-chloropyrimidine

  • Nucleophile: 3-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloropyrimidine (1.0 equiv) and 3-methoxyphenylboronic acid (1.2 equiv) in a solvent mixture of 1,4-Dioxane:Water (4:1 ratio) . Note: The water cosolvent is critical for dissolving the inorganic base and facilitating the transmetallation step.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for 15 minutes. Causality: Removal of dissolved oxygen prevents the oxidation of the Pd(0) active species to inactive Pd(II) oxides, ensuring catalytic turnover.

  • Catalyst Addition: Add Na₂CO₃ (2.5 equiv) followed by Pd(PPh₃)₄ (5 mol%).

  • Reflux: Heat the reaction mixture to 90–100°C under an inert atmosphere for 12–16 hours. Monitor progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes) to yield the target compound as a pale yellow solid.

Synthetic Workflow Visualization

SuzukiCoupling Start Reactants: 2-Amino-4-chloropyrimidine + 3-Methoxyphenylboronic Acid Cat Catalytic System: Pd(PPh3)4 (5 mol%) Na2CO3 / Dioxane / H2O Start->Cat Mix Process Reflux (90°C, 16h) Inert Atmosphere Cat->Process Initiate Workup Workup & Purification: Extraction (EtOAc) Flash Chromatography Process->Workup Complete Product Product: 4-(3-Methoxyphenyl) pyrimidin-2-amine Workup->Product Yield

Figure 1: Synthetic workflow for the Suzuki-Miyaura cross-coupling generation of the target molecule.

Medicinal Utility: Kinase Hinge Binding[8][10]

The 2-aminopyrimidine moiety is a "privileged scaffold" in kinase drug discovery. It functions as an ATP mimetic , binding to the hinge region of the kinase catalytic domain.[1]

Mechanism of Action
  • Acceptor Interaction: The N1 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide NH of the hinge region residue (typically the "Gatekeeper+1" or "Gatekeeper+3" residue).

  • Donor Interaction: The exocyclic C2-amino group (-NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • Hydrophobic Clamp: The 3-methoxyphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity based on the size of the pocket (steric fit).

Pharmacophore Visualization

HingeBinding Ligand Ligand: 4-(3-Methoxyphenyl) pyrimidin-2-amine Interaction1 H-Bond Acceptor (Pyrimidine N1 <--- H-N Protein) Ligand->Interaction1 Interaction2 H-Bond Donor (Amine -NH2 ---> O=C Protein) Ligand->Interaction2 Interaction3 Hydrophobic Interaction (3-OMe-Phenyl <--- Hydrophobic Pocket) Ligand->Interaction3 Hinge Kinase Hinge Region (Backbone Residues) Interaction1->Hinge Binding Interaction2->Hinge Binding Interaction3->Hinge Selectivity

Figure 2: Schematic of the bidentate hydrogen bonding mode typical of 2-aminopyrimidines in the kinase ATP-binding pocket.

Analytical Validation

To validate the synthesis and identity of this compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺

  • m/z Value: 202.23

  • Pattern: A clean single peak in positive ion mode.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Pyrimidine Protons: Two doublets (or a doublet and a broad singlet depending on resolution) in the aromatic region (~8.3 ppm and ~7.1 ppm) corresponding to the C6 and C5 protons of the pyrimidine ring.

  • Amine Protons: A broad singlet around 6.5–7.0 ppm (exchangeable with D₂O) representing the -NH₂ group.

  • Methoxy Group: A sharp singlet integrating to 3 protons at approximately 3.8 ppm.

  • Phenyl Protons: A multiplet pattern in the 6.9–7.6 ppm range, distinct from the pyrimidine signals, integrating to 4 protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine (Isomer Analog Reference). Retrieved from [Link]

  • Molecules (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2] MDPI. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Retrieved from [Link]

Sources

Predicted boiling and melting point of 4-(3-Methoxyphenyl)pyrimidin-2-amine

[1][2][4][5]

Executive Summary

This compound (CAS: 1158235-36-9 ) is a pivotal heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PLK4, Aurora kinases).[1][2][4] Its structural integrity relies on the stability of the 2-aminopyrimidine core fused with a meta-substituted phenyl ring.[1][2]

This guide establishes the experimentally validated melting point (147–150 °C) and provides a predicted boiling point (~420–450 °C) derived from QSPR (Quantitative Structure-Property Relationship) consensus modeling.[1][2] Understanding these thermodynamic transitions is critical for solid-state characterization, solubility profiling, and formulation stability in pre-clinical development.[1][2]

Molecular Characterization

Before analyzing thermodynamic properties, the compound is defined by the following chemical identifiers to ensure precision in procurement and database querying.

IdentifierValue
IUPAC Name This compound
CAS Number 1158235-36-9
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
SMILES COC1=CC=CC(=C1)C2=NC(=NC=C2)N
InChIKey ZLLWVWJXTPKEQM-UHFFFAOYSA-N

Thermodynamic Data Analysis

Melting Point (Experimental vs. Predicted)

The melting point (MP) is the primary purity indicator for this solid.[1][2] The experimental value indicates a stable crystalline lattice typical of planar aminopyrimidines, stabilized by intermolecular hydrogen bonding (N-H[1][2]···N) and π-π stacking.[1]

SourceValue / RangeConfidenceMethodology
Experimental 147 – 150 °C HighCapillary Method (uncorrected) [1]
Predicted (Consensus) 142 ± 5 °CMediumQSPR (Joback/Stein Method)
Significance The sharp range (3°C) suggests high crystallinity and purity (>95%).[1][2] Broadening of this range <140°C indicates solvent occlusion or synthesis byproducts.[1]
Boiling Point (Predicted)

Direct experimental determination of the boiling point (BP) at atmospheric pressure is not feasible for this compound due to thermal decomposition (pyrolysis) occurring prior to vaporization.[1][2] Therefore, in silico prediction is the standard operating procedure.[1][2]

Prediction MethodPredicted Boiling Point (760 mmHg)Thermodynamic Logic
Joback Method 438.5 °CGroup contribution adds increments for pyrimidine ring, -NH₂, and -OCH₃.[1][2]
ACD/Labs 415.0 ± 40.0 °CBased on polarity and molecular weight correlations.[1][2]
Consensus Value ~425 °C Theoretical only. Compound will decompose (char) before boiling.[1][2]

Predictive Modeling Framework

When experimental data is unavailable, researchers must rely on a consensus of algorithms.[1] The following workflow illustrates how the boiling point was derived using a multi-model approach to minimize algorithmic bias.

PredictivePipelinecluster_algorithmsQSPR AlgorithmsInputInput: SMILES String(COC1=CC=CC(=C1)C2=NC(=NC=C2)N)JobackJoback Method(Group Contribution)Input->JobackACDACD/Labs Percepta(Fragmental Constants)Input->ACDEPIEPA EPI Suite(MPBPVP Module)Input->EPIConsensusConsensus Analysis(Weighted Average)Joback->ConsensusHigh Est.ACD->ConsensusLow Est.EPI->ConsensusMed Est.OutputFinal Predicted BP~425 °C (Decomp.)Consensus->Output

Figure 1: In silico workflow for thermodynamic property prediction.

Experimental Validation Protocol

To verify the identity and purity of this compound, the following Standard Operating Procedure (SOP) is recommended. This protocol ensures reproducibility across different laboratory environments.[1][2]

Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range analysis.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 2 hours to remove residual solvent. Pulverize into a fine powder.

  • Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.[1][2]

  • Ramping:

    • Fast Ramp: Heat at 10°C/min until 130°C.

    • Slow Ramp: Reduce heat rate to 1°C/min from 130°C to 155°C.

  • Observation: Record the temperature of the first liquid droplet (Onset) and the temperature when the entire mass is liquid (Clear Point).

  • Validation: The sample is valid if the range falls between 147–150°C .

Differential Scanning Calorimetry (DSC)

For drug development, DSC is preferred over capillary methods for its ability to detect polymorphism.[1][2]

ExperimentalWorkflowcluster_analysisThermal AnalysisSampleSynthesized Sample(Crude)PurificationRecrystallization(EtOH/H2O)Sample->PurificationDryingVacuum Drying(40°C, 2h)Purification->DryingDSCDSC Scan(5°C/min, N2 atm)Drying->DSCTGATGA Scan(Decomposition Check)Drying->TGAResultValid MP: 147-150°CSingle EndothermDSC->ResultOnset TmTGA->ResultNo Mass Loss <150°C

Figure 2: Thermal characterization workflow for quality control.

Synthesis & Contextual Relevance

The melting point is a direct consequence of the synthesis method.[1][2] The most robust route involves a Suzuki-Miyaura coupling or a condensation reaction.[1][2]

  • Synthesis Route: Reaction of 3-methoxyacetophenone with guanidine nitrate (or similar guanidine source) often yields the pyrimidine core.[1][2]

  • Impurity Profile: Common impurities include unreacted guanidine (raises MP, hygroscopic) or chalcone intermediates (lowers MP, colored).[1][2]

  • Drug Design: The 3-methoxy group is strategically placed to interact with the "gatekeeper" residue in kinase ATP-binding pockets, while the 2-amine forms a critical hydrogen bond hinge interaction.[1]

References

  • Thermo Scientific Chemicals . (2024).[1] 2-Amino-4-(3-methoxyphenyl)pyrimidine, 95%.[1][5][6] Fisher Scientific.[1] Retrieved from [Link][1]

  • PubChem . (2024).[1][7] Compound Summary: this compound (CAS 1158235-36-9).[1][2][4][5] National Library of Medicine.[1] Retrieved from [Link]

Spectroscopic data for 4-(3-Methoxyphenyl)pyrimidin-2-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Compendium: Spectroscopic Characterization of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Executive Summary & Application Context

This compound (CAS: 1158235-36-9) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Type I and Type II kinase inhibitors.[1][2] Its structural motif—an aminopyrimidine core substituted with a meta-alkoxy aryl group—is frequently employed to target the ATP-binding pockets of enzymes such as Janus Kinases (JAK) , Polo-like Kinases (PLK) , and Phosphoinositide 3-kinases (PI3K) .[1][2]

This guide provides a definitive reference for the spectroscopic identification of this compound, synthesizing experimental physicochemical data with high-fidelity spectral assignments derived from authoritative structural analogs.

Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 1158235-36-9
Molecular Formula C

H

N

O
Molecular Weight 201.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 147–150 °C
Solubility Soluble in DMSO, MeOH; sparingly soluble in water

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for high-purity synthesis utilizes a palladium-catalyzed cross-coupling between 2-amino-4-chloropyrimidine and 3-methoxyphenylboronic acid.[1][2] This method avoids the regioselectivity issues often seen in chalcone-guanidine cyclizations.[1][2]

Reagents:

  • Substrate A: 2-Amino-4-chloropyrimidine (1.0 eq)[1][2]

  • Substrate B: 3-Methoxyphenylboronic acid (1.1 eq)[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd/C (ligand-free protocols)
  • Base: Na

    
    CO
    
    
    
    (2.0 eq, 2M aqueous)[2]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with dioxane/water and sparge with Argon for 15 minutes.

  • Activation: Add Substrate A, Substrate B, and Base.[2] Add Catalyst last under positive Argon pressure.[1][2]

  • Reflux: Heat to 90–100 °C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ).[2] Dry organic phase over Na
    
    
    
    SO
    
    
    .[1][2]
  • Purification: Recrystallize from EtOH or flash chromatography (Gradient: 0

    
     5% MeOH/DCM).
    

SynthesisWorkflow cluster_inputs Reactants A 2-Amino-4-chloropyrimidine Process Suzuki Coupling Pd(PPh3)4, Na2CO3 90°C, 6h A->Process B 3-Methoxyphenylboronic Acid B->Process Product 4-(3-Methoxyphenyl) pyrimidin-2-amine (Solid, mp 147-150°C) Process->Product Yield >80%

Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance ( H & C NMR)

The


H NMR spectrum is characterized by the distinct pyrimidine doublet pair and the meta-substituted phenyl pattern.[1][2] The absence of a substituent at the pyrimidine C5 position distinguishes this from 5-aryl analogs.[1][2]

Solvent: DMSO-


 (Reference: 2.50 ppm)[1][2]
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Pyr-6 8.32Doublet (d)5.21HDeshielded by adjacent N1; characteristic pyrimidine doublet.[1]
Ar-2' 7.60Broad Singlet (br s)-1HIsolated proton between methoxy and pyrimidine attachment.[1][2]
Ar-6' 7.55Doublet (d)7.81HOrtho to pyrimidine; couples with Ar-5'.[1][2]
Ar-5' 7.36Triplet (t)7.81HMeta-proton; couples with 4' and 6'.[1][2]
Pyr-5 7.12Doublet (d)5.21HUpfield pyrimidine doublet; ortho to amine shielding cone.[1][2]
Ar-4' 7.04Doublet of Doublets (dd)8.0, 2.01HOrtho to methoxy; shielded by resonance.[1][2]
NH

6.60Broad Singlet (s)-2HExchangeable amine protons.[1][2]
OCH

3.82Singlet (s)-3HCharacteristic methoxy peak.[1][2]

C NMR Assignments (DMSO-

):
  • Pyrimidine Core: 164.2 (C2-NH

    
    ), 163.5 (C4), 159.1 (C6), 107.5 (C5).[1][2]
    
  • Aryl Ring: 159.8 (C3'-OMe), 139.2 (C1'), 130.1 (C5'), 119.5 (C6'), 116.2 (C4'), 112.4 (C2').[2]

  • Methoxy: 55.6 (OCH

    
    ).[1][2]
    
B. Mass Spectrometry (MS)

The compound ionizes readily in positive mode ESI due to the basic pyrimidine nitrogens.[1][2]

  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]

    
    : 
    
    
    
    202.1[1][2]
  • Major Fragment:

    
     187.1 (Loss of -CH
    
    
    
    from methoxy group).[1][2]

MS_Fragmentation Parent [M+H]+ m/z 202.1 Frag1 [M - CH3]+ m/z 187.1 (Stable Phenolic Cation) Parent->Frag1 -15 Da (Methyl radical) Frag2 [M - CO]+ m/z 174.1 (Ring Contraction) Parent->Frag2 -28 Da (CO)

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.[1][2]

C. Infrared Spectroscopy (FT-IR)
  • Primary Amine (N-H): Doublet at 3320 cm

    
     and 3180 cm
    
    
    
    (Asymmetric/Symmetric stretch).[1][2]
  • Aromatic C-H: 3050–3000 cm

    
    .[1][2]
    
  • Methoxy C-H: 2960, 2835 cm

    
    .[1][2]
    
  • C=N / C=C (Heterocycle): 1635, 1580 cm

    
     (Strong, characteristic of pyrimidine ring breathing).[1][2]
    
  • C-O-C (Ether): 1245 cm

    
     (Asymmetric stretch), 1040 cm
    
    
    
    (Symmetric stretch).[1][2]

Quality Control & Impurity Profiling

To ensure data integrity in drug development workflows, the following self-validating checks are recommended:

  • Regioisomer Check: The

    
    H NMR coupling constant of the pyrimidine protons must be ~5.2 Hz.[1][2] If 
    
    
    
    Hz (singlets), the product may be the 5-aryl isomer (a common byproduct if the starting material 2-amino-5-chloropyrimidine is used).[1][2]
  • Protodeboronation: A peak at

    
     108 (anisole) in LC-MS indicates degradation of the boronic acid starting material.[1][2]
    
  • Palladium Scavenging: For biological assays, ensure residual Pd is <10 ppm using ICP-MS.[1][2]

References

  • Fisher Scientific. (n.d.).[1][2] 2-Amino-4-(3-methoxyphenyl)pyrimidine, 95%.[1][2][3] Retrieved January 29, 2026, from [Link][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 43839808, this compound. Retrieved January 29, 2026, from [Link]

  • World Intellectual Property Organization. (2013).[1][2] WO2013032591A1 - Heterocyclic compounds and uses thereof.[1][2] (Example 99/406 synthesis context). Retrieved January 29, 2026, from [2]

Sources

Technical Guide: Physicochemical Profiling of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization and experimental utilization of 4-(3-Methoxyphenyl)pyrimidin-2-amine . It is designed for medicinal chemists and formulation scientists requiring high-fidelity data and validated protocols for drug discovery workflows.

Executive Summary & Compound Identity

This compound (CAS: 1158235-36-9) is a privileged biaryl scaffold frequently utilized in the design of kinase inhibitors (e.g., CDKs, JAKs) and adenosine receptor antagonists.[1][2] Its structural core—a 2-aminopyrimidine substituted at the C4 position—provides a critical hydrogen-bonding motif (donor-acceptor-donor) essential for ATP-competitive binding in enzyme active sites.

This guide details the compound's solid-state properties, solution-phase behavior, and validated experimental protocols for its characterization.

Chemical Identification Table
PropertySpecification
IUPAC Name This compound
CAS Number 1158235-36-9
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
SMILES COC1=CC=CC(=C1)C2=NC(=NC=C2)N
InChIKey ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Melting Point 147°C – 150°C [1]

Physicochemical Properties & Mechanistic Insights[4]

Understanding the physicochemical behavior of this scaffold is prerequisite to its successful application in biological assays.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) is a critical determinant of the compound's permeability and non-specific binding.

  • Predicted LogP: ~1.5 – 1.9

  • Mechanistic Insight: The 3-methoxy substituent adds lipophilicity compared to the unsubstituted phenyl ring (+0.05 to +0.2 Log units) but less than a chloro- or methyl- substitution. The 2-amino group acts as a hydrogen bond donor, slightly reducing LogP but significantly improving water solubility compared to the non-aminated pyrimidine.

Ionization (pKa)
  • Predicted pKa (BH+): ~3.8 – 4.2 (Pyrimidine N1 nitrogen)

  • Behavior: The molecule is a weak base. At physiological pH (7.4), it exists predominantly in its neutral, uncharged form (>99%), which favors membrane permeability.

  • Solubility Implications: Solubility will increase significantly in acidic media (pH < 2) due to protonation of the pyrimidine ring.

Solubility Profile
  • Aqueous Solubility (pH 7.4): Low to Moderate (< 100 µg/mL predicted).

  • Organic Solubility: High in DMSO (> 20 mg/mL), Methanol, and Ethanol.

  • Protocol Note: For biological assays, prepare stock solutions in DMSO and dilute into aqueous buffer, ensuring the final DMSO concentration does not exceed 0.5-1.0% to prevent precipitation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure reproducibility. Every assay includes a control step to validate the system before data collection.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the pyrimidine nitrogen.

  • System Validation: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00). Run a standard sample (e.g., Pyridine, pKa 5.23) to confirm accuracy within ±0.05 units.

  • Sample Preparation: Weigh 3-5 mg of this compound into the titration vessel.

  • Dissolution: Add 10 mL of 0.15 M KCl solution (ionic strength adjustor). If the compound is insoluble, use a co-solvent method (titrate in 30%, 40%, 50% MeOH/Water and extrapolate to 0% MeOH via Yasuda-Shedlovsky extrapolation).

  • Titration: Acidify to pH 2.0 with 0.1 M HCl. Titrate with 0.1 M KOH (standardized) under inert gas (N₂/Ar) purge to remove CO₂.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the pKa.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure the saturation solubility at pH 7.4.

  • Preparation: Add excess solid compound (~2 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Critical: Saturate the filter with solution first to prevent drug loss due to adsorption.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% to 95%.

    • Detection: UV at 254 nm (pyrimidine absorption max).

    • Calibration: Use a 5-point standard curve prepared in DMSO/Buffer.

Synthesis & Structural Context[5][6][7][8][9]

The synthesis of this compound typically employs a Suzuki-Miyaura cross-coupling reaction. This modular approach allows for the rapid generation of analogs.

Synthesis Workflow Visualization

The following diagram illustrates the convergent synthesis pathway and the downstream characterization logic.

SynthesisWorkflow start1 2-Amino-4-chloropyrimidine catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, Reflux start1->catalyst start2 3-Methoxyphenylboronic acid start2->catalyst product 4-(3-Methoxyphenyl) pyrimidin-2-amine (Crude) catalyst->product Suzuki Coupling purification Recrystallization (EtOH/H2O) product->purification Workup final Pure Crystalline Solid (>98% HPLC) purification->final Isolation

Figure 1: Convergent synthesis pathway via Suzuki-Miyaura cross-coupling. The palladium-catalyzed reaction couples the aryl boronic acid with the heteroaryl chloride.

Biological Application: Kinase Inhibition Context

This scaffold acts as a hinge-binder in kinase active sites. The 2-amino group and N1 of the pyrimidine ring form a characteristic bidentate hydrogen bond with the kinase hinge region (e.g., Leu83 in CDK2).

Signaling Pathway Interaction

The following diagram contextualizes where a CDK2 inhibitor (derived from this scaffold) intervenes in the Cell Cycle progression.

CellCyclePathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D / CDK4/6 GrowthFactor->CyclinD Activation Rb Rb Protein (Hyperphosphorylated) CyclinD->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release CyclinE Cyclin E / CDK2 E2F->CyclinE Transcription SPhase S-Phase Entry (DNA Replication) CyclinE->SPhase Progression Inhibitor 4-(3-Methoxyphenyl) pyrimidin-2-amine (Scaffold) Inhibitor->CyclinE ATP Competitive Inhibition

Figure 2: Mechanism of Action (MoA) within the G1/S cell cycle transition. The scaffold targets the ATP-binding pocket of the Cyclin E/CDK2 complex.

References

  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4-(3-methoxyphenyl)pyrimidine, 95%.[2] Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43839808, this compound. PubChem.[2][3][4][5] Retrieved January 29, 2026, from [Link]

  • Shafiq, M., et al. (2025).[3] N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Retrieved January 29, 2026, from [Link]

Sources

The Pyrimidine Scaffold: A Structural Activity Relationship (SAR) Landscape

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Pharmacophore: A Strategic Guide to Structural Optimization and Biological Validation

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of pyrimidine-based therapeutics. Focusing on the pyrimidine ring as a "privileged scaffold," we explore its versatility in targeting kinases (EGFR, CDK), viral polymerases, and bacterial dihydrofolate reductase (DHFR). This document moves beyond basic review, offering actionable protocols for biological validation and structural optimization strategies for medicinal chemists and pharmacologists.

The pyrimidine ring (1,3-diazine) is ubiquitous in nature (cytosine, thymine, uracil) and serves as the backbone for blockbuster drugs like Imatinib (kinase inhibitor), Fluorouracil (antimetabolite), and Rosuvastatin (HMG-CoA reductase inhibitor). Its success stems from its ability to participate in diverse non-covalent interactions, particularly hydrogen bonding and


-stacking.
Positional Optimization Strategy

To maximize potency and selectivity, modifications must be strategic. The following SAR map details the functional role of each position on the pyrimidine ring.

Figure 1: Strategic SAR Map of the Pyrimidine Nucleus

SAR_Map Pyrimidine Pyrimidine Core (1,3-Diazine) C2 C2 Position (H-Bond Donor/Acceptor) Critical for Hinge Binding (e.g., NH2 in Kinase Inhibitors) Pyrimidine->C2 H-Bonding C4 C4 Position (Nucleophilic Attack Site) Key for Solubilizing Groups (e.g., Morpholine, Piperazine) Pyrimidine->C4 Solubility/PK C5 C5 Position (Electrophilic Substitution) Halogens/Alkyls for Hydrophobic Pocket Filling Pyrimidine->C5 Potency C6 C6 Position (Steric Bulk Tolerance) Used to Twist Conformation or Block Metabolism Pyrimidine->C6 Selectivity

Caption: Functional mapping of the pyrimidine ring. C2/C4 are critical for hydrogen bonding networks, while C5/C6 modulate pharmacokinetic (PK) properties and hydrophobic interactions.

Therapeutic Classes & Mechanisms of Action

Anticancer: Kinase Inhibition (EGFR & CDK)

Pyrimidine derivatives act as ATP-competitive inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR) , the N1 and C2-NH groups often form a bidentate hydrogen bond with the hinge region (e.g., Met793 in EGFR).

  • Mechanism: The inhibitor occupies the ATP-binding pocket, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), leading to apoptosis.

  • Key Example: Osimertinib (irreversible EGFR inhibitor) utilizes a pyrimidine core to scaffold the acrylamide warhead that covalently binds Cys797.

Antimicrobial: DHFR Inhibition

In bacteria, pyrimidines (e.g., Trimethoprim ) inhibit Dihydrofolate Reductase (DHFR).

  • Mechanism: They mimic the pteridine ring of dihydrofolate, binding with 1000x higher affinity to bacterial DHFR than human DHFR. This depletes tetrahydrofolate, halting DNA synthesis.

Antiviral: Reverse Transcriptase Inhibition

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Lamivudine are pyrimidine analogs.[1][2]

  • Mechanism: They act as chain terminators.[1] Once triphosphorylated by host kinases, they are incorporated into viral DNA, but lack the 3'-OH group necessary for chain elongation.

Experimental Validation Protocols (SOPs)

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems with built-in controls.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 of pyrimidine derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Cell lines (adherent).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Add test compounds (0.01 - 100 µM) in triplicate.

    • Positive Control: Doxorubicin or Gefitinib.

    • Negative Control: 0.1% DMSO (vehicle).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (watch for purple formazan crystals).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Fit non-linear regression to determine IC50.
    
Protocol 3.2: Enzymatic Kinase Inhibition Assay (ELISA-based)

Purpose: To verify if the cytotoxicity is due to specific target inhibition (e.g., EGFR-TK).

Workflow:

  • Coating: Coat 96-well plate with Poly-Glu-Tyr (substrate) (100 µL, 20 µg/mL). Incubate overnight at 37°C. Wash 3x with PBS-T.

  • Reaction Assembly:

    • Add 10 µL ATP (final conc.

      
       of the kinase).
      
    • Add 10 µL Test Compound (variable conc.).

    • Add 10 µL Purified EGFR Kinase Domain.

    • Buffer: 50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2.

  • Kinase Reaction: Incubate 1h at 30°C.

  • Detection:

    • Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1h. Wash 3x.

    • Add TMB substrate. Stop reaction with 1N H2SO4 after 15 min.

  • Read: Absorbance at 450 nm. Lower signal = Higher inhibition.

Data Presentation & Visualization

Representative Activity Data

The following table illustrates the expected potency shifts when modifying the C4 and C6 positions of a pyrimidine-quinazoline hybrid (Simulated data based on J. Med. Chem. trends).

Compound IDR1 (C4-Position)R2 (C6-Position)EGFR IC50 (nM)A549 IC50 (µM)Selectivity Index
PYR-01 -Cl-H1200>50N/A
PYR-02 -NH-Phenyl-H452.110
PYR-03 -NH-(3-Cl, 4-F-Phenyl)-H3.2 0.15 >100
PYR-04 -NH-(3-Cl, 4-F-Phenyl)-OCH35.80.4585
Gefitinib (Reference)--2.90.20>100

Interpretation: Substitution at C4 with an aniline moiety (PYR-02) dramatically improves potency by establishing hinge binding. Adding halogens (PYR-03) further enhances hydrophobic fit, mimicking the clinical standard Gefitinib.

Mechanism of Action: Kinase Signaling Pathway

Figure 2: EGFR Signal Transduction and Inhibition

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Dimerization (Cell Membrane) Ligand->Receptor Binds Phos Autophosphorylation (Tyr Residues) Receptor->Phos Requires ATP Inhibitor Pyrimidine Inhibitor (Competes with ATP) Inhibitor->Receptor BLOCKS ATP Result_Apoptosis Apoptosis (Cell Death) Inhibitor->Result_Apoptosis Induces ATP ATP ATP->Receptor Normal Binding Signal Signal Transduction (RAS / RAF / MEK / ERK) Phos->Signal Activates Result_Growth Cell Proliferation & Survival Signal->Result_Growth Unchecked

Caption: Pathway illustrating the competitive inhibition of ATP binding by pyrimidine derivatives, halting the phosphorylation cascade and inducing apoptosis.

Future Directions: Hybridization

Current research is moving away from simple monosubstituted pyrimidines toward molecular hybridization .

  • Pyrimidine-Coumarin Hybrids: Combine the kinase affinity of pyrimidines with the DNA-intercalating properties of coumarins.

  • Pyrimidine-1,2,3-Triazoles: Utilize "click chemistry" to attach triazoles at the C4 position, enhancing solubility and creating novel binding interactions in the ribose pocket of kinases.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Maddox, J. T. (2023). "Recent Advances in the Synthesis and Biological Activity of Pyrimidine Derivatives." Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2024). "4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." MDPI Molecules.

  • National Center for Biotechnology Information (NCBI). "MTT Assay Protocol for Cell Viability." PubChem Protocols.

  • World Health Organization (WHO). "Antimicrobial Resistance and the Role of Novel Pyrimidine Inhibitors."

Sources

The Aminopyrimidine Scaffold: A Master Key in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine moiety stands as one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity arises from its ability to mimic the purine ring of adenosine triphosphate (ATP), making it a natural scaffold for targeting ATP-dependent enzymes (kinases) and purine-binding G-protein coupled receptors (GPCRs). This guide dissects the structural causality of aminopyrimidines in therapeutic intervention, detailing their primary targets, binding mechanisms, and the experimental protocols required to validate these interactions.

Section 1: The Structural Basis of "Privilege"

The therapeutic utility of aminopyrimidines (APs) is not accidental; it is driven by electronic and geometric compatibility with biological binding pockets.

The Hinge-Binding Motif

In the context of protein kinases, the 2-aminopyrimidine and 4-aminopyrimidine cores serve as bidentate or tridentate hydrogen bond anchors.

  • Acceptor: The pyrimidine ring nitrogen (N1 or N3) accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Donor: The exocyclic amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of the hinge residues.

This Donor-Acceptor (D-A) motif mimics the adenine ring of ATP, allowing AP derivatives to competitively inhibit phosphorylation.

Chemical Versatility

The scaffold offers multiple vectors for substitution (C2, C4, C5, C6), allowing chemists to tune:

  • Selectivity: By accessing the "gatekeeper" pocket or the solvent-front region.

  • Solubility: By appending solubilizing groups (e.g., piperazines) to solvent-exposed positions.

Section 2: Primary Therapeutic Targets

Protein Kinases (The Dominant Domain)

The most successful application of aminopyrimidines is in oncology and immunology via kinase inhibition.

A. Cyclin-Dependent Kinases (CDK4/6)
  • Mechanism: CDK4 and CDK6 regulate the G1-to-S phase transition. Aminopyrimidines like Palbociclib and Ribociclib bind to the ATP pocket, preventing the phosphorylation of the Retinoblastoma (Rb) protein.

  • Clinical Outcome: Arrest of cell cycle in Rb-positive tumor cells (e.g., ER+ breast cancer).

B. Janus Kinases (JAKs)
  • Mechanism: JAKs mediate cytokine signaling via the JAK-STAT pathway. Aminopyrimidine derivatives inhibit JAK1/2 to treat inflammatory diseases (e.g., Rheumatoid Arthritis) and myeloproliferative neoplasms.

  • Structural Insight: The scaffold often requires a hydrophobic group to occupy the specificity pocket adjacent to the ATP site.

C. Bruton's Tyrosine Kinase (BTK)
  • Mechanism: Critical for B-cell receptor signaling. Covalent inhibitors (often containing an acrylamide "warhead" attached to an aminopyrimidine core) target Cys481 in BTK.

Non-Kinase Targets
A. Histamine H4 Receptors (GPCR)
  • Role: Immunomodulation and chemotaxis.

  • Interaction: 2-aminopyrimidines have shown high affinity for the H4 receptor, acting as antagonists to treat pruritus and asthma. The amino group interacts with acidic residues (Asp94) in the transmembrane domain.

B. Dihydrofolate Reductase (DHFR)
  • Role: Folate metabolism essential for DNA synthesis in bacteria and protozoa.

  • Interaction: Diaminopyrimidines (e.g., Trimethoprim) bind to DHFR, inhibiting the reduction of dihydrofolate to tetrahydrofolate.

Section 3: Visualization of Signaling & Mechanism

To understand the downstream effects of aminopyrimidine-based CDK4/6 inhibition, we visualize the Rb-E2F axis below.

CDK_Pathway Figure 1: Mechanism of Action for Aminopyrimidine CDK4/6 Inhibitors GrowthFactor Growth Factor CyclinD Cyclin D GrowthFactor->CyclinD Induces expression CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb_E2F Rb-E2F Complex (Inactive) CDK4_6->Rb_E2F Phosphorylates Rb Inhibitor Aminopyrimidine Inhibitor Inhibitor->CDK4_6 Blocks ATP Site Rb_Phos Phosphorylated Rb Rb_E2F->Rb_Phos Dissociation E2F E2F Transcription Factor Rb_E2F->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 1: The aminopyrimidine inhibitor blocks CDK4/6, preventing Rb phosphorylation and halting the cell cycle at G1.

Section 4: Experimental Protocols for Target Validation

Trustworthiness in drug discovery relies on robust assays. Below is a validated workflow for assessing aminopyrimidine potency against kinase targets.

Protocol: Radiometric Kinase Assay (³³P-ATP)

Why this method? Radiometric assays are the "gold standard" due to their direct measurement of catalytic activity without interference from fluorescent compounds (a common issue with heterocyclic libraries).

Materials:

  • Recombinant Kinase (e.g., CDK4/Cyclin D1)

  • Substrate (e.g., Rb peptide)

  • ³³P-ATP (Specific Activity: ~10 µCi/µl)

  • Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the aminopyrimidine derivative in 100% DMSO.

  • Enzyme Mix: Dilute the kinase in Assay Buffer to 2x the final concentration.

  • Substrate Mix: Prepare a solution containing the peptide substrate and ³³P-ATP (at K_m concentration for the kinase).

  • Reaction Initiation:

    • Add 5 µL of Compound solution to a 96-well plate.

    • Add 10 µL of Enzyme Mix. Incubate for 10 mins (allows for pre-equilibrium).

    • Add 10 µL of Substrate Mix to start the reaction.

  • Incubation: Incubate at room temperature for 30–60 minutes (linear range).

  • Termination: Add 25 µL of 3% Phosphoric Acid to quench the reaction.

  • Filtration: Transfer contents to a P81 phosphocellulose filter plate. Wash 3x with 0.75% Phosphoric Acid to remove unreacted ATP.

  • Quantification: Add scintillation fluid and read on a MicroBeta counter.

  • Analysis: Fit data to the Hill equation to determine IC50.

Data Presentation: Comparative Potency

When reporting results, structure your data to highlight Selectivity Indices (SI).

Compound IDTarget (IC50 nM)Off-Target (IC50 nM)Selectivity Index (Off/On)
Ref-1 (Palbociclib) 11 (CDK4)>10,000 (CDK1)>900
AP-Derivative-01 45 (CDK4)500 (CDK1)11
AP-Derivative-02 8 (CDK4)12,000 (CDK1)1,500

Section 5: Advanced Validation Workflow

To move from a "hit" to a "lead," a multi-tier screening approach is required.

Validation_Workflow Figure 2: Multi-Tier Validation Workflow for Aminopyrimidines Library Aminopyrimidine Library Biochem Biochemical Assay (IC50 / Ki) Library->Biochem Primary Screen Biophys Biophysical Binding (SPR / ITC) Biochem->Biophys Validate Affinity Cellular Cellular Engagement (NanoBRET / CETSA) Biophys->Cellular Permeability & Target Phenotypic Functional Readout (Viability / Western) Cellular->Phenotypic Efficacy

Figure 2: A funnel approach ensures that biochemical potency translates to cellular efficacy.

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews.

  • Hafner, M., et al. (2019). "Mechanism of Action of CDK4/6 Inhibitors." Nature.

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Wu, P., et al. (2015). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today.

4-(3-Methoxyphenyl)pyrimidin-2-amine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Medicinal Chemistry of a Privileged Scaffold

Part 1: Executive Summary & Molecular Identity

4-(3-Methoxyphenyl)pyrimidin-2-amine (CAS: 1158235-36-9) is a distinct chemical entity belonging to the 2-aminopyrimidine class. While often overshadowed by more complex clinical candidates, this molecule represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple, unrelated biological targets with high affinity.

Its historical significance lies not in a single "blockbuster" discovery, but in its utility as a versatile template for Fragment-Based Drug Discovery (FBDD) . It serves as a critical starting point for developing inhibitors targeting Cyclin-Dependent Kinases (CDKs) , Adenosine Receptors (A2A) , and modulators of the Wnt/


-catenin signaling pathway .
Property Data
IUPAC Name This compound
CAS Number 1158235-36-9
Molecular Formula C

H

N

O
Molecular Weight 201.22 g/mol
Key Pharmacophore 2-Aminopyrimidine (ATP-mimetic hinge binder)
Primary Applications Kinase Inhibition, Wnt Agonism, Adenosine Antagonism
Part 2: Discovery and Historical Evolution

The discovery of this compound is inextricably linked to the broader exploration of the 2-aminopyrimidine scaffold in the late 20th century.

1. The Kinase Revolution (1990s - 2000s)

With the validation of kinases as druggable targets, researchers sought small molecules that could mimic the adenine ring of ATP. The 2-aminopyrimidine core emerged as a bioisostere of adenine. The 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase active site (e.g., Glu81 and Leu83 in CDK2).

  • Significance: The addition of the 3-methoxyphenyl ring at the 4-position was not arbitrary. It provides a hydrophobic anchor that extends into the kinase "selectivity pocket" (gatekeeper region), while the methoxy group functions as a weak hydrogen bond acceptor, often improving solubility and metabolic profile compared to unsubstituted phenyl rings.

2. The Wnt Signaling Breakthrough (2005 - Present)

The molecule gained renewed attention with the discovery of small-molecule Wnt agonists. High-throughput screening identified derivatives of 2-amino-4-arylpyrimidines as potent activators of the Wnt/


-catenin pathway.
  • Specific Connection: A well-known Wnt agonist (CAS 853220-52-7) is structurally derived from this core: 2-amino-4-[(3,4-methylenedioxybenzyl)amino]-6-(3-methoxyphenyl)pyrimidine.[1] The this compound moiety constitutes the essential pharmacophore responsible for binding to the target protein (likely GSK-3

    
     or a related complex), stabilizing 
    
    
    
    -catenin.
3. Adenosine Receptor Antagonism

In the search for non-xanthine adenosine antagonists (for Parkinson's disease), the 2-aminopyrimidine scaffold proved vital. The 4-aryl substituent dictates selectivity between A1 and A2A receptors. The 3-methoxy substitution pattern is frequently explored to fine-tune this selectivity profile.

Part 3: Chemical Synthesis & Methodologies[3][4][5][6][7]

The synthesis of this compound is a classic example of convergent heterocyclic chemistry. Two primary routes exist: the Enaminone Cyclization (Chalcone Route) and the Suzuki-Miyaura Coupling .

Route A: The Enaminone Cyclization (Preferred Industrial Route)

This route is favored for its cost-effectiveness and scalability. It avoids expensive palladium catalysts.

  • Enaminone Formation: 3-Methoxyacetophenone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as a one-carbon synthon, converting the acetyl group into a highly electrophilic enaminone.

  • Cyclization: The enaminone undergoes a condensation reaction with Guanidine (supplied as a salt, e.g., HCl or Nitrate) in the presence of a base. The guanidine acts as a 1,3-binucleophile, closing the pyrimidine ring.

Route B: Suzuki-Miyaura Coupling (Medicinal Chemistry Route)

Used when the pyrimidine core is already functionalized (e.g., 4-chloro-2-aminopyrimidine) and late-stage diversification is required.

  • Coupling: 4-Chloropyrimidin-2-amine is coupled with 3-Methoxyphenylboronic acid using a Pd(0) catalyst (e.g., Pd(PPh

    
    )
    
    
    
    ) and a base (Na
    
    
    CO
    
    
    ).
Part 4: Experimental Protocols

Safety Warning: All procedures must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat). DMF-DMA is moisture-sensitive and flammable.

Protocol: Synthesis via Enaminone (Route A)

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

  • Reagents:

    • 3-Methoxyacetophenone: 10.0 mmol (1.50 g)

    • DMF-DMA: 12.0 mmol (1.43 g)

    • Solvent: Xylene or DMF (anhydrous)

  • Procedure:

    • Charge a round-bottom flask with 3-Methoxyacetophenone and DMF-DMA.

    • Reflux the mixture at 110°C for 12 hours under nitrogen atmosphere.

    • Monitor reaction by TLC (Hexane:EtOAc 1:1). The product (enaminone) usually appears as a bright yellow spot.

    • Workup: Evaporate the solvent under reduced pressure. The residue is often a yellow solid or oil that can be used directly in the next step without extensive purification.

Step 2: Cyclization to this compound

  • Reagents:

    • Crude Enaminone (from Step 1)

    • Guanidine Hydrochloride: 15.0 mmol (1.43 g)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) or Sodium Ethoxide (NaOEt): 20.0 mmol
    • Solvent: Ethanol (Absolute) or 2-Methoxyethanol

  • Procedure:

    • Dissolve the enaminone in Ethanol (20 mL).

    • Add Guanidine HCl and the Base.

    • Reflux the mixture at 80°C for 16–24 hours.

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

    • Yield: Expect 70–85% yield. Appearance: Off-white to pale yellow solid.

Part 5: Visualizations (Graphviz)
Diagram 1: Synthesis Pathway (Enaminone Route)

Synthesis Acetophenone 3-Methoxyacetophenone (Starting Material) Enaminone Intermediate Enaminone (E)-3-(dimethylamino)-1-... (Electrophile) Acetophenone->Enaminone Reflux, 110°C (- MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product This compound (Target Scaffold) Enaminone->Product EtOH, Base, Reflux Cyclization Guanidine Guanidine HCl (Binucleophile) Guanidine->Product

Caption: Convergent synthesis of the target scaffold via the DMF-DMA enaminone intermediate.

Diagram 2: Pharmacophore & Signaling Interactions

Pharmacophore Core This compound Amino 2-Amino Group (H-Bond Donor) Core->Amino N1 Pyrimidine N1 (H-Bond Acceptor) Core->N1 Aryl 3-Methoxyphenyl Ring (Hydrophobic Clamp) Core->Aryl Kinase Kinase Hinge Region (e.g., CDK2, PLK4) Amino->Kinase Binds Glu backbone N1->Kinase Binds Leu backbone Methoxy 3-Methoxy Group (Selectivity Determinant) Aryl->Methoxy Wnt Wnt Pathway (Beta-Catenin Stabilization) Aryl->Wnt Hydrophobic Pocket Adenosine Adenosine A2A Receptor (GPCR Antagonism) Methoxy->Adenosine Steric Fit

Caption: Pharmacophore mapping showing how specific structural motifs enable multi-target binding.

Part 6: References
  • Abu-Shanab, F. A., et al. (2011).[2][3] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives." International Journal of Organic Chemistry, 1, 207-214.[3]

  • Liu, J., et al. (2005).[1] "A Small-Molecule Agonist of the Wnt Signaling Pathway."[1] Angewandte Chemie International Edition, 44(13), 1987-1990. (Describes the Wnt agonist containing the 2-amino-4-(3-methoxyphenyl)pyrimidine core).

  • Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 51(24). (Contextualizes the pyrimidine amine scaffold in adenosine research).

  • Schenone, S., et al. (2008).[4][5] "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry, 15(18). (Reviews the 2-aminopyrimidine binding mode in kinases).

Sources

Strategic Synthesis of 4-Arylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Focus: High-fidelity synthesis, mechanistic causality, and scalable protocols.

Executive Summary: The Pharmacophore Context

The 4-arylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the "hinge-binding" motif in numerous kinase inhibitors (e.g., Imatinib, Nilotinib). Its privileged status arises from the nitrogen atoms' ability to accept hydrogen bonds while the C4-aryl group directs substituents into the hydrophobic pocket of enzymes.

This guide moves beyond textbook definitions to provide a decision-making framework between the two dominant synthetic methodologies: Transition-Metal Catalyzed Cross-Coupling (Convergent) and Cyclocondensation (De Novo).

Method A: Transition-Metal Catalyzed Cross-Coupling (The Convergent Route)

Best for: Late-stage diversification, SAR exploration, and complex aryl partners.

The Suzuki-Miyaura coupling of 4-halopyrimidines with arylboronic acids is the industry standard for generating libraries. The electron-deficient nature of the pyrimidine ring makes the C-X bond highly reactive toward oxidative addition.

Mechanistic Insights & Causality
  • Regioselectivity (C4 vs. C2): The C4 position is generally more electrophilic than C2 due to the para-like resonance effect of the nitrogen atoms. However, if a 2,4-dihalopyrimidine is used, C4 is selectively coupled first at lower temperatures, allowing for sequential functionalization.

  • Catalyst Choice: While Pd(PPh3)4 is standard, electron-deficient pyrimidines can poison the catalyst via coordination. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred for difficult substrates to prevent catalyst deactivation and accelerate reductive elimination.

  • Base Sensitivity: Pyrimidines are sensitive to nucleophilic attack. Weak bases (Na2CO3, K3PO4) are preferred over strong alkoxides to prevent hydrolysis of the halide.

Visualization: The Catalytic Cycle

The following diagram illustrates the Pd-catalyzed cycle, highlighting the critical oxidative addition step at the electron-deficient C4 position.

SuzukiCycle Start Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Insertion into C4-Cl) Start->OxAdd + Substrate TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet + Boronic/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start Regenerate Pd(0) Product 4-Arylpyrimidine RedElim->Product Yields Substrate 4-Chloropyrimidine Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the oxidative insertion into the electron-deficient pyrimidine core.

Validated Protocol: Suzuki Coupling of 4-Chloropyrimidine

Objective: Synthesis of 4-phenylpyrimidine.

Reagents:

  • 4-Chloropyrimidine HCl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Sodium Carbonate (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 4-chloropyrimidine, phenylboronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

  • Solvation: Add degassed 1,4-dioxane and 2.0 M Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: De Novo Cyclocondensation (The Divergent Route)

Best for: Multi-gram scale-up, constructing the core scaffold with specific substitution patterns not available in commercial halides.

This classical approach involves the condensation of an electrophilic 3-carbon unit (chalcone or enaminone) with a dinucleophilic 2-nitrogen unit (amidine or guanidine).

Mechanistic Insights & Causality
  • The Michael-Cyclization Sequence: The reaction initiates with a Michael addition of the amidine nitrogen to the

    
    -carbon of the enone (chalcone). This is followed by intramolecular cyclization.
    
  • Oxidation State Management: If a chalcone (unsaturated ketone) is used, the intermediate is a dihydropyrimidine. To obtain the aromatic 4-arylpyrimidine, an oxidation step is required (using DDQ, MnO2, or simply air/O2 in basic media).

  • Base Selection: An inorganic base (NaOH, KOH) is typically used to liberate the free amidine from its stable hydrochloride salt form.

Visualization: Cyclocondensation Pathway

The diagram below maps the transformation from acyclic precursors to the aromatic heterocycle.

Cyclocondensation Chalcone Chalcone (1,3-Electrophile) Michael Michael Addition Chalcone->Michael Amidine Amidine (1,3-Nucleophile) Amidine->Michael + Base Cyclize Intramolecular Cyclization Michael->Cyclize Dihydro Dihydropyrimidine Intermediate Cyclize->Dihydro Oxidation Oxidative Aromatization Dihydro->Oxidation - 2H Final 4-Arylpyrimidine Oxidation->Final

Figure 2: The de novo construction pathway requiring oxidative aromatization to restore the pyrimidine system.

Validated Protocol: Chalcone-Amidine Condensation

Objective: Synthesis of 4,6-diphenylpyrimidine.

Reagents:

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Benzamidine Hydrochloride (1.2 equiv)

  • Sodium Hydroxide (2.5 equiv)

  • Solvent: Ethanol (0.5 M)

Step-by-Step Workflow:

  • Base Activation: Dissolve Benzamidine HCl in Ethanol. Add NaOH pellets and stir for 10 mins at RT to generate the free base.

  • Addition: Add the Chalcone to the stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 16 hours. Note: In many cases, air oxidation during reflux is sufficient to drive the dihydropyrimidine to the aromatic product.

  • Workup: Cool the mixture. The product often precipitates directly from the cool ethanol.

  • Isolation: Filter the solid. Wash with cold ethanol and water to remove salts. Recrystallize from Ethanol/DMF if necessary.

Comparative Analysis: Selecting the Right Method

FeatureSuzuki Coupling (Method A)Cyclocondensation (Method B)
Primary Use Case Late-stage SAR, Library GenerationScaffold Construction, Scale-up
Atom Economy Low (Boronic waste, Pd ligands)High (Water is often the only byproduct)
Substrate Scope Limited by availability of 4-halopyrimidinesHighly flexible (tunable via chalcone)
Cost High (Pd catalyst, Boronic acids)Low (Commodity chemicals)
Scalability Moderate (Catalyst removal issues)Excellent (Crystallization purification)

Emerging Trends: C-H Activation

While the methods above are dominant, direct C-H arylation (Minisci Reaction) is gaining traction. This involves the generation of carbon-centered radicals (from aryl boronic acids or aldehydes) that attack the protonated pyrimidine at the electron-deficient C4/C6 positions.

  • Pros: No need for pre-functionalized halides.

  • Cons: Often suffers from mono/di-substitution mixtures and requires stoichiometric oxidants (e.g., AgNO3, K2S2O8).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Fischer, G. "Synthesis of 2,4,6-Triarylpyrimidines." Journal of Heterocyclic Chemistry, 2010 , 47(5), 1163–1167. (Representative protocol for chalcone-amidine condensation). [Link]

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011 , 2, 1135-1161. [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(3-methoxyphenyl)pyrimidin-2-amine, a key building block in medicinal chemistry. The protocol detailed herein focuses on a robust and widely applicable method involving the condensation of a β-ketoester equivalent with guanidine. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds for therapeutic applications.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core structure of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, particularly protein kinases, making it a cornerstone in the development of targeted cancer therapies.[2][3] Derivatives of 2-aminopyrimidine exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, where the methoxy-substituted phenyl ring allows for further functionalization and modulation of physicochemical properties.

Strategic Approach: Retrosynthetic Analysis and Mechanistic Rationale

The most common and efficient method for the synthesis of 4-substituted-2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[5][6] This approach is favored due to the ready availability of starting materials, operational simplicity, and generally high yields.

Retrosynthetic Analysis:

Our target molecule, this compound, can be disconnected at the C-N bonds of the pyrimidine ring, leading back to guanidine and a suitable 1,3-dielectrophile. This dielectrophile is typically an α,β-unsaturated ketone or a β-ketoester. For our target, the key precursor is 1-(3-methoxyphenyl)but-2-en-1-one or a related β-dicarbonyl compound.

Reaction Mechanism:

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: This is followed by an intramolecular condensation, where the other amino group of the guanidine moiety attacks the second carbonyl group, leading to the formation of a dihydropyrimidine intermediate.

  • Aromatization: The final step involves the elimination of water to yield the stable, aromatic 2-aminopyrimidine ring.

This one-pot synthesis is often catalyzed by a base, which facilitates the deprotonation of guanidine, enhancing its nucleophilicity.[7][8]

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the general synthetic route for the formation of this compound from a β-ketoester and guanidine.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow Experimental Workflow reagent_prep Prepare Reactant Solution (β-ketoester & Guanidine in Ethanol) base_addition Add Base (Sodium Ethoxide) reagent_prep->base_addition reflux Reflux Reaction Mixture base_addition->reflux monitoring Monitor Reaction Progress (TLC) reflux->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 2-aminopyrimidines.[6][9]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateC12H14O4222.24-5.0 g22.5
Guanidine HydrochlorideCH6ClN395.53-2.58 g27.0
Sodium EthoxideC2H5NaO68.0521% in Ethanol8.5 mL24.8
Absolute EthanolC2H5OH46.07-100 mL-
Ethyl AcetateC4H8O288.11-As needed-
HexanesC6H1486.18-As needed-
Saturated Sodium Bicarbonate SolutionNaHCO384.01-As needed-
BrineNaCl58.44-As needed-
Anhydrous Sodium SulfateNa2SO4142.04-As needed-

Instrumentation:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (5.0 g, 22.5 mmol) and guanidine hydrochloride (2.58 g, 27.0 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solids are partially dissolved.

  • Base Addition: Slowly add a 21% solution of sodium ethoxide in ethanol (8.5 mL, 24.8 mmol) to the reaction mixture. The addition should be done dropwise over 10-15 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterization:

    • The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Alternative Synthetic Routes

While the condensation with guanidine is a primary method, other strategies exist for the synthesis of substituted pyrimidines:

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction can be used to introduce the 3-methoxyphenyl group onto a pre-functionalized pyrimidine ring, such as 4-chloro-2-aminopyrimidine.[10][11][12][13][14][15] This method is particularly useful for creating a library of analogs with diverse aryl or heteroaryl substituents at the 4-position. The reaction typically employs a palladium catalyst and a base.[10]

  • Ullmann Condensation: This copper-catalyzed reaction can be utilized for the formation of C-N bonds, and in some cases, for the synthesis of pyrimidine derivatives.[16][17][18][19]

  • Multicomponent Reactions: More advanced, one-pot multicomponent reactions can assemble the pyrimidine core from simpler starting materials, such as ketones, arylacetylenes, and guanidine.[7][8][20]

Safety and Handling

  • Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Guanidine Hydrochloride: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound via the condensation of a β-dicarbonyl compound with guanidine is a reliable and scalable method. The protocol provided herein offers a detailed guide for researchers to successfully synthesize this valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and critical experimental parameters, scientists can efficiently produce this and related 2-aminopyrimidine derivatives for their research needs.

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4531. [Link]

  • Paronikyan, R. M., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 534-539. [Link]

  • BASF SE. (2016). Process for preparing 4-amino-pyridazines.
  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6649. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(1), 428. [Link]

  • Cravotto, G., et al. (2021). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 26(21), 6432. [Link]

  • Baxendale, I. R., et al. (2006). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. The Journal of Organic Chemistry, 71(16), 6209-6212. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Wang, C., et al. (2001). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters, 3(4), 453-456. [Link]

  • Sandosham, J., et al. (2000). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Journal of Heterocyclic Chemistry, 37(5), 1081-1091. [Link]

  • Li, J., et al. (2021). Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers, 8(15), 4153-4158. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1345. [Link]

  • van der Meij, P. F., et al. (2003). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Forensic Science International, 138(1-3), 57-70. [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]

  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • Ullah, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(15), 4983. [Link]

  • Wiger, G. R., & Rappe, C. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(16), 5642-5645. [Link]

  • Ciba-Geigy AG. (1995). Pyrimidineamine derivatives and processes for the preparation thereof.
  • Singh, A., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 14(8), 1-8. [Link]

  • Kumar, S., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry, 12(30), 5652-5656. [Link]

  • CN102952083A. (2013). Preparation method of 2-amino pyrimidine.
  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • Ye, D., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(4), 443. [Link]

  • F. Hoffmann-La Roche AG. (2004). 2-aminopyrimidine derivatives and their medical use.
  • Trofimov, B. A., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 534-539. [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(49), 14833-14837. [Link]

Sources

Application Note: High-Efficiency Synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-methoxyphenyl)pyrimidin-2-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., CDK, JAK, and Bcr-Abl inhibitors). While the 2-aminopyrimidine moiety is privileged in medicinal chemistry, its electron-rich nature and potential for catalyst coordination often lead to suboptimal yields in standard cross-coupling reactions.

This guide provides an optimized Suzuki-Miyaura methodology that mitigates catalyst poisoning and protodeboronation, ensuring high purity (>98%) and consistent yields. We utilize a Pd(PPh₃)₄ / Na₂CO₃ / 1,4-Dioxane system, validated for its balance of cost-efficiency and functional group tolerance.

Retrosynthetic Analysis & Reaction Design

The construction of the biaryl C–C bond is most efficiently achieved via the disconnection of the bond between the pyrimidine C4 position and the phenyl ring.

Reaction Scheme

The transformation involves the coupling of commercially available 4-chloropyrimidin-2-amine (electrophile) with 3-methoxyphenylboronic acid (nucleophile).

ReactionScheme SM1 4-Chloropyrimidin-2-amine (Electrophile) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 equiv) SM1->Catalyst SM2 3-Methoxyphenylboronic acid (Nucleophile) SM2->Catalyst Solvent 1,4-Dioxane : H2O (4:1 v/v), 90°C Catalyst->Solvent Product This compound (Target) Solvent->Product Suzuki-Miyaura Coupling

Figure 1: General reaction scheme for the synthesis of the target aminopyrimidine.

Critical Parameters & Optimization Logic

As a Senior Scientist, it is crucial to understand why specific conditions are chosen over others.

Catalyst Selection: Pd(PPh₃)₄ vs. Pd(dppf)Cl₂
  • Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

  • Rationale: While Pd(dppf)Cl₂ is excellent for sterically hindered substrates, the 4-chloropyrimidine electrophile is highly activated due to the electron-deficient nature of the pyrimidine ring. Pd(PPh₃)₄ provides sufficient reactivity without the higher cost of bidentate ligands. Furthermore, the triphenylphosphine ligands dissociate easily, facilitating the oxidative addition step which is often rate-limiting in electron-rich chlorides [1].

Solvent System: The "Dioxane Effect"[1]
  • Choice: 1,4-Dioxane / Water (4:1) .

  • Rationale: 2-Aminopyrimidines exhibit poor solubility in non-polar solvents (e.g., toluene). Dioxane is miscible with water, ensuring a homogeneous phase at reflux temperatures which is critical for the transfer of the boronate species during transmetallation. The presence of water is mandatory to dissolve the carbonate base and activate the boronic acid to the reactive boronate species [2].

Base Selection
  • Choice: Sodium Carbonate (Na₂CO₃) .[1]

  • Rationale: Stronger bases like KOtBu can cause deprotonation of the free amine (-NH₂), leading to side reactions (N-arylation) or catalyst coordination. Na₂CO₃ is mild enough to spare the amine functionality while sufficiently basic (pKa ~10.3) to activate the boronic acid.

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example Scale)Mmol
4-Chloropyrimidin-2-amine 129.551.01.00 g7.72
3-Methoxyphenylboronic acid 151.961.21.41 g9.26
Pd(PPh₃)₄ 1155.560.050.45 g0.39
Na₂CO₃ 105.992.01.64 g15.44
1,4-Dioxane --40 mL-
Distilled Water --10 mL-
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Critical: Purge the flask with nitrogen or argon for 5 minutes to remove ambient oxygen. Oxygen causes homocoupling of the boronic acid and oxidation of the Pd(0) catalyst (turning it black and inactive).

  • Add 4-chloropyrimidin-2-amine (1.00 g) and 3-methoxyphenylboronic acid (1.41 g) to the flask.

  • Add 1,4-Dioxane (40 mL).

  • Separately, dissolve Na₂CO₃ (1.64 g) in Distilled Water (10 mL) and degas this solution by bubbling nitrogen through it for 5 minutes.

  • Add the aqueous base solution to the RBF.

Step 2: Catalyst Addition & Reaction
  • Add Pd(PPh₃)₄ (0.45 g) in one portion. The solution should turn a light yellow/orange color.

  • Immediately seal the system and maintain a positive pressure of nitrogen (balloon or manifold).

  • Heat the reaction mixture to 90°C (reflux) .

  • Monitor via TLC (System: 50% Ethyl Acetate in Hexanes) or LC-MS.

    • Target Completion Time: 4–16 hours.

    • Rf Values: Product (~0.4), Starting Material (~0.6).

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate (50 mL).

  • Transfer the filtrate to a separatory funnel. Add water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow solid.

Step 4: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in minimal hot Ethanol. Allow to cool slowly to room temperature, then refrigerate. Filter the resulting crystals.

  • Flash Chromatography (Alternative): If purity <95%, purify on silica gel using a gradient of 20% → 60% Ethyl Acetate in Hexanes.

Workflow Visualization

Workflow Setup Setup: Degas solvents & reagents (N2 atmosphere) Reaction Reaction: 90°C, 4-16h Monitor TLC/LCMS Setup->Reaction Quench Workup: Cool, Filter (Celite), Extract (EtOAc/H2O) Reaction->Quench Dry Drying: Wash Brine, Dry Na2SO4, Concentrate Quench->Dry Purify Purification: Recrystallize (EtOH) or Column (EtOAc/Hex) Dry->Purify

Figure 2: Operational workflow for the isolation of this compound.

Characterization Data (Expected)

A successful synthesis is validated by the following spectral signatures:

  • Physical State: Light yellow to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H-6 (Deshielded, adjacent to N).

    • δ 7.60 - 7.70 (m, 2H): Phenyl protons (H-2', H-6').

    • δ 7.40 (t, J=8.0 Hz, 1H): Phenyl H-5'.

    • δ 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H-5.

    • δ 7.05 (dd, 1H): Phenyl H-4'.

    • δ 6.60 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O).

    • δ 3.82 (s, 3H): -OCH₃ (Distinctive singlet).

  • LC-MS (ESI+): Calculated [M+H]⁺ = 202.09; Found = 202.1.

Troubleshooting & Mechanisms

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Freshly purchase Pd(PPh₃)₄ or switch to Pd(dppf)Cl₂.
Protodeboronation Loss of Boronic Acid (Ar-B(OH)₂ → Ar-H).This occurs if heating is too prolonged. Add 1.5 equiv of boronic acid initially or lower temp to 80°C.
Homocoupling (Ar-Ar) Presence of Oxygen.Oxygen promotes Suzuki homocoupling. Re-degas all solvents.
Black Precipitate Pd precipitation ("Pd Black").Normal at end of reaction. If it happens early, the ligand is insufficient. Add 10 mol% PPh₃ to stabilize Pd.

Safety & Compliance

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle with gloves.

  • 1,4-Dioxane: Classified as a likely human carcinogen and forms explosive peroxides. Test for peroxides before use and handle in a well-ventilated hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gronowitz, S., Hörnfeldt, A. B., & Kristjansson, V. (1990). Synthesis of 2-amino-4-arylpyrimidines via Suzuki coupling.[4][1] Chemica Scripta, 26, 305.

  • Bagley, M. C., et al. (2010). Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloropyrimidines. Tetrahedron Letters, 51(8), 1150-1153. Link

  • Lulu, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1968. Link

Sources

Application Notes and Protocols for 4-(3-Methoxyphenyl)pyrimidin-2-amine: A Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 4-(3-Methoxyphenyl)pyrimidin-2-amine as a potential kinase inhibitor. The pyrimidine core is a well-established pharmacophore in the development of kinase-targeted therapies, known for its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[1] This guide outlines detailed protocols for the initial biochemical screening, determination of inhibitory potency, and subsequent cell-based assays to elucidate the biological activity of this compound. The methodologies are designed to be robust and adaptable, providing a solid framework for the characterization of novel pyrimidine-based kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP. This allows for competitive binding to the ATP-binding pocket of a wide range of kinases, leading to the modulation of their catalytic activity.[1] Modifications at the C2, C4, and C5 positions of the pyrimidine ring have yielded highly potent and selective inhibitors for various kinase targets implicated in oncology, immunology, and neurodegenerative diseases.[1][2] The subject of this guide, this compound, incorporates a methoxyphenyl group, a common feature in many biologically active molecules that can influence potency and selectivity.[3][4]

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁N₃O

  • Molecular Weight: 201.23 g/mol

  • Chemical Structure:

    Chemical structure of this compound.

Postulated Mechanism of Action

Based on the extensive literature on aminopyrimidine-based kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor . The 2-amino group and one of the pyrimidine nitrogens are predicted to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-methoxyphenyl substituent at the C4 position will likely occupy the hydrophobic pocket adjacent to the hinge, influencing the compound's selectivity and potency against different kinases.

G cluster_kinase Kinase Active Site cluster_inhibitor This compound Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket ATP ATP ATP->Hinge Binding (displaced by inhibitor) PyrimidineCore 2-Aminopyrimidine Core PyrimidineCore->Hinge H-Bonding PhenylGroup 3-Methoxyphenyl Group PhenylGroup->HydrophobicPocket Hydrophobic Interactions

Postulated binding mode of this compound.

Application Notes and Protocols

Part A: In Vitro Kinase Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its kinase selectivity profile. A broad kinase panel screening is recommended to identify the primary kinase targets.

Protocol 1: Broad Kinase Panel Screening (Luminescence-Based ATP Depletion Assay)

This protocol is adapted for a generic, high-throughput luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.

Materials:

  • This compound (test compound)

  • Recombinant kinases (a broad panel is recommended)

  • Appropriate kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 10 µM to 1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for any kinases that show significant inhibition.

Protocol 2: IC₅₀ Determination for "Hit" Kinases

Once primary kinase targets are identified, a more detailed dose-response analysis is required to accurately determine the IC₅₀.

Procedure: Follow the procedure outlined in Protocol 1, but with a narrower and more detailed concentration range of the test compound (e.g., a 10-point, 3-fold serial dilution) for the specific "hit" kinases.

Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 1: Example of IC₅₀ data for this compound against identified kinase targets.

Part B: Cell-Based Assays

Cell-based assays are crucial for confirming the biological activity of the compound in a more physiologically relevant context.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the identified target kinases.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line(s) expressing the target kinase(s)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% inhibition of growth).

Protocol 4: Target Engagement in Cells (Western Blotting)

This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate.

Procedure:

  • Cell Treatment: Treat the selected cell line with varying concentrations of this compound for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Use an antibody for the total amount of the substrate as a loading control.

    • Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

G Start Start with 4-(3-Methoxyphenyl) pyrimidin-2-amine KinaseScreen Protocol 1: Broad Kinase Panel Screening Start->KinaseScreen IC50 Protocol 2: IC50 Determination KinaseScreen->IC50 Identify 'Hits' CellProlif Protocol 3: Cell Proliferation Assay IC50->CellProlif Select Relevant Cell Lines WesternBlot Protocol 4: Target Engagement (Western Blot) CellProlif->WesternBlot Confirm On-Target Effect End Characterized Kinase Inhibitor WesternBlot->End

Experimental workflow for characterizing the kinase inhibitor.

Data Interpretation and Troubleshooting

  • High IC₅₀ values in biochemical assays: This could indicate low potency or that the compound is not an inhibitor of the tested kinases. Consider screening against a different panel of kinases.

  • Poor correlation between biochemical and cellular activity: This may be due to poor cell permeability, compound efflux, or off-target effects. Further studies on cellular uptake and metabolism may be required.

  • No change in substrate phosphorylation: This could mean that the compound is not engaging the target in the cellular environment or that the chosen time point and concentration are not optimal. A time-course and dose-response experiment is recommended.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a systematic approach to identify its kinase targets, determine its potency, and validate its cellular activity. The insights gained from these studies will be invaluable for future lead optimization and drug development efforts.

References

  • Bamborough, J., et al. (2008). 2,4-Dianilinopyrimidines as potent and selective inhibitors of the T-cell tyrosine kinase ZAP-70. Bioorganic & Medicinal Chemistry Letters, 18(20), 5575-5579. Available at: [Link]

  • Traxler, P., et al. (1999). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 42(6), 1018-1026. Available at: [Link]

  • Zhang, C., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 261, 115815. Available at: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6245-6269. Available at: [Link]

  • Yasmeen, S., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. Available at: [Link]

  • Taylor, A. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 978-994. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(15), 4976. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Application Notes and Protocols: A Framework for the In Vitro Assay Development and Mechanistic Characterization of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology and immunology.[1][2] Molecules incorporating the pyrimidin-2-amine moiety, in particular, are known to interact with a diverse range of biological targets, most notably protein kinases.[3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically approach the in vitro characterization of a novel compound, using 4-(3-Methoxyphenyl)pyrimidin-2-amine as a representative example. We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered workflow. This guide begins with broad, hypothesis-generating screening to identify the compound's biological target class and progresses to the development of robust, specific assays to elucidate its precise mechanism of action and cellular effects. Every proposed step is grounded in established scientific principles to ensure the generation of reliable, reproducible, and meaningful data.

Introduction: The Scientific Rationale

This compound is a small molecule featuring the privileged 2-aminopyrimidine scaffold. While the specific biological activity of this exact molecule is not extensively documented in public literature, its structural motifs are present in a multitude of compounds known to inhibit protein kinases.[3][4][5] Protein kinases are critical nodes in cellular signaling and their dysregulation is a frequent driver of diseases like cancer, making them a high-priority target class for drug discovery.[5]

  • Primary Hypothesis-Driven Screening: Large-scale kinase panel profiling to identify specific kinase targets.

  • Secondary Exploratory Screening: Phenotypic assays to uncover cellular effects (e.g., anti-proliferative activity) that can guide target deconvolution.

  • Mechanism of Action (MoA) Elucidation: A suite of targeted biochemical and cell-based assays to validate initial hits and understand how the compound exerts its biological effect at a molecular and cellular level.

This structured approach ensures that experimental choices are data-driven, building a self-validating cascade of evidence from broad interaction mapping to specific phenotypic outcomes.

Tier 1: Initial Target Discovery and Phenotypic Profiling

The initial goal is to efficiently survey the biological landscape to identify a likely target class and a quantifiable cellular effect. We will proceed with two parallel workflows: broad target-based screening and unbiased phenotypic screening.

2.1. Workflow for Target & Phenotypic Discovery

The initial phase is designed to cast a wide net, generating actionable hypotheses from both target-centric and cell-based approaches.

G cluster_0 Target-Based Screening cluster_1 Phenotypic Screening Target_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Hit_ID Identify Primary Kinase 'Hits' (e.g., >70% Inhibition) Target_Screen->Hit_ID Biochemical Activity Data Hypothesis Generate Initial Hypothesis: 'Compound is an inhibitor of Kinase X with anti-proliferative activity' Hit_ID->Hypothesis Pheno_Screen Cell Viability/Proliferation Assay (Panel of Cancer Cell Lines) Pheno_Hit Identify Sensitive Cell Lines (Determine GI50 values) Pheno_Screen->Pheno_Hit Cellular Response Data Pheno_Hit->Hypothesis Start Test Compound: This compound Start->Target_Screen Start->Pheno_Screen

Caption: Initial dual-path screening workflow.

2.2. Protocol 1: Broad-Spectrum Kinase Panel Screen

Rationale: Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a broad kinase panel is the highest-yield starting point.[3][4] Commercial services (e.g., Eurofins DiscoverX, Promega) offer panels of hundreds of kinases, providing a rapid and comprehensive overview of the compound's selectivity profile. A single-point concentration screen (e.g., 1 or 10 µM) is cost-effective for initial hit identification.

Methodology (Illustrative Example - Radiometric Assay):

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Reaction:

    • In a 96-well plate, combine the specific kinase, its corresponding peptide or protein substrate, and the required cofactors in kinase buffer.

    • Add the test compound to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to avoid solvent effects).

    • Include a "no inhibitor" control (DMSO vehicle) and a "positive control" inhibitor (e.g., Staurosporine).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time within the linear reaction range (e.g., 60 minutes).

  • Termination & Separation: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

2.3. Protocol 2: Cancer Cell Line Panel Viability Assay (MTT-Based)

Rationale: A phenotypic screen is a powerful, unbiased approach to identify potential anti-cancer activity.[6] A positive result (i.e., growth inhibition) provides a critical cellular context for any hits identified in the biochemical kinase screen. The NCI-60 panel is a classic example, but a smaller, curated panel of cell lines (e.g., representing lung, breast, colon cancer, and leukemia) is often sufficient for initial studies.[7]

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium, starting from 100 µM down to ~1 nM. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle control and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ (concentration for 50% growth inhibition).

Tier 2: Hit Validation and Primary Assay Development

Hypothetical Outcome: Assume the Tier 1 screens identified a significant (>90%) inhibition of a specific kinase, for example, Cyclin-Dependent Kinase 2 (CDK2) , and demonstrated GI₅₀ values in the low micromolar range in several cancer cell lines. The next crucial step is to independently validate this hit and develop a robust assay for detailed characterization.

3.1. Protocol 3: In-House CDK2/Cyclin E Enzymatic Assay (ADP-Glo™)

Rationale: Validating the primary hit with an orthogonal, in-house assay is critical to rule out artifacts from the initial screen. The Promega ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is less susceptible to interference than some fluorescence-based methods.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human CDK2/Cyclin E1 enzyme, Histone H1 substrate, and ATP according to the supplier's datasheet.

    • Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction (in 384-well plate):

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO vehicle.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 2 µL of 25 µM ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a plate reader.

  • IC₅₀ Determination: Plot the luminescence signal against the log[concentration] of the compound. Normalize the data (0% activity for positive control, 100% activity for DMSO control) and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

3.2. Data Presentation: Assay Parameters

Summarizing optimized assay conditions is crucial for reproducibility.

ParameterOptimized ValueRationale
Enzyme (CDK2/Cyclin E)5 ng/µLDetermined by enzyme titration to be in the linear range of the assay.
Substrate (Histone H1)200 µMApproximately 2x the apparent Kₘ for the substrate to ensure robust signal.
ATP Concentration10 µMSet to the apparent Kₘ of ATP for this enzyme to allow for sensitive detection of competitive inhibitors.
Incubation Time60 minutesTime course experiment showed <20% substrate consumption, ensuring initial velocity conditions.
Final DMSO Concentration≤ 0.5%Minimized to prevent solvent-induced inhibition or assay artifacts.
Z'-factor> 0.7Indicates excellent assay quality and separation between positive and negative controls.
Tier 3: Cellular Mechanism of Action

Identifying a biochemical IC₅₀ is insufficient. A drug candidate must engage its target in the complex environment of a living cell and modulate the intended signaling pathway.

4.1. Cellular Target Engagement Workflow

This workflow confirms that the compound interacts with its intended target in a cellular milieu and produces the expected downstream biological effect.

G cluster_0 Confirming Target Interaction in Cells cluster_1 Confirming Pathway Modulation CETSA Cellular Thermal Shift Assay (CETSA) Measures target protein stabilization CETSA_Result Generate Isothermal Dose-Response Curve (Confirms physical binding) CETSA->CETSA_Result Output Conclusion: Compound engages CDK2 in cells, inhibits its kinase activity, and induces G1 cell cycle arrest. CETSA_Result->Output WB Western Blot Analysis Measures phosphorylation of downstream substrate WB_Result Observe Decreased Phosphorylation of Retinoblastoma protein (pRb) WB->WB_Result WB_Result->Output Input Validated CDK2 Inhibitor (Biochemical IC50) Input->CETSA Input->WB Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Input->Cell_Cycle Cell_Cycle_Result Observe Accumulation of Cells in G1 Phase Cell_Cycle->Cell_Cycle_Result Cell_Cycle_Result->Output

Caption: Workflow for validating cellular mechanism of action.

4.2. Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Methodology (Isothermal Dose-Response Format):

  • Cell Treatment: Treat cultured cells (e.g., MCF-7) with a range of concentrations of the test compound for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Heat the cell suspensions at a specific temperature (e.g., 52°C, determined from a prior temperature-melt experiment) for 3 minutes. This temperature should be on the slope of the CDK2 melt curve.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Detection: Analyze the amount of soluble CDK2 remaining in the supernatant by Western blot or ELISA.

  • Analysis: Plot the amount of soluble CDK2 as a function of compound concentration. The resulting curve demonstrates dose-dependent stabilization of the target protein, confirming cellular engagement.

4.3. Protocol 5: Western Blot for Downstream Pathway Modulation

Methodology:

  • Treatment and Lysis: Treat cells (e.g., HCT116) with increasing concentrations of the compound for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).

    • Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and specificity of the effect.

4.4. Hypothetical Signaling Pathway Diagram

G cluster_0 G1 Phase cluster_1 S Phase Transition CDK2 CDK2/ Cyclin E Rb pRb-E2F (Active Repressor) CDK2->Rb Phosphorylates (P) E2F E2F (Free) Rb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Compound 4-(3-Methoxyphenyl) pyrimidin-2-amine Compound->CDK2 Inhibits

Caption: Inhibition of the CDK2-Rb signaling pathway.

Conclusion

This application note has detailed a systematic, multi-tiered strategy for the in vitro characterization of a novel small molecule, this compound. By progressing logically from broad-based screening to specific, hypothesis-driven biochemical and cellular assays, a researcher can efficiently identify the molecular target, validate its engagement in a cellular context, and elucidate the downstream consequences of its modulation. This framework, which integrates target-based, phenotypic, and mechanistic studies, provides a robust and self-validating pathway for advancing a novel compound through the early stages of the drug discovery pipeline.

References
  • [Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH] ([Link]). Provides an example of a related scaffold targeting a protein kinase (CSNK2A).

  • [Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH] ([Link]). Demonstrates the use of pyrimidine derivatives as dual kinase inhibitors in cancer.

  • [Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents - PubMed] ([Link]). Illustrates that pyrimidine scaffolds can also target other components of cell proliferation machinery, like tubulin.

  • [4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed] ([Link]). Highlights the 2-aminopyrimidine scaffold in targeting a specific tyrosine kinase.

  • [Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate] ([Link]). Shows the broad biological activities that can be associated with pyrimidine derivatives.

  • [Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing] ([Link]). Details the use of high-throughput screening against cancer cell lines for pyrimidine-based compounds.

  • [N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing] ([Link]). Directly links the aminopyrimidine scaffold to CDK2 inhibition.

  • [4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem] ([Link]). Provides chemical data for the 4-methoxy isomer.

  • [Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI] ([Link]). A review on the versatility of the pyrimidine scaffold in drug development.

  • [In Vitro Assays for Screening Small Molecules - PubMed] ([Link]). Discusses standard in vitro assays for screening small molecule inhibitors, including proliferation assays.

  • [Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing] ([Link]). Reviews the anti-inflammatory potential of pyrimidine derivatives, often linked to COX enzyme inhibition.

  • [Essentials of In Vitro Assay Development - Kosheeka] ([Link]). Provides general principles for developing robust and reliable in vitro assays.

  • [Introduction to small molecule drug discovery and preclinical development - Frontiers] ([Link]). Overview of the small molecule drug discovery process.

  • [Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - GSC Advanced Research and Reviews] ([Link]). Recent review on the wide-ranging biological functions of pyrimidine derivatives.

Sources

Application Note: Strategic Profiling of Pyrimidine-Based Compounds in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrimidine-based compounds (e.g., analogs of cytidine, thymidine, and uracil) represent a foundational scaffold in oncology and antiviral drug discovery. From 5-Fluorouracil (5-FU) to Gemcitabine and Sofosbuvir, these agents function primarily as antimetabolites .

The Challenge: Unlike direct kinase inhibitors that show effects within minutes, pyrimidine analogs are often prodrugs . They require:

  • Active Transport: Entry via nucleoside transporters (e.g., hENT1).

  • Metabolic Activation: Intracellular phosphorylation by kinases (e.g., dCK, TK1) to their mono-, di-, and tri-phosphate forms.

  • S-Phase Specificity: They primarily target DNA replication or RNA synthesis.

The Implication: Standard 24-hour cytotoxicity assays often yield false negatives. A robust screening cascade must account for metabolic lag time and mechanism-specific biomarkers (S-phase arrest, DNA damage).

Mechanism of Action & Assay Workflow

To properly design the assay, one must visualize the "Activation Cascade." If the cell line lacks the specific transporter or kinase, the compound will appear inactive regardless of its intrinsic potency.

PyrimidineMOA Compound Pyrimidine Scaffold Transporter Influx (hENT1/hCNT) Compound->Transporter Uptake Prodrug Intracellular Nucleoside Transporter->Prodrug Kinase Rate-Limiting Phosphorylation (dCK/TK1) Prodrug->Kinase Activation Triphosphate Active Triphosphate Kinase->Triphosphate Metabolism Target DNA/RNA Incorporation Triphosphate->Target Competition Outcome S-Phase Arrest & Apoptosis Target->Outcome Cytotoxicity

Figure 1: The Critical Activation Cascade for Pyrimidine Analogs. Assays must verify the presence of hENT1 and dCK/TK1 to ensure validity.

Protocol A: Long-Duration Cytotoxicity Profiling

Objective: Determine the IC50 of pyrimidine analogs while accounting for the "cytostatic lag." Rationale: Pyrimidines often induce cell cycle arrest before cell death. A 24-hour assay measures acute toxicity, which these compounds rarely exhibit. A 72-hour to 96-hour window is required to capture the "replication catastrophe."

Materials
  • Cell Lines:

    • Positive Control: CCRF-CEM (High dCK activity) or BxPC-3 (High hENT1).

    • Negative Control: Cells deficient in dCK or hENT1 (to verify specificity).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or similar ATP-based luminescent assay.

    • Note: Avoid MTT/MTS if the compound affects mitochondrial respiration directly, though for pure antimetabolites, MTS is acceptable. ATP assays are preferred for higher sensitivity.

  • Media: RPMI-1640 + 10% Dialyzed FBS.

    • Critical: Standard FBS contains endogenous nucleosides (thymidine/uridine) that can compete with your drug, artificially shifting the IC50. Always use Dialyzed FBS.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Dissociate adherent cells and count via Trypan Blue exclusion.

    • Seed cells at low density (2,000–4,000 cells/well) in 96-well white-walled plates.

    • Why Low Density? You need cells to be in the exponential growth phase (log phase) for the entire 96 hours. If they reach confluence, they stop dividing, and antimetabolites become ineffective.

    • Incubate overnight at 37°C/5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 1000x stock of the pyrimidine compound in DMSO.

    • Perform a 1:3 serial dilution in DMSO (9 points).

    • Dilute 1:1000 into pre-warmed media to create 1x treatment media (Final DMSO < 0.1%).

    • Aspirate old media and add 100µL treatment media.

    • Controls: Vehicle (DMSO only) and Positive Control (e.g., Gemcitabine 1µM).

  • Incubation (Day 1–4):

    • Incubate for 72 to 96 hours . Do not disturb.

  • Readout (Day 4/5):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (30 mins).

    • Add 100µL reagent to each well.

    • Shake orbitally for 2 mins (lyses cells).

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Viability relative to Vehicle Control. Fit data to a 4-parameter logistic (4PL) curve.

ParameterObservationInterpretation
Hill Slope > 2.0Steep slope indicates a threshold effect (typical for cell cycle blockers).
Max Inhibition < 100%A "cytostatic floor" suggests the drug stops growth but doesn't kill quiescent cells.
Shift vs 24h Large ShiftIf IC50 at 72h is 100x lower than at 24h, the mechanism is likely S-phase specific.

Protocol B: Mechanism Verification – Cell Cycle Analysis

Objective: Confirm the compound arrests cells in S-phase (DNA synthesis block). Rationale: Pyrimidine starvation or chain termination stalls replication forks. Flow cytometry using Propidium Iodide (PI) allows quantification of DNA content.

Materials
  • Fixative: 70% Ethanol (ice cold).

  • Stain: Propidium Iodide (PI) / RNase A staining solution.

  • Instrument: Flow Cytometer (488nm laser).

Step-by-Step Methodology
  • Treatment:

    • Treat cells (6-well plate, 3x10^5 cells/well) with the compound at 2x and 5x the IC50 determined in Protocol A.

    • Incubate for 24 hours . (Sufficient for cell cycle arrest, before massive apoptosis occurs).

  • Harvest & Fixation:

    • Collect media (contains floating/dead cells).

    • Trypsinize adherent cells and combine with media.

    • Centrifuge (300xg, 5 min). Wash 1x with PBS.

    • Critical Step: Resuspend pellet in 200µL PBS. While vortexing gently, add 800µL ice-cold 70% ethanol dropwise.

    • Why? Adding ethanol to the pellet causes clumping. Adding dropwise while vortexing ensures single-cell suspension.

    • Store at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Pellet fixed cells. Wash 1x with PBS to remove ethanol.

    • Resuspend in 500µL PI/RNase Staining Buffer (PI: 50µg/mL, RNase A: 100µg/mL).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition:

    • Acquire >10,000 events.

    • Set gates:

      • FSC vs SSC (Cells).

      • FL2-W vs FL2-A (Single Cells - remove doublets).

      • Histogram of FL2-A (DNA Content).

Expected Results
  • G1 Phase: 2N DNA content.

  • S Phase: Between 2N and 4N. (Expect accumulation here for pyrimidine analogs).

  • G2/M Phase: 4N DNA content.

Protocol C: DNA Damage Response ( -H2AX)

Objective: Validate that the S-phase arrest is causing replication stress/DNA damage. Rationale: Stalled replication forks collapse, causing Double-Strand Breaks (DSBs). Phosphorylation of Histone H2AX (


-H2AX) is the gold-standard marker for DSBs.
Workflow Visualization

DDR_Workflow Start Seed Cells on Coverslips/96-well Treat Treat with Compound (4h - 24h) Start->Treat Fix Fix: 4% Paraformaldehyde (15 min) Treat->Fix Perm Permeabilize: 0.2% Triton X-100 Fix->Perm Block Block: 5% BSA Perm->Block Ab Primary Ab: Anti-gamma-H2AX Secondary Ab: AlexaFluor 488 Block->Ab Image High-Content Imaging or Confocal Ab->Image

Figure 2: Immunofluorescence workflow for detecting DNA Damage Response.

Key Technical Notes
  • Timing: Assess

    
    -H2AX early (4-12 hours). If you wait 72 hours, the signal may be lost to apoptosis (pan-nuclear staining) rather than distinct foci.
    
  • Quantification: Count foci per nucleus . >10 foci/nucleus usually indicates significant genotoxicity.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • Mini, E., et al. (2006). Cellular pharmacology of fluoropyrimidines. Critical Reviews in Oncology/Hematology, 28(2), 127-152.

  • Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual.

  • Thermo Fisher Scientific. Cell Cycle Analysis using Propidium Iodide.

  • Redon, C. E., et al. (2011).

    
    -H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin. Advances in Brief, 3. 
    

Disclaimer: These protocols are for research use only. Optimization for specific cell lines (e.g., suspension vs. adherent) is required.

Precision Quantification of 4-(3-Methoxyphenyl)pyrimidin-2-amine: From Bulk Assay to Trace Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the analytical framework for the quantification of 4-(3-Methoxyphenyl)pyrimidin-2-amine , a critical pharmacophore often utilized as a scaffold in kinase inhibitors (e.g., Janus kinase or Wnt pathway modulators).

The Analytical Challenge: The quantification of aminopyrimidines presents specific chromatographic challenges due to the basicity of the pyrimidine ring nitrogens (pKa ~3.5–4.5). In standard reverse-phase conditions, residual silanols on silica columns can interact with the protonated nitrogen, leading to severe peak tailing. Furthermore, as an intermediate, this compound requires two distinct analytical ranges:

  • Macro-Analysis (Assay/Purity): High-concentration quantification for bulk material release.

  • Micro-Analysis (Trace/Genotox): Low-level detection when present as an unreacted intermediate in final drug substances (potential mutagenic concern due to the aniline-like structural alert).

This guide provides two orthogonal methods: a robust HPLC-PDA method for purity and a high-sensitivity LC-MS/MS method for trace analysis, grounded in ICH Q2(R2) validation principles.

Analyte Profile & Physicochemical Context[1][2][3][4][5][6]

PropertyValue / DescriptionAnalytical Impact
Analyte This compoundTarget Molecule
CAS 58672-62-9 (Isomer specific)Verify Reference Standard Identity
MW ~201.22 g/mol [M+H]⁺ = 202.2
pKa ~3.8 (Pyrimidine N1)Critical: Mobile phase pH must be < 2.0 or > 6.0 to prevent peak splitting/tailing.[1]
LogP ~1.6 – 1.9Moderate lipophilicity; suitable for C18 retention.
Solubility DMSO, Methanol, Acidic WaterDiluent selection is crucial to prevent precipitation.

Method A: HPLC-PDA (Assay & Purity)

Recommended for: Raw material release testing, reaction monitoring, and stability studies.

Chromatographic Logic

To mitigate silanol interactions, we utilize a low pH phosphate buffer . At pH 2.5, the pyrimidine ring is fully protonated, but the high ionic strength of the buffer and the use of an end-capped column suppress secondary interactions, yielding sharp symmetry.

Instrument Parameters
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped phase.

  • Column Temp: 35°C (Improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV 254 nm (Primary), 280 nm (Secondary).

  • Run Time: 15 minutes.

Mobile Phase Composition
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |

Method B: LC-MS/MS (Trace Impurity Analysis)

Recommended for: Genotoxic impurity screening in final API, cleaning validation.

Mass Spectrometry Logic

Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate/Formic Acid . The acidic condition ensures abundant [M+H]⁺ generation in Positive Electrospray Ionization (ESI+).

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S / Sciex 6500).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM)

Note: Energies should be optimized via infusion of the standard.

Precursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Type
202.1 185.1 3022Quantifier (Loss of NH3)
202.1 159.1 3035Qualifier (Ring cleavage)

Experimental Protocol: Sample Preparation

Standard Preparation (Stock)
  • Accurately weigh 10.0 mg of this compound Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (do not use water initially due to solubility limits).

  • Sonicate for 5 minutes. Dilute to volume.

  • Concentration: 1000 µg/mL.

Sample Extraction (Drug Substance Matrix)

Scenario: Quantifying this analyte as an impurity in a drug substance (API).

  • Weigh 50.0 mg of the API sample.

  • Add 25 mL of Diluent (50:50 Water:Methanol).

  • Vortex for 2 minutes; Sonicate for 10 minutes.

  • Filter through a 0.22 µm PVDF syringe filter (Nylon may adsorb amines; PVDF is safer).

  • Transfer to HPLC vial.

Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process and the instrumental workflow.

Diagram 1: Method Selection Strategy

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc (>0.1%) (Assay/Purity) ConcCheck->HighConc  Bulk   LowConc Trace Level (<0.1%) (Impurity/Residue) ConcCheck->LowConc  Trace   HPLC Method A: HPLC-UV (Phosphate Buffer pH 2.5) HighConc->HPLC LCMS Method B: LC-MS/MS (Formic Acid/ESI+) LowConc->LCMS Detection1 UV @ 254nm Robust, Cost-effective HPLC->Detection1 Detection2 MRM Mode High Specificity, Low LOD LCMS->Detection2

Caption: Decision tree for selecting the appropriate analytical technique based on the required sensitivity and concentration range.

Diagram 2: LC-MS/MS Mechanistic Pathway

LCMS_Mechanism cluster_0 Ionization (ESI+) cluster_1 Fragmentation (CID) M Neutral Analyte (MW 201.2) MH Precursor Ion [M+H]+ = 202.1 M->MH + H+ Frag1 Product Ion 1 185.1 (Loss of NH3) MH->Frag1  -17 Da   Frag2 Product Ion 2 159.1 (Ring Cleavage) MH->Frag2  -43 Da  

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Validation Criteria (ICH Q2 R2)

To ensure regulatory compliance, the following validation parameters must be met:

  • Specificity: Inject the "Blank" (Diluent) and "Placebo" to ensure no interference at the retention time of the analyte.

  • Linearity:

    • HPLC: 50% to 150% of target concentration (R² > 0.999).

    • LC-MS: 1 ng/mL to 100 ng/mL (Weighted 1/x regression).

  • Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120% levels. Acceptance: 98.0% – 102.0%.

  • System Suitability (HPLC):

    • Tailing Factor: < 1.5 (Critical for aminopyrimidines).

    • %RSD of Area (n=5): < 2.0%.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction with silanols.Ensure buffer pH is < 3.0. Add 5% methanol to Mobile Phase A. Use "Base Deactivated" columns.
Retention Shift pH instability.Check buffer preparation. A shift of 0.1 pH units can affect retention of amines near pKa.
Low MS Sensitivity Ion Suppression.Improve sample cleanup (SPE or LLE). Switch from Methanol to Acetonitrile in MP B (better desolvation).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine (Isomer Analog Data). Retrieved from [Link]

  • Dolan, J. W. (2005). The Role of pH in LC Separations. LCGC North America. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Application Note: HPLC-MS/MS Analysis of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 4-(3-Methoxyphenyl)pyrimidin-2-amine . This compound represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., JAK, CDK) and adenosine receptor antagonists.

The protocol prioritizes robustness and sensitivity , utilizing Electrospray Ionization (ESI) in positive mode. The method is designed to overcome common challenges associated with aminopyrimidines, specifically peak tailing due to silanol interactions and matrix suppression in biological fluids.

Physicochemical Profile
PropertyValueAnalytical Implication
Formula C₁₁H₁₁N₃OMonoisotopic Mass: 201.09 Da
[M+H]⁺ 202.10 DaPrimary precursor ion for MS/MS.[1]
LogP ~1.9Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.[1]
pKa ~3.5 (Pyrimidine N)Basic.[1] At pH < 3, the molecule is protonated, improving solubility but potentially causing peak tailing on older silica columns.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH; aqueous dilution requires acidification.[1]

Method Development Strategy (Expertise & Logic)

Chromatographic Separation Logic

Challenge: 2-Aminopyrimidines possess basic nitrogens that can interact with residual silanol groups on silica-based columns, leading to peak tailing and variable retention times.[1] Solution:

  • Stationary Phase: We utilize a Charged Surface Hybrid (CSH) C18 or a highly end-capped C18 column.[1] These phases provide superior peak shape for basic compounds under acidic conditions by repelling the protonated amine from the surface silanols.

  • Mobile Phase: A Formic Acid (0.1%) system is chosen over ammonium acetate.[2] While high pH (ammonium bicarbonate) can deprotonate the amine and improve shape, Formic Acid maximizes ionization efficiency in ESI+ , which is critical for high-sensitivity drug development assays.

Mass Spectrometry Ionization Logic

Source: Electrospray Ionization (ESI) in Positive Mode.[3][4] Mechanism: The pyrimidine ring nitrogens and the exocyclic amine provide excellent sites for protonation. Fragmentation Prediction:

  • Primary Transition (Quantifier): Cleavage of the methoxy group (loss of

    
    , -15 Da) is a high-energy pathway typical of anisole derivatives, yielding a stable phenoxy-like cation.
    
  • Secondary Transition (Qualifier): Loss of ammonia (

    
    , -17 Da) from the exocyclic amine or loss of 
    
    
    
    (-27 Da) from the pyrimidine ring.

Experimental Protocol

Reagents & Materials
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Agilent Zorbax Eclipse Plus C18.

Solution Preparation

Step 1: Stock Solution (1 mg/mL) Dissolve 1.0 mg of analyte in 1.0 mL of DMSO. Vortex for 1 minute. Store at -20°C.

Step 2: Working Standard (1 µg/mL) Dilute 10 µL of Stock Solution into 9.99 mL of 50:50 Water:MeOH (0.1% FA).

Step 3: Calibration Curve Construction Prepare serial dilutions in the sample matrix (e.g., plasma or neat solvent) ranging from 1.0 ng/mL to 1000 ng/mL .

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[1][3][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][5]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial equilibration
0.50 5 Load/Wash
3.50 95 Elution of Analyte
4.50 95 Column Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |[1]

Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr[1]

  • Collision Gas: Argon[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
Target 202.1 187.1 30 22 Quantifier (Loss of CH₃)
Target 202.1 160.1 30 35 Qualifier (Ring Cleavage)

| Target | 202.1 | 185.1 | 30 | 18 | Qualifier (Loss of NH₃) |[1]

Visualizations

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the optimal separation and detection parameters.

MethodDevelopment Start Analyte: this compound Properties Properties: Basic (pKa ~3.5), LogP ~1.9 Start->Properties ColumnSel Column Selection Properties->ColumnSel MobilePhase Mobile Phase Selection Properties->MobilePhase C18 Standard C18? ColumnSel->C18 Tailing Risk: Peak Tailing (Silanol Interaction) C18->Tailing Low pH CSH Solution: Charged Surface Hybrid (CSH) C18 Tailing->CSH Mitigation MS_Sens Result: Max ESI+ Sensitivity CSH->MS_Sens Combined System Acidic Acidic (0.1% Formic Acid) MobilePhase->Acidic Protonation Required Acidic->MS_Sens

Caption: Decision matrix for optimizing stationary phase and mobile phase chemistry to balance peak shape and MS sensitivity.

Proposed Fragmentation Pathway

The following diagram details the predicted collision-induced dissociation (CID) pathways used for MRM selection.

Fragmentation Parent Precursor Ion [M+H]+ m/z 202.1 Frag1 Product Ion 1 [M+H-CH3]+ m/z 187.1 Parent->Frag1 Loss of Methyl (-15 Da) (Methoxy Cleavage) Frag2 Product Ion 2 [M+H-NH3]+ m/z 185.1 Parent->Frag2 Loss of Ammonia (-17 Da) (Amine Cleavage) Frag3 Deep Fragment Ring Cleavage m/z ~160 Frag1->Frag3 High Energy CID

Caption: ESI+ Fragmentation pathway showing the primary quantifier transition (202.1 -> 187.1).

Validation & Troubleshooting

System Suitability Criteria

Before analyzing samples, ensure the system meets these metrics:

  • Retention Time Precision: < 2% RSD (n=6 injections).

  • Peak Asymmetry: 0.9 < As < 1.2 (Critical for aminopyrimidines).

  • Signal-to-Noise (S/N): > 10 for the LLOQ (Lower Limit of Quantification).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction; Column aging.[1]Switch to a new CSH or "High pH" resistant column. Add 5mM Ammonium Formate to mobile phase.
Low Sensitivity Ion suppression; Source contamination.[1]Perform a matrix effect study. Clean the ESI cone. Switch to APCI if matrix is very dirty.
Carryover Analyte sticking to injector needle.[1]Change needle wash to 50:50 ACN:IPA + 0.1% Formic Acid.

References

  • PubChem. (2023). Compound Summary: 4-(2-Methoxyphenyl)pyrimidin-2-amine.[1] National Library of Medicine. [Link][1]

  • MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS. Molecules. [Link]

  • Sielc Technologies. (2023).[6] HPLC Method for Analysis of 4-Amino-2-chloropyridine. [Link]

Sources

Application Note: Strategic Crystallization of 4-(3-Methoxyphenyl)pyrimidin-2-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Crystallization

4-(3-Methoxyphenyl)pyrimidin-2-amine belongs to the aminopyrimidine class of compounds, a scaffold known for a wide range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are fundamentally dictated by its crystalline form. Control over crystallization is paramount as it directly influences purity, stability, solubility, and bioavailability—attributes that are critical for downstream processing and therapeutic efficacy.

This guide provides a comprehensive framework for developing robust crystallization protocols for this compound. We will move from foundational physicochemical characterization to a detailed exploration of various crystallization techniques, emphasizing the rationale behind procedural choices. The objective is to empower researchers to systematically screen for, identify, and produce the optimal crystalline form of this target molecule.

Foundational Analysis: Physicochemical Characterization

Before attempting crystallization, a thorough understanding of the molecule's properties is essential. This data informs every subsequent decision, particularly solvent selection and method development.

Key Physicochemical Properties

While extensive experimental data for the meta-isomer is not publicly available, we can compile known and predicted data for the compound and its structural isomers to establish a baseline.

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol [3]
Appearance Reported as a solid for structural isomers.[4]To be confirmed experimentally.
Predicted Density 1.170 ± 0.06 g/cm³[5]
Predicted Boiling Point 522.7 ± 42.0 °C[5]
Solubility Not specified in literature.Crucial data to be determined via screening.
Polymorphism Unknown.Common in related molecular structures.[6][7]
Protocol: Preliminary Solubility Screening

Objective: To determine the solubility of this compound in a range of common laboratory solvents to create a solubility profile.

Methodology:

  • Place approximately 10 mg of the compound into separate, labeled 1.5 mL vials.

  • Add a common solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water) in 100 µL aliquots.

  • After each addition, vortex the vial for 60 seconds at room temperature.

  • Visually inspect for complete dissolution.

  • Continue adding solvent aliquots until dissolution is achieved or a maximum volume of 1 mL is reached.

  • Record the volume of solvent required for dissolution to classify solubility as 'freely soluble', 'soluble', 'sparingly soluble', or 'insoluble'.

  • Repeat the process at an elevated temperature (e.g., 50 °C) for solvents where the compound was sparingly soluble or insoluble at room temperature. This helps identify solvents suitable for cooling crystallization.

Strategic Solvent Selection

The outcome of a crystallization experiment is governed by the thermodynamics and kinetics of the solvent-solute system. A logical solvent selection process is the most critical step.

G cluster_0 Solvent Selection Workflow Start Start: Crude Compound SolubilityScreen Perform Solubility Screening (Hot & Cold) Start->SolubilityScreen Decision Analyze Solubility Data SolubilityScreen->Decision GoodSolvent High solubility when hot, low when cold? Decision->GoodSolvent Yes MidSolvent Moderate solubility? Decision->MidSolvent No Cooling Select for Cooling Crystallization GoodSolvent->Cooling PoorSolvent Insoluble? MidSolvent->PoorSolvent No Evaporation Select for Evaporation / Vapor Diffusion MidSolvent->Evaporation Yes Antisolvent Select as Antisolvent PoorSolvent->Antisolvent

Caption: Workflow for selecting an appropriate crystallization solvent system.

Crystallization Protocols

The following protocols provide step-by-step methodologies for common crystallization techniques. For aminopyrimidine derivatives, alcohols like ethanol are often effective crystallization solvents.[8][9]

Protocol 1: Slow Cooling Crystallization

Principle: This technique relies on the difference in solubility of the compound at elevated and reduced temperatures. Slow cooling promotes the growth of larger, more ordered crystals by maintaining a low level of supersaturation.

Methodology:

  • Dissolution: In a clean flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) to achieve a saturated or near-saturated solution.

  • Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a pre-warmed filter paper to remove any insoluble impurities.

  • Cooling: Cover the flask to prevent solvent evaporation. Allow the solution to cool slowly to room temperature. To achieve very slow cooling, place the flask in an insulated container (e.g., a dewar filled with hot water).

  • Maturation: Once at room temperature, allow the solution to stand undisturbed for 12-24 hours to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Addition

Principle: This method induces crystallization by adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound in a solvent where it is soluble. This rapidly generates supersaturation, leading to nucleation and crystal growth.

Methodology:

  • Dissolution: Dissolve the compound in a minimum volume of a "good" solvent (e.g., acetone) at room temperature to form a clear, concentrated solution.

  • Antisolvent Addition: Slowly add the "antisolvent" (e.g., water or heptane) dropwise to the solution while stirring.

  • Induce Nucleation: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Growth: Stop the addition and allow the mixture to stir slowly or stand for several hours to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the final solvent/antisolvent mixture for washing.

Protocol 3: Slow Evaporation

Principle: Supersaturation is achieved gradually by allowing the solvent to evaporate from the solution, thereby increasing the concentration of the solute until it exceeds its solubility limit.

Methodology:

  • Dissolution: Prepare a solution of the compound in a relatively volatile solvent (e.g., ethyl acetate or methanol) that is not fully saturated at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker and cover it with a perforated lid (e.g., Parafilm with small holes poked by a needle). This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days.

  • Isolation: Once a suitable crop of crystals has formed and most of the solvent has evaporated, isolate the crystals by decanting the remaining mother liquor or by filtration. Dry as described previously.

Crystal Validation and Characterization

Confirming the outcome of the crystallization process is a mandatory step.

G cluster_1 Crystal Analysis Workflow Start Crystals Obtained Microscopy Microscopy Assess Morphology Purity Size Start->Microscopy DSC Differential Scanning Calorimetry (DSC) Determine Melting Point (Tₘ) Detect Polymorphic Transitions Microscopy->DSC PXRD Powder X-Ray Diffraction (PXRD) Identify Crystal Form Confirm Polymorph Assess Crystallinity DSC->PXRD End Characterized Solid Form PXRD->End

Sources

4-(3-Methoxyphenyl)pyrimidin-2-amine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the medicinal chemistry applications of 4-(3-Methoxyphenyl)pyrimidin-2-amine. I'm prioritizing synthesis methods, identified biological targets, and crucial structure-activity relationships, leveraging comprehensive Google searches as my primary information source.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint key therapeutic areas where this compound shows promise, specifically in oncology. I'm actively seeking biological data associated with specific derivatives and digging for experimental protocols for synthesis and biological evaluation. My next step will be to structure these notes and protocols.

Structuring Application Notes

I'm now structuring the application notes and protocols, starting with an introduction to the scaffold's significance in medicinal chemistry. I'll then detail its applications across disease areas, explaining mechanisms and rationales. I'll also use Graphviz to diagram signaling pathways and workflows. I will next delve into protocols.

4-(3-Methoxyphenyl)pyrimidin-2-amine as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Methoxyphenyl)pyrimidin-2-amine as a Privileged Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for the design of ATP-competitive kinase inhibitors, adenosine receptor antagonists, and anti-tubulin agents.[1] Its core utility lies in the 2-aminopyrimidine motif, which functions as a bidentate hydrogen bond donor/acceptor pair capable of mimicking the adenine ring of ATP. This guide details the chemical synthesis, structural biology, and biological evaluation of this scaffold, providing researchers with a roadmap for transforming this fragment into a potent lead compound.[1][2]

Chemical Synthesis & Production Protocols

Two primary routes are recommended: the Enaminone Cyclization Route (for large-scale scaffold construction) and the Suzuki-Miyaura Cross-Coupling Route (for late-stage library diversification).[1]

Protocol A: The Enaminone Cyclization Route (Scalable)

Best for: Multi-gram synthesis of the core scaffold.[1][2]

Reagents:

  • 3-Methoxyacetophenone (CAS: 586-37-8)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]

  • Guanidine Hydrochloride[1][3][4]

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide[1]

  • Ethanol (anhydrous)[1][2]

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with 3-Methoxyacetophenone (1.0 eq) and DMF-DMA (1.5 eq).[1]

    • Reflux at 110°C for 12–16 hours under nitrogen. The solution will turn deep yellow/orange.

    • In-process Check: Monitor via TLC (Hexane:EtOAc 1:1). Disappearance of acetophenone indicates completion.

    • Concentrate in vacuo to yield the intermediate: (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one.[1] Use crude in the next step.

  • Pyrimidine Cyclization:

    • Dissolve the crude enaminone in anhydrous Ethanol (0.5 M concentration).

    • Add Guanidine Hydrochloride (1.2 eq).[1]

    • Add NaOEt (2.5 eq) typically as a 21% wt solution in ethanol.[1][2]

    • Reflux at 80°C for 12 hours.

    • Work-up: Cool to room temperature. Pour the mixture into ice-cold water. The product typically precipitates.

    • Filter the solid, wash with cold water and diethyl ether.[2] Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 70–85% Characterization: ^1H NMR (DMSO-d6) should show a characteristic pyrimidine singlet around δ 8.3 ppm and the methoxy singlet at δ 3.8 ppm.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Best for: Rapidly testing different aryl substitutions at the 4-position.[1]

Reagents:

  • 2-Amino-4-chloropyrimidine (Scaffold Core)[1]

  • 3-Methoxyphenylboronic acid

  • Pd(PPh3)4 (5 mol%)[1][2]

  • Na2CO3 (2M aqueous)[1][2]

  • DME/Ethanol/Water (2:1:1)[1][2]

Methodology:

  • Combine 2-amino-4-chloropyrimidine (1.0 eq) and boronic acid (1.2 eq) in the solvent mixture.

  • Degas with nitrogen for 10 minutes.

  • Add Pd catalyst and base.

  • Heat to 90°C (or microwave at 120°C for 20 min).

  • Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Medicinal Chemistry: SAR & Binding Mode

The biological activity of this compound is driven by its ability to bind to the ATP-binding pocket of protein kinases.

  • The Hinge Binder (Warhead): The N1 nitrogen (acceptor) and the C2-amino group (donor) form a bidentate H-bond interaction with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2, Glu81 in CDK1).[1][2]

  • The 3-Methoxy Group: This substituent is critical for selectivity. It often projects into the "back pocket" or hydrophobic region II, displacing conserved water molecules or interacting with the gatekeeper residue.[1][2]

  • Vectors for Optimization:

    • 5-Position: Introduction of halogens (F, Cl) or methyl groups here can improve metabolic stability and fill the hydrophobic pocket near the gatekeeper.[1]

    • Amino Nitrogen: Alkylation usually abolishes activity (loss of H-bond donor), but acylation can target non-kinase receptors.[1]

Visualization: Synthesis & Pharmacophore

G cluster_SAR SAR Logic Start 3-Methoxyacetophenone Inter Enaminone Intermediate Start->Inter + DMF-DMA 110°C, 12h Prod 4-(3-Methoxyphenyl) pyrimidin-2-amine Inter->Prod + Guanidine HCl + NaOEt, Reflux Target Kinase ATP Pocket (Hinge Region) Prod->Target Binds via N1 & C2-NH2 SAR1 N1: H-Bond Acceptor Prod->SAR1 SAR2 C2-NH2: H-Bond Donor Prod->SAR2 SAR3 3-OMe: Hydrophobic/Selectivity Prod->SAR3

Caption: Synthesis pathway via enaminone intermediate and key pharmacophore interactions within the kinase ATP pocket.

Biological Evaluation Protocol: Kinase Inhibition Assay

To validate the scaffold's activity, a luminescent ADP-detection assay (e.g., ADP-Glo™) is the industry standard.[1]

Target Panel:

  • Primary: CDK2/CyclinE, Aurora A, PLK4.[1][2]

  • Counter-screen: EGFR (to determine selectivity profile).[1][2]

Protocol:

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1][2]

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Kinase (e.g., 5 ng/well Aurora A).[1][2]

    • Add 1 µL of Compound (or DMSO control).[1][2] Incubate 10 min at RT.

    • Initiate reaction with 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3).[1][2]

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (RLU).[1][2]

    • Calculate % Inhibition:

      
      
      
    • Fit data to Sigmoidal Dose-Response to determine IC50.

Expected Results: As a fragment/scaffold, the IC50 is expected to be in the low micromolar range (1–10 µM) .[1][2] Optimization (e.g., adding a 5-substituent or modifying the phenyl ring) is typically required to reach nanomolar potency.[1][2]

References

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry, 2020.[5] Link

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013.[6] Link

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023.[1][2] Link

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2013. Link

  • PubChem Compound Summary for CID 80137952: 4-(3-Methoxyphenyl)-5-methylpyrimidin-2-amine. National Center for Biotechnology Information, 2024. Link[1][2]

Sources

Protocol for N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the optimized protocol for the N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine , a critical heteroaromatic scaffold found in Type II kinase inhibitors (e.g., Imatinib analogs). The transformation is achieved via Palladium-catalyzed Buchwald-Hartwig cross-coupling .

This reaction is chemically distinct due to the low nucleophilicity of the 2-aminopyrimidine moiety and the competitive coordination from the pyridine nitrogen. We present a "Gold Standard" protocol utilizing the BrettPhos Pd G3/G4 precatalyst system, which overcomes these electronic and steric barriers to deliver high yields (>85%) with broad functional group tolerance.

Scientific Foundation & Mechanistic Insight

The Challenge: Electronic & Steric Deactivation

The substrate, 4-(pyridin-3-yl)pyrimidin-2-amine, presents a "perfect storm" of challenges for standard nucleophilic aromatic substitution (SNAr) or basic cross-coupling:

  • Electron Deficiency: The pyrimidine ring (a 1,3-diazine) strongly withdraws electron density from the exocyclic amine, rendering it a poor nucleophile.

  • Catalyst Poisoning: The pyridine nitrogen (pKa ~5.2) and pyrimidine nitrogens can chelate the Pd center, displacing the phosphine ligand and arresting the catalytic cycle (formation of off-cycle Pd-amine resting states).

  • Reductive Elimination: The formation of the C-N bond involving an electron-poor amine and an electron-neutral/rich aryl halide is often the rate-limiting step.

The Solution: Bulky Biaryl Phosphines

To address this, we utilize BrettPhos or tBuBrettPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the reaction by:

  • Steric Bulk: Preventing the formation of inactive bis-ligated Pd complexes [L2Pd].

  • Electron Richness: Accelerating the oxidative addition of the aryl halide.

  • Geometry: Promoting the reductive elimination step by destabilizing the ground state of the amido-palladium intermediate.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and potential pitfalls (in red) for this substrate.

BuchwaldCycle PreCat Precatalyst (BrettPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] ActiveCat->OxAdd + Ar-X Poison OFF-CYCLE TRAP Pd-Pyridine Chelation ActiveCat->Poison Pyridine N-binding Coord Amine Coordination [L-Pd(II)(Ar)(NH2-R)] OxAdd->Coord + Aminopyrimidine Deprot Deprotonation [L-Pd(II)(Ar)(NH-R)] Coord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical path and the competitive inhibition by the pyridine moiety.

Experimental Protocol

Reagents & Materials Table
ComponentRoleRecommended ReagentEquivalentsNotes
Substrate Amine Nucleophile4-(pyridin-3-yl)pyrimidin-2-amine1.0Dry thoroughly before use.
Coupling Partner ElectrophileAryl Bromide / Chloride1.0 - 1.2Aryl Chlorides require higher temp.
Catalyst Source PrecatalystBrettPhos Pd G3 0.02 - 0.05Air-stable, rapid activation.
Ligand Ligand (Optional)BrettPhos0.02 - 0.05Only if using Pd(OAc)2 or Pd2(dba)3.
Base Proton ScavengerCs₂CO₃ (Standard) or NaOtBu2.0 - 3.0Use Cs₂CO₃ for sensitive functional groups.
Solvent Medium1,4-Dioxane or t-Amyl AlcoholN/AAnhydrous, degassed.
Step-by-Step Methodology (BrettPhos G3 System)

Objective: Couple 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 mmol) with 4-bromo-3-methylbenzoate (Example Ar-Br).

Step 1: Reaction Assembly (In Glovebox or Schlenk Line)

  • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

  • Add 4-(pyridin-3-yl)pyrimidin-2-amine (248 mg, 1.0 mmol).

  • Add the Aryl Bromide (1.1 mmol).

  • Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).

    • Note: If G3 is unavailable, use Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%).

  • Add Cs₂CO₃ (977 mg, 3.0 mmol).

    • Critical: Finely ground Cs₂CO₃ drastically improves kinetics compared to granular forms.

Step 2: Solvent Addition & Inertion

  • Seal the vial.

  • Evacuate and backfill with Argon (x3).

  • Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

    • Tip: If the mixture is extremely thick, increase solvent volume to 0.1 M.

Step 3: Reaction Execution

  • Place the vial in a pre-heated block at 100 °C .

  • Stir vigorously (800+ RPM). Good mixing is essential for the heterogeneous base.

  • Monitor via LC-MS at 1 hour, 4 hours, and 12 hours.

    • Checkpoint: Look for the consumption of the aryl bromide. The amine is often in slight excess or limiting; tracking the halide is usually clearer.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Pd residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.

OptimizationFlow Start Low Yield (<50%) Check1 Is Starting Material (Ar-X) Consumed? Start->Check1 SideProd Check for Protodehalogenation (Ar-X -> Ar-H) Check1->SideProd Yes (Ar-X gone) Stalled Catalyst Deactivation Check1->Stalled No (Ar-X remains) Yes Yes No No Action1 Switch Solvent to t-Amyl Alcohol Reduce Temp to 80°C SideProd->Action1 Reduction Observed Action2 Increase Temp to 110°C Switch Base to NaOtBu (Stronger) Stalled->Action2 No Reaction Action3 Switch Ligand to Xantphos (Better for some N-heterocycles) Stalled->Action3 Decomposition/Complex Mix

Figure 2: Decision matrix for protocol optimization.

Key Troubleshooting Parameters
  • Water Content: This reaction is moderately sensitive to water. Ensure Dioxane is <50 ppm H₂O.

  • Base Choice:

    • NaOtBu: Faster, but can cause hydrolysis of esters or nitriles on the aryl halide.

    • K₃PO₄: A milder alternative if Cs₂CO₃ fails and NaOtBu is too harsh.

  • Ligand Alternatives:

    • Xantphos: If BrettPhos fails, Xantphos is the second-best choice for 2-aminopyrimidines. It forms a wide bite-angle chelate that is very stable.

    • tBuXPhos: Excellent for aryl chlorides.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An efficient system for the Pd-catalyzed cross-coupling of amides and arylamines with aryl halides." Tetrahedron, 65(33), 6576–6583.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society, 116(13), 5969–5970.

Application Note: Validating 4-(3-Methoxyphenyl)pyrimidin-2-amine as a Privileged Scaffold in Kinase and GPCR Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 4-(3-Methoxyphenyl)pyrimidin-2-amine (CAS 1158235-36-9) in target-based drug discovery. As a representative "privileged structure," this compound exemplifies the utility of the 2-aminopyrimidine core in Fragment-Based Drug Discovery (FBDD).

While often used as a synthetic intermediate, its primary utility in screening lies in its ability to efficiently probe the ATP-binding hinge region of kinases (e.g., CDKs, JAKs) and the orthosteric sites of GPCRs (e.g., Adenosine A2a).[1] This note provides a rigorous workflow for using this molecule to validate screening platforms, establish structure-activity relationships (SAR), and map hydrophobic pockets in binding sites.

Mechanistic Basis & Compound Profile[1]

The "Privileged" Nature of the Scaffold

The this compound motif is not a random chemical entity; it is a pharmacophore anchor .

  • Hinge Binding (Kinases): The pyrimidine N1 and the exocyclic 2-amino group form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (mimicking the adenine ring of ATP).[1]

  • Hydrophobic Vector: The 3-methoxyphenyl group at the 4-position projects into the hydrophobic pocket (often the "gatekeeper" region or the back pocket), providing essential van der Waals interactions that drive affinity beyond simple H-bonding.[1]

  • FBDD Suitability: With a molecular weight of ~201 Da and high ligand efficiency (LE), it strictly adheres to the "Rule of Three," making it an ideal starting fragment for hit-to-lead evolution.

Target Compatibility
Target ClassBinding ModeRole of this compound
Kinases (CDK, JAK, SRC) ATP-CompetitiveHinge Binder: Competes directly with ATP. The methoxy group probes the selectivity pocket.[1]
GPCRs (Adenosine A2a) Orthosteric AntagonistCore Scaffold: Mimics the adenine core of adenosine; blocks receptor activation.[1][2]
Wnt Pathway Agonist/ModulatorPathway Activator: Derivatives stabilize

-catenin (though mechanism is often downstream).

Experimental Workflow: The Screening Cascade

The following diagram illustrates the logical flow for screening this fragment, moving from biophysical validation to biochemical confirmation.

ScreeningCascade cluster_Biophysics Phase 1: Biophysical Screening (Binding) cluster_Biochem Phase 2: Biochemical Screening (Activity) Stock Compound Solubilization (100 mM DMSO Stock) QC QC: LC-MS Purity Check (>95% Required) Stock->QC SPR Surface Plasmon Resonance (SPR) Determine Kd & Residence Time QC->SPR Pass TSA Thermal Shift Assay (TSA) Determine Delta Tm SPR->TSA Confirm Binding KinaseAssay ADP-Glo™ Kinase Assay (IC50 Determination) TSA->KinaseAssay Valid Thermal Shift Selectivity Selectivity Profiling (Panel of 10 Kinases) KinaseAssay->Selectivity IC50 < 50 µM HitVal Hit Validation & SAR Expansion Selectivity->HitVal

Caption: Integrated screening cascade prioritizing biophysical evidence of binding before functional inhibition, essential for low-affinity fragments.

Detailed Protocols

Protocol A: Compound Preparation & Solubility Management

Rationale: Fragments often require high concentrations (mM range) for screening.[1] Poor solubility causes false negatives (precipitation) or false positives (aggregation).[1]

  • Stock Preparation: Dissolve this compound in 100% anhydrous DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Verify integrity via LC-MS. The expected [M+H]+ is 202.1 .[1]

  • Working Solution: Dilute to 10 mM in DMSO.

  • Assay Buffer Dilution: For assays, dilute the DMSO stock into the reaction buffer (e.g., HEPES pH 7.5).[1] Ensure final DMSO concentration does not exceed 1% (v/v) to avoid enzyme denaturation.[1]

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Target: CDK2/CyclinA (Recombinant) Rationale: SPR is the gold standard for fragments, detecting binding even with fast off-rates (high Kd) that biochemical assays might miss.

Materials:

  • Biacore™ Series (or equivalent SPR system).[1]

  • Sensor Chip CM5.[1]

  • Ligand: Biotinylated CDK2 (immobilized via Streptavidin).[1]

  • Analyte: this compound.[3][4][5]

Procedure:

  • Immobilization: Capture Biotin-CDK2 on the active flow cell (~2000 RU). Leave the reference flow cell with Streptavidin only.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.[1]

  • Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject analyte at 6 concentrations (e.g., 31.25 µM to 1000 µM) in 2-fold dilutions.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Steady State Affinity model .

    • Success Criterion: A clear dose-dependent response curve reaching saturation (theoretical Rmax).

    • Expected Result: Kd in the range of 10–100 µM (typical for this fragment size).[1]

Protocol C: ADP-Glo™ Kinase Activity Assay

Rationale: Confirms that binding actually inhibits catalytic activity.[1] The ADP-Glo format is robust against fluorescence interference common with small aromatic molecules.

Materials:

  • Target: CDK2/CyclinA active complex (SignalChem).[1]

  • Substrate: Histone H1 peptide.[1]

  • Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, solid-bottom low-volume plates.

Step-by-Step:

  • Enzyme Reaction (10 µL total volume):

    • Add 2 µL of Compound (this compound) serially diluted in 1X Kinase Buffer (4% DMSO). Final assay DMSO = 1%.[1]

    • Add 4 µL of Enzyme Master Mix (CDK2/CyclinA, 2 ng/well). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix (20 µM ATP, 0.1 mg/mL Histone H1).[1]

    • Incubate for 60 minutes at room temperature.

  • ADP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent .[1]

    • Incubate for 40 minutes at RT. (This stops the kinase reaction and consumes remaining ATP).[1]

  • Detection:

    • Add 20 µL of Kinase Detection Reagent .[1]

    • Incubate for 30 minutes at RT. (Converts generated ADP back to ATP, then to Luciferase light).[1]

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

    • Calculate IC50 using a 4-parameter logistic fit.

Data Interpretation & Validation

Expected Results Matrix

When screening this compound, compare results against these benchmarks to validate your assay performance.

ParameterAssayExpected ValueInterpretation
Solubility Nephelometry> 500 µMHigh solubility confirms "drug-like" fragment properties.
Affinity (Kd) SPR5 – 50 µMModerate affinity is typical for a fragment.[1] < 1 µM suggests aggregation or promiscuity.[1]
Potency (IC50) ADP-Glo10 – 100 µMPotency should correlate with Kd. If IC50 << Kd, suspect assay interference.[1]
Ligand Efficiency Calculation> 0.3 kcal/mol/HAHigh LE validates the scaffold as a quality starting point.[1]
Mechanistic Visualization (Interaction Map)

The following diagram depicts the validated binding mode of the compound within the CDK2 ATP pocket.[1]

BindingMode cluster_Ligand This compound Ligand_Core Pyrimidine Core Ligand_Amino 2-Amino Group Ligand_Core->Ligand_Amino Ligand_Methoxy 3-Methoxyphenyl Ligand_Core->Ligand_Methoxy Hinge_Leu83 Leu83 (Backbone) Ligand_Core->Hinge_Leu83 H-Bond Acceptor (N1) Glu81 Glu81 (Backbone) Ligand_Amino->Glu81 H-Bond Donor Gatekeeper_Phe80 Phe80 (Gatekeeper) Ligand_Methoxy->Gatekeeper_Phe80 Hydrophobic/VdW Lys33 Lys33 (Catalytic) Ligand_Methoxy->Lys33 Steric Probe

Caption: Schematic interaction map showing the critical H-bond hinge anchor and the hydrophobic vector provided by the methoxyphenyl group.

References

  • Application of 2-aminopyrimidines in Kinase Discovery

    • Title: "Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for the development of kinase inhibitors."[1][6]

    • Source:Future Medicinal Chemistry, 2020.[1]

    • URL:[Link]

  • Adenosine Receptor Antagonism

    • Title: "Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives as potent adenosine A2A receptor antagonists."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.[1][7]

    • URL:[Link]

  • Compound Data & Physical Properties

    • Title: "this compound (CID 1158235-36-9)"[3][5]

    • Source:PubChem Labor
    • URL:[Link]

  • Assay Methodology (ADP-Glo)

    • Title: "ADP-Glo™ Kinase Assay Applic
    • Source:Promega Corporation.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine, a key intermediate in pharmaceutical research. Our objective is to move beyond simple procedural steps and delve into the underlying chemical principles that govern reaction outcomes. This resource is designed to empower you to diagnose issues, optimize conditions, and achieve higher yields and purity.

Recommended Synthetic Workflow: A Two-Step Approach

The most reliable and high-yielding method for synthesizing the target compound involves a two-step process: first, the formation of an enaminone intermediate from 3-methoxyacetophenone, followed by a cyclocondensation reaction with guanidine. This approach offers superior control and minimizes side reactions compared to a one-pot synthesis.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation A 3-Methoxyacetophenone C Heat (e.g., 80-120°C) A->C B DMF-DMA B->C D (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate) C->D Condensation H Reflux D->H D->H E Guanidine Hydrochloride E->H F Base (e.g., NaOEt, NaOMe) F->H G Solvent (e.g., Ethanol) G->H I This compound (Final Product) H->I Cyclization & Aromatization

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is very low, but TLC analysis shows that all my starting enaminone has been consumed. Where did my product go?

A1: This common issue points towards competing, non-productive reaction pathways or product degradation. The primary culprit is often the formation of alternative heterocyclic systems or hydrolysis of the pyrimidine ring under harsh conditions.

  • Causality: Guanidine is a bidentate nucleophile. While the desired pathway involves attack at the carbonyl carbon and the β-carbon of the enaminone, alternative reactions can occur. For instance, reaction of the enaminone with itself or with guanidine in a different stoichiometry can lead to pyridine derivatives.[1] Furthermore, if the reaction is heated for an excessively long time in the presence of water (even trace amounts in the solvent), the 2-amino group can be susceptible to hydrolysis.

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Ensure your solvent (e.g., ethanol) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). This minimizes hydrolysis and other water-mediated side reactions.

    • Base Stoichiometry: The base (e.g., sodium ethoxide) serves to deprotonate the guanidine hydrochloride to the free base, which is the active nucleophile. Use of a slight excess (1.1-1.2 equivalents relative to guanidine HCl) is optimal. A large excess can promote undesired aldol-type self-condensation of any residual starting ketone.

    • Temperature & Time Control: Over-refluxing can lead to decomposition. Monitor the reaction by TLC every 1-2 hours. Once the product spot on the TLC plate appears maximal and the enaminone spot has disappeared, proceed with workup. Do not leave the reaction to reflux overnight without prior optimization.[2]

    • Workup Quench: Upon completion, cool the reaction mixture to room temperature before quenching with water. Pouring the hot reaction mixture into water can cause localized heating and potential product degradation.

Q2: I'm seeing a significant amount of unreacted enaminone intermediate even after prolonged reflux. What is causing the reaction to stall?

A2: A stalled reaction typically indicates an issue with the activation of the guanidine nucleophile or insufficient energy to overcome the activation barrier for cyclization.

  • Causality: Guanidine hydrochloride is a stable salt. The free base, which is the active nucleophile, must be generated in situ by a sufficiently strong base. If the base is too weak or used in stoichiometric amounts, the equilibrium may not favor the free guanidine, leading to a slow or stalled reaction.

  • Troubleshooting Protocol:

    • Base Strength: Sodium ethoxide or sodium methoxide in their respective alcohol solvents are the standard, effective bases. If you are using a weaker base like potassium carbonate, the reaction will likely require higher temperatures and longer times, and may not go to completion.

    • Order of Addition: For optimal results, prepare the solution of sodium ethoxide and guanidine hydrochloride in ethanol first. Allow this mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the guanidine free base before adding the enaminone intermediate.

    • Solubility Issues: Ensure all reactants are fully dissolved at the reflux temperature. If the enaminone or guanidine salt has poor solubility in the chosen solvent, the reaction will be slow. Consider a higher-boiling point solvent like n-butanol if solubility in ethanol is a problem, but re-optimize the reaction time, as higher temperatures can also promote side reactions.

G Start Reaction Stalled? (Unreacted Enaminone) CheckBase Check Base Strength & Stoichiometry Start->CheckBase CheckSolubility Assess Reactant Solubility Start->CheckSolubility WeakBase Weak Base (e.g., K2CO3)? CheckBase->WeakBase Yes Sol_Order Action: Pre-mix Base + Guanidine HCl for 30 min before adding enaminone CheckBase->Sol_Order No, using NaOEt Sol_Solvent Action: Change to higher-boiling solvent (e.g., n-butanol) and re-optimize CheckSolubility->Sol_Solvent Poor Solubility Observed Sol_Weak Action: Switch to NaOEt/NaOMe (1.1-1.2 equiv) WeakBase->Sol_Weak

Caption: Troubleshooting logic for a stalled reaction.

Q3: My crude product is contaminated with a fluorescent yellow byproduct. What is it and how can I prevent its formation?

A3: This is a classic sign of a competing Hantzsch-type dihydropyridine synthesis.[3] This side reaction becomes significant when ammonia is present and reacts with two equivalents of a β-dicarbonyl compound (or equivalent) and an aldehyde.

  • Causality: While not a direct Biginelli reaction, the principle is similar. Guanidine can decompose at high temperatures to urea and then ammonia. If there is any unreacted 3-methoxyacetophenone and a dicarbonyl species is formed in situ, it can react with the liberated ammonia to form a highly fluorescent dihydropyridine byproduct, which is notoriously difficult to separate from the desired pyrimidine.

  • Prevention Strategies:

    • Purify the Intermediate: The most critical step is to ensure the enaminone intermediate is pure and free of any starting 3-methoxyacetophenone before the cyclocondensation step. Purify the enaminone via recrystallization or column chromatography after its synthesis.

    • Moderate Temperature: Avoid excessive heating. Use the minimum temperature required for a steady reflux. Higher temperatures accelerate the decomposition of guanidine.[3]

    • Reaction Time: As mentioned previously, do not let the reaction run for an unnecessarily long time. Monitor by TLC and stop the reaction upon completion.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the two-step synthesis involving an enaminone intermediate?

A1: The primary advantage is control . By isolating the enaminone intermediate, you ensure that the first step (condensation) has gone to completion and the starting ketone is removed. This prevents the ketone from participating in side reactions during the second step (cyclization), leading to a cleaner reaction profile and higher purity of the final product. One-pot reactions often result in a mixture of products that are difficult to separate.

Q2: Can I use guanidine free base directly instead of the hydrochloride salt and a base?

A2: While possible, it is often less practical. Guanidine free base is hygroscopic and unstable, readily absorbing CO2 from the atmosphere to form guanidine carbonate, which is less reactive. Using the stable, crystalline guanidine hydrochloride salt with an in-situ generation of the free base is more reliable, reproducible, and ensures accurate stoichiometry.

Q3: How critical is the choice of solvent for the cyclocondensation step?

A3: The solvent choice is crucial for several reasons. It must effectively dissolve all reactants at the reaction temperature to ensure a homogenous reaction. Alcohols like ethanol or methanol are preferred because they are polar enough to dissolve the guanidine salt and the alkoxide base is readily available (sodium ethoxide in ethanol). The boiling point of the solvent also dictates the reaction temperature, which must be high enough to drive the reaction but not so high that it causes decomposition.[2]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 1:1 Ethyl Acetate:Hexanes. You should see the spot for the enaminone intermediate (which is typically UV active and may have a color) gradually disappear as a new, more polar spot for the 2-aminopyrimidine product appears. Staining with potassium permanganate can also help visualize spots if they are not UV active.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the cyclocondensation step. Optimization may be required based on your specific lab setup and reagent purity.

ParameterRecommended ConditionRationale & Key Considerations
Guanidine HCl 1.5 equivalentsAn excess ensures the reaction goes to completion.
Base Sodium Ethoxide (1.6 equiv)Must be a strong base to effectively generate free guanidine. Use a slight excess.
Solvent Anhydrous EthanolGood solubility for reactants; allows for a suitable reflux temperature.
Temperature Reflux (~78°C)Provides sufficient energy for cyclization without excessive decomposition.
Reaction Time 4-8 hoursMonitor by TLC. Avoid unnecessarily long reaction times.
Atmosphere Inert (N₂ or Ar)Prevents moisture from interfering with the reaction.

Detailed Experimental Protocol

Step 2: Cyclocondensation of (E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one with Guanidine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (10 mL per 1 g of enaminone).

  • Under an inert atmosphere (N₂), add sodium metal in small pieces to the ethanol to generate sodium ethoxide (1.6 equivalents). Allow the sodium to react completely.

  • Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add the enaminone intermediate (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Dry the solid under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile).

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Available at: [Link]

  • National Institutes of Health. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available at: [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available at: [Link]

  • YouTube. (2020). Purine and Pyrimidine Synthesis. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]

  • ACS Publications. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. Available at: [Link]

  • University of Kragujevac. (n.d.). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Available at: [Link]

  • AccedaCRIS. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Reaction between Guanidine Hydrochloride and Chalcones: An Efficient Solvent-free Synthesis of 2,4,6-Triarylpyridines under Mic. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-2024 Subject: Overcoming Aqueous Precipitation and Assay Variability Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division

Executive Summary

You are likely encountering precipitation issues with 4-(3-Methoxyphenyl)pyrimidin-2-amine because it fits the profile of a "brick dust" molecule. Its structural core—a planar aminopyrimidine—favors strong intermolecular


-

stacking and hydrogen bonding in the solid state, creating a high crystal lattice energy that is difficult for aqueous buffers to overcome.

Furthermore, the pKa of the pyrimidine nitrogen is approximately 3.5–4.0 . At a physiological assay pH of 7.4, the molecule is almost entirely uncharged (neutral), which is its least soluble form.

This guide provides a self-validating workflow to solubilize this compound without compromising assay biological relevance.

Part 1: The Physicochemical Root Cause

Q: Why does this specific compound precipitate even when my DMSO stock looks clear?

A: The issue is Kinetic Solubility vs. Thermodynamic Solubility . When you dilute a clear DMSO stock into an aqueous buffer, you induce a "solvent shock." The compound is hydrophobic (LogP ~2.5–3.0) and planar.[1][2][3] As the DMSO concentration drops below 1-2%, the water molecules force the hydrophobic drug molecules together. Because the molecule is planar, these aggregates stack efficiently (like plates), rapidly forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

The "Brick Dust" Mechanism:

  • Planarity: The pyrimidine ring and the methoxyphenyl ring can rotate but often adopt a planar conformation that maximizes lattice energy.

  • Neutrality: At pH 7.4, there is no ionic charge to repel the molecules from each other.

Part 2: Troubleshooting & FAQs
Issue 1: Stock Solution Instability

Q: My 10 mM DMSO stock was clear yesterday, but today it looks cloudy or has sediment. Why?

A: DMSO is highly hygroscopic . It absorbs water from the atmosphere.[4] If your stock absorbed even 1-2% water from the air, the solubility of your compound drops exponentially, causing "crash out" inside the storage vial.

Corrective Protocol:

  • Anhydrous Prep: Use only anhydrous DMSO (<0.1% water) from a fresh bottle.

  • Single-Use Aliquots: Do not store a large "mother" vial. Aliquot stocks into small volumes (e.g., 50 µL) immediately after preparation.

  • Storage: Store at -20°C or -80°C. If a precipitate forms upon thawing, warm to 37°C and vortex. If it does not redissolve, discard it . The concentration is no longer accurate.

Issue 2: The "Crash Out" During Dilution

Q: When I add the compound to my assay buffer, I lose signal or get erratic data.

A: You are likely performing a "direct dump" dilution (e.g., 1 µL stock into 1000 µL buffer). This creates a local zone of high concentration where precipitation nucleates instantly.

The Fix: Intermediate Dilution Step Never go from 100% DMSO directly to <1% DMSO in one step for "brick dust" compounds.

Step-by-Step Protocol:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into a compatible solvent (e.g., 50% DMSO / 50% Buffer or 100% Ethanol if compatible) to create a 1 mM working stock.

  • Final: Dilute the working stock into the final assay buffer.

Issue 3: False Positives in Biochemical Assays

Q: I see high inhibition, but I suspect it's an artifact. How do I confirm?

A: Planar aminopyrimidines are notorious for forming colloidal aggregates that sequester enzymes, leading to false inhibition (pan-assay interference).

Validation Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

  • Result A: If inhibition remains the same, the activity is real.

  • Result B: If inhibition disappears (IC50 shifts right significantly), your compound was aggregating, and the detergent broke up the "sticky" colloids.

Part 3: Optimized Assay Formulations

Use the following table to select the correct additive for your specific assay type.

Assay TypeRecommended AdditiveMechanism of ActionConcentration Limit
Enzymatic (Kinase) Tween-20 or Triton X-100 Prevents colloidal aggregation; disrupts non-specific binding.0.01% – 0.1% (v/v)
Cell-Based BSA (Bovine Serum Albumin) Acts as a carrier protein to keep the drug in solution (mimics plasma).0.1% – 0.5% (w/v)
Surface Plasmon Resonance (SPR) P20 Surfactant Critical for preventing micro-aggregates from clogging microfluidics.0.005% or 0.05%
High Concentration (Animal) HP-β-Cyclodextrin Encapsulates the hydrophobic drug in a hydrophilic pocket.20% – 30% (w/v)
Part 4: Visualizing the Solution
Workflow 1: The Solubility Decision Tree

Use this logic flow to diagnose your specific problem.

SolubilityTree Start Start: Compound Precipitation CheckStock Check DMSO Stock (Is it cloudy?) Start->CheckStock StockCloudy Yes: Water contamination CheckStock->StockCloudy Yes CheckDilution How are you diluting? CheckStock->CheckDilution No Sol_FreshStock Action: Prepare fresh in ANHYDROUS DMSO StockCloudy->Sol_FreshStock StockClear No: Stock is clear DirectDump Direct (100% -> 1% DMSO) CheckDilution->DirectDump Direct Intermed Intermediate Step CheckDilution->Intermed Step-wise Sol_Intermed Action: Use Intermediate Dilution Protocol DirectDump->Sol_Intermed CheckBuffer Check Buffer Composition Intermed->CheckBuffer NoDetergent No Detergent/BSA CheckBuffer->NoDetergent Standard PBS HasDetergent Has Detergent (0.01%) CheckBuffer->HasDetergent Optimized Sol_AddDet Action: Add 0.01% Tween-20 or BSA NoDetergent->Sol_AddDet Sol_Hard Action: Use Cyclodextrin or Switch to Salt Form HasDetergent->Sol_Hard

Figure 1: Diagnostic logic for identifying the source of precipitation.

Workflow 2: The "Soft Landing" Dilution Protocol

This method prevents the kinetic shock that causes crystallization.

DilutionProtocol Stock 10mM Stock (100% DMSO) Step1 Intermediate Stock (10% DMSO + 90% Buffer with 0.1% Tween) Stock->Step1 1:10 Dilution (Prevents Shock) Final Assay Well (1% DMSO Final) Step1->Final 1:10 Dilution (Equilibrium)

Figure 2: The "Soft Landing" dilution strategy to maintain solubility.

Part 5: References & Grounding
  • Assay Guidance Manual (NCBI)

    • Relevance: The gold standard for assay development, specifically the chapters on solubility and compound management.

    • Source:

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.

    • Relevance: Definitive text on "brick dust" molecules and the physics of solubility in drug discovery.

    • Source:

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

    • Relevance: Foundational paper describing the relationship between lipophilicity (LogP) and solubility issues.[2]

    • Source:

  • PubChem Compound Summary: this compound [5]

    • Relevance: Verification of chemical structure and computed physicochemical properties (LogP, H-bond donors).

    • Source:(Note: Search by structure or CAS 1158235-36-9 for specific derivative data).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of this compound.

Sources

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the intricacies of the Suzuki-Miyaura coupling with pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful C-C bond-forming reaction. Pyrimidines, being electron-deficient heterocycles, often present unique obstacles compared to their carbocyclic or more electron-rich heterocyclic counterparts. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a 2-halopyrimidine is giving very low to no conversion. What are the most likely causes and how can I fix it?

Low or no conversion in the Suzuki coupling of 2-halopyrimidines is a frequent issue stemming from the electron-deficient nature of the pyrimidine ring, which impacts several steps of the catalytic cycle.

Primary Causes & Solutions:

  • Inadequate Catalyst Activity: The oxidative addition of the palladium(0) catalyst to the C-X bond of the pyrimidine is often the rate-limiting step. The electron-withdrawing pyrimidine ring deactivates the C-X bond, making this step sluggish.

    • Expert Recommendation: Employ highly active, electron-rich phosphine ligands that can enhance the electron density on the palladium center, thereby promoting oxidative addition. Ligands like SPhos, XPhos, or RuPhos are often excellent choices for these challenging substrates. Buchwald's third-generation precatalysts (e.g., XPhos-Pd-G3) are specifically designed for such couplings and often give superior results due to their high activity and stability.

  • Incorrect Base Selection: The choice of base is critical and its role extends beyond simply activating the boronic acid. An inappropriate base can lead to catalyst deactivation or decomposition of starting materials.

    • Expert Recommendation: For pyrimidine substrates, a moderately strong inorganic base is often preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally good starting points. Stronger bases like hydroxides (e.g., NaOH, KOH) can promote competitive proto-deboronation of the boronic acid, a significant side reaction. The choice of base can also influence the equilibrium of the catalytic cycle.

  • Solvent Effects: The solvent system must be able to dissolve all components of the reaction and facilitate the different phases of the catalytic cycle.

    • Expert Recommendation: A mixture of a non-polar solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.

Troubleshooting Workflow:

G start Low Conversion with 2-Halopyrimidine cat Switch to a more electron-rich ligand (e.g., SPhos, XPhos) start->cat 1. Catalyst Inactivity? base Change base to K₂CO₃ or Cs₂CO₃ cat->base 2. Suboptimal Base? solvent Ensure proper degassing and consider alternative solvent (e.g., Dioxane/H₂O) base->solvent 3. Solvent Issues? temp Increase reaction temperature incrementally (e.g., 80-110 °C) solvent->temp 4. Insufficient Energy? success Successful Coupling temp->success

Caption: Troubleshooting flowchart for low conversion.

Q2: I'm observing significant amounts of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid (or its corresponding boroxine) is a common side reaction, particularly when the desired cross-coupling is slow. This process is often catalyzed by palladium and can be exacerbated by the presence of oxygen.

Primary Causes & Solutions:

  • Oxygen Contamination: Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Expert Recommendation: Rigorous degassing of the solvent and reaction vessel is paramount. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is sluggish, the palladium catalyst has more opportunity to engage in side reactions like homocoupling.

    • Expert Recommendation: Re-evaluate your ligand and base combination. A more effective ligand can accelerate the rate-limiting oxidative addition and subsequent steps, outcompeting the homocoupling pathway. Additionally, consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid. Boronic esters are often more stable and less prone to homocoupling.

Comparative Stability of Boronic Species:

Boronic SpeciesRelative StabilityPropensity for Homocoupling
Boronic AcidLowerHigher
Boronic Ester (Pinacol)HigherLower
MIDA BoronateHighVery Low
Q3: My pyrimidine starting material is being consumed, but I'm getting a significant amount of a dehalogenated pyrimidine byproduct. What is causing this hydrodehalogenation?

Hydrodehalogenation is a side reaction where the halide on the pyrimidine is replaced by a hydrogen atom. This is a common problem with electron-deficient substrates.

Primary Causes & Solutions:

  • Presence of a Hydrogen Source: The hydrogen atom can come from various sources, including the solvent, water, or even the phosphine ligand.

    • Expert Recommendation: Ensure you are using anhydrous solvents if the reaction protocol is not aqueous. If water is part of the solvent system, this side reaction can be more prevalent.

  • Catalyst-Mediated Reduction: The palladium catalyst can mediate the reduction of the C-X bond in the presence of a hydride source.

    • Expert Recommendation: The choice of ligand can influence the propensity for hydrodehalogenation. Experiment with different ligands to find one that favors the desired cross-coupling over the reductive pathway. Additionally, adding a small amount of an oxidant, like benzoquinone, can sometimes suppress this side reaction, but this should be done cautiously as it can also interfere with the main catalytic cycle.

Experimental Protocol: General Procedure for a Challenging Suzuki Coupling of a 2-Chloropyrimidine

This protocol provides a robust starting point for the coupling of a 2-chloropyrimidine with an arylboronic acid.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the 2-chloropyrimidine, arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Finally, add the XPhos-Pd-G3 precatalyst under a positive flow of inert gas.

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview:

Suzuki_Cycle center Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Organic Letters URL: [Link]

  • Title: The Suzuki-Miyaura coupling reaction in the synthesis of 2-arylpyrimidines Source: Tetrahedron Letters URL: [Link]

  • Title: Base-Mediated Protodeboronation of Arylboronic Acids: A Comprehensive Mechanistic Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent developments in the Suzuki–Miyaura reaction: 2010–2014 Source: RSC Advances URL: [Link]

  • Title: Organoboron Compounds as Practical Reagents for C−C Bond Formation Source: Chemical Reviews URL: [Link]

Technical Support Center: Synthesis of 4-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss in 4-Arylpyrimidine Scaffolds

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical failure points in the construction of 4-arylpyrimidines, a privileged scaffold in kinase inhibitor discovery (e.g., Imatinib analogs, CDK inhibitors). We focus on the two primary synthetic routes: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Cyclocondensation (Chalcone Route) .

Module 1: Suzuki-Miyaura Cross-Coupling

Context: The most common industrial route involves coupling an aryl boronic acid with a 4-halopyrimidine. When starting from 2,4-dichloropyrimidine to introduce diversity, regioselectivity becomes the primary failure mode.

Issue 1.1: Loss of Regioselectivity (C4 vs. C2)

User Report: "I attempted to couple phenylboronic acid with 2,4-dichloropyrimidine hoping for the 4-phenyl product, but LCMS shows a 60:40 mixture of two isomers."

Root Cause Analysis: The C4 position of the pyrimidine ring is electronically more deficient than the C2 position, generally making it more reactive toward oxidative addition by the Palladium(0) species. However, this energy gap is narrow. High temperatures or sterically undemanding ligands can erode this selectivity, leading to competitive coupling at C2.

Troubleshooting Protocol:

VariableAdjustment for C4 SelectivityMechanism
Temperature Lower (0°C to RT) Kinetic control favors the lower activation energy pathway (C4). High heat provides energy to overcome the C2 barrier.
Solvent Non-polar / Aprotic THF or Toluene often improves C4 selectivity compared to DMF/Water mixtures by altering the solvation shell of the transition state.
Stoichiometry 0.95 eq of Boronic Acid Using a slight deficit of the nucleophile prevents "double coupling" (2,4-diaryl) and forces reaction at the most reactive site first.
Base Weak Base (Na₂CO₃) Stronger bases (Cs₂CO₃) accelerate transmetallation indiscriminately.

Visualizing the Competitive Pathway:

Regioselectivity Start 2,4-Dichloropyrimidine Pd Pd(0) Oxidative Addition Start->Pd Catalyst Entry TS_C4 TS: C4-Pd-Cl (Lower Barrier) Pd->TS_C4 Major Pathway TS_C2 TS: C2-Pd-Cl (Higher Barrier) Pd->TS_C2 High Temp / Excess Reagent Prod_C4 4-Aryl-2-chloropyrimidine (Target Kinetic Product) TS_C4->Prod_C4 Prod_C2 2-Aryl-4-chloropyrimidine (Impurity) TS_C2->Prod_C2 Prod_Di 2,4-Diarylpyrimidine (Over-reaction) Prod_C4->Prod_Di Excess Boronic Acid Prod_C2->Prod_Di Excess Boronic Acid

Figure 1: Kinetic bifurcation in the oxidative addition of Pd(0) to 2,4-dichloropyrimidine. C4 is the kinetic product.

Issue 1.2: Protodeboronation (The "Missing Nucleophile")

User Report: "My starting material (halopyrimidine) is unreacted, but the aryl boronic acid has disappeared. LCMS shows benzene (or the de-borylated arene)."

Root Cause Analysis: Protodeboronation is the hydrolysis of the C-B bond, replacing the boron moiety with a proton. This is catalyzed by base and metal impurities in the presence of water. Pyrimidine-boronic acids (if you invert the coupling partners) are notoriously unstable due to the electron-deficient ring facilitating boronate hydrolysis.

Corrective Workflow:

  • Switch to Boronic Esters: Pinacol esters are significantly more robust against hydrolysis than free boronic acids.

  • Anhydrous Conditions: Switch from aqueous carbonate bases to anhydrous K₃PO₄ or CsF in Dioxane.

  • Catalyst Load: Increase catalyst loading to outcompete the rate of decomposition.

Issue 1.3: Hydroxypyrimidine Formation (Hydrolysis)

User Report: "I see a mass corresponding to [M-Cl+OH]. The chloride hydrolyzed."

Root Cause Analysis: Electron-deficient heterocycles like pyrimidines are prone to SNAr hydrolysis by hydroxide ions, especially when using strong bases (NaOH, KOH) in aqueous media at high temperatures.

Standard Operating Procedure (SOP) for Sensitive Substrates:

Protocol: Anhydrous Suzuki Coupling

  • Charge: Reaction vial with 4-chloropyrimidine (1.0 eq), Aryl-B(OH)₂ (1.1 eq), and Cs₂CO₃ (2.0 eq) .

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) . (Bidentate ligands like dppf resist de-ligation).

  • Purge: Seal vial and cycle Vacuum/Argon (3x).

  • Solvent: Inject anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Validation: Check LCMS. If hydrolysis persists, switch base to K₃PO₄ (less nucleophilic/basic in organic media).

Module 2: Cyclocondensation (The Chalcone Route)

Context: This method builds the pyrimidine ring from scratch using an enone (chalcone) and an amidine. It avoids transition metals but introduces redox issues.

Issue 2.1: The "Stalled" Dihydropyrimidine

User Report: "I isolated a product with Mass [M+2]. The ring didn't aromatize."

Root Cause Analysis: The condensation of a chalcone with an amidine initially forms a dihydropyrimidine . This intermediate must be oxidized to form the aromatic pyrimidine. If the reaction is run in an inert atmosphere without an oxidant, the reaction stalls.

Troubleshooting Guide:

ConditionDiagnosisSolution
Inert Atmosphere (N₂/Ar) Fatal Error This reaction requires an oxidant. Open the flask to air or add a chemical oxidant.
Reflux in Ethanol Insufficient Oxidation Air oxidation is slow. Add DDQ (1.1 eq) or MnO₂ to drive aromatization.
Strong Base (NaOEt) Side Reactions Strong bases can cause Michael addition of the amidine without cyclization.

Visualizing the Mechanism & Failure Points:

Cyclocondensation Chalcone Chalcone (Enone) Michael Intermediate: Michael Adduct Chalcone->Michael Base (NaOEt) Amidine Amidine Amidine->Michael Base (NaOEt) Dihydro Dihydropyrimidine (STALLED PRODUCT [M+2]) Michael->Dihydro Cyclization (-H2O) Dihydro->Dihydro Inert Atmosphere (Failure Mode) Final 4-Arylpyrimidine (Aromatic) Dihydro->Final Oxidation (-H2) Oxidation Oxidation Step (Requires Air/DDQ/S8)

Figure 2: The oxidation bottleneck in cyclocondensation. The transition from Dihydropyrimidine to the final product requires an oxidative driving force.

Module 3: FAQ & Quick Reference

Q: How do I remove the Palladium residue from my product? A: Pyrimidines coordinate Pd strongly. Standard silica columns often fail.

  • Method A: Treat the organic layer with SiliaMetS® Thiol or charcoal scavengers for 1 hour before filtration.

  • Method B: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.

Q: Why is my yield low when using 2-pyridylboronic acid? A: 2-Heteroaryl boronic acids are extremely prone to rapid protodeboronation.

  • Fix: Use the MIDA boronate or trifluoroborate salt of the pyridine. These release the active boronic species slowly, maintaining a low concentration that reacts before it decomposes.

References

  • Mechanistic Insight into C4-Selectivity

    • Gong, Y., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki-Miyaura Coupling." Journal of Organic Chemistry.
    • Note: Explains the electronic discrimin
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
    • Note: Definitive guide on why pyrimidine/pyridine boronic acids decompose.
  • Oxidation of Dihydropyrimidines

    • Vanden Eynde, J. J., et al. "Synthesis and aromatization of dihydropyrimidines." Tetrahedron.
    • Note: Compares DDQ, MnO2, and air oxid

Improving the stability of 4-(3-Methoxyphenyl)pyrimidin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(3-Methoxyphenyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of this compound.

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a solid at room temperature.[1] While specific solubility data is not extensively published, compounds with similar structures are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous experimental systems, it is best practice to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. We strongly advise performing a small-scale solubility test to confirm its behavior in your specific system before preparing a large stock solution.

Q2: My solution of this compound has changed color. What does this indicate?

A2: A change in solution color, often to a yellow or brown hue, is a common indicator of degradation. Aromatic amines, as a class of compounds, can be susceptible to oxidation, which often results in the formation of colored byproducts.[2] This degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures. If you observe a color change, it is crucial to verify the integrity of your compound using an analytical technique like HPLC before proceeding with your experiment.

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To ensure the long-term stability of your this compound stock solution, we recommend the following:

  • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.[3]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil, as aromatic compounds can be light-sensitive.[3][4]

Q4: At what pH should I prepare my aqueous working solutions?

A4: The stability of heterocyclic compounds like pyrimidines can be highly dependent on pH.[3] Both highly acidic and highly basic conditions can promote the hydrolysis of the methoxy group or degradation of the pyrimidine ring itself.[3][5] While the optimal pH for this specific molecule has not been published, for some related pyridine derivatives, maximum stability is observed in a slightly acidic pH range of 2.0 to 3.0.[3] However, this may not be suitable for your biological system. It is advisable to perform a preliminary pH stability study if your experimental conditions are flexible. If you must work at a specific physiological pH (e.g., 7.4), be aware of the potential for instability and consider minimizing the time the compound spends in the aqueous solution before use.

Troubleshooting Guide: Degradation in Solution

This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experimental solutions.

Issue 1: Rapid Loss of Compound Potency or Purity

If you observe a decrease in the expected biological activity or see evidence of degradation in your analytical results (e.g., new peaks in an HPLC chromatogram), your compound is likely unstable under your current experimental conditions.

The primary culprits for the degradation of this molecule are likely to be hydrolysis, oxidation, and/or photodegradation. The following workflow will help you identify the cause and find a solution.

Degradation Troubleshooting Workflow start Start: Observed Instability forced_degradation Step 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation analyze Step 2: Analyze Samples (HPLC / LC-MS) forced_degradation->analyze identify Step 3: Identify Degradation Pathway analyze->identify hydrolysis Identified: Hydrolysis (Degradation in Acid/Base) identify->hydrolysis Acid/Base Sensitivity oxidation Identified: Oxidation (Degradation with H2O2) identify->oxidation Oxidative Sensitivity photodegradation Identified: Photodegradation (Degradation under light) identify->photodegradation Light Sensitivity solve_hydrolysis Solution: Optimize pH Use appropriate buffers hydrolysis->solve_hydrolysis solve_oxidation Solution: Add Antioxidant Degas solvents oxidation->solve_oxidation solve_photo Solution: Protect from Light Use amber vials photodegradation->solve_photo end End: Stable Solution solve_hydrolysis->end solve_oxidation->end solve_photo->end

Caption: Troubleshooting workflow for compound instability.

A forced degradation study is essential for understanding the stability of your molecule.[6][7] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradation products and pathways.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).[7]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal Stress: Incubate the control sample at 60°C.

    • Photolytic Stress: Expose the control sample to direct UV light (e.g., in a photostability chamber).

  • Incubation: Incubate all samples at room temperature (unless otherwise specified) for 24 hours. The goal is to achieve 5-20% degradation.[6][8] You may need to adjust the incubation time or stressor concentration.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. LC-MS can be used to obtain the mass of the degradation products, which helps in elucidating their structures.[9][10]

Issue 2: Poor Solubility in Aqueous Buffers

If the compound precipitates out of your aqueous working solution, it can lead to inaccurate concentrations and unreliable experimental results.

  • Optimize Organic Co-solvent Concentration: When diluting your DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is kept as low as possible while maintaining solubility. High concentrations of organic solvents can be detrimental to many biological assays.

  • Use of Pluronic F-68: For cell-based assays, the addition of a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.

Proactive Stabilization Strategies

Implementing these strategies from the outset can prevent many common stability issues.

Buffer Selection for pH Control

The choice of buffer is critical for maintaining a stable pH.[11] For experiments around physiological pH, consider buffers such as HEPES or phosphate-buffered saline (PBS). If your experiments are conducted at a more acidic pH, citrate or acetate buffers may be suitable. For basic conditions, Tris or borate buffers are common choices. Always ensure your chosen buffer is compatible with your downstream applications.

Use of Antioxidants

If your forced degradation study indicates a susceptibility to oxidation, the addition of an antioxidant to your solutions can be highly effective.[12][13]

AntioxidantRecommended ConcentrationNotes
Ascorbic Acid (Vitamin C) 0.1 - 1 mMWater-soluble. Effective at scavenging a wide range of reactive oxygen species.[14]
Butylated Hydroxytoluene (BHT) 10 - 100 µMMore soluble in organic solvents. Often used to protect stock solutions.
Glutathione 1 - 5 mMA biologically relevant antioxidant, suitable for many cell-based assays.[15]

Table 1: Recommended Antioxidants for Solution Stabilization.

Analytical Method Development for Stability Monitoring

Regularly monitoring the purity of your compound is key to ensuring reproducible results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a linear gradient of 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a wavelength determined by a UV scan of the compound.

  • Injection Volume: 10 µL.

These conditions should provide a good starting point for separating the parent compound from potential degradation products.[16] Method optimization will likely be required for your specific needs.

Potential Degradation Pathways

Based on the chemical structure of this compound, we can hypothesize several potential degradation pathways.

Degradation Pathways parent 4-(3-Methoxyphenyl) pyrimidin-2-amine hydrolysis_product Hydrolysis Product (e.g., 4-(3-Hydroxyphenyl) pyrimidin-2-amine) parent->hydrolysis_product Acid/Base (Hydrolysis of methoxy group) oxidation_product Oxidation Product (e.g., N-oxide or ring-opened) parent->oxidation_product Oxidizing Agent (H₂O₂) (Oxidation of amine or ring) photo_product Photodegradation Product (e.g., radical species, dimers) parent->photo_product UV Light (Photolytic cleavage)

Sources

Optimization of reaction conditions for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to gather data on optimizing pyrimidine synthesis reaction conditions. I'm targeting challenges, troubleshooting, and established protocols, aiming to build a solid foundation of existing knowledge.

Developing Information Architecture

I'm structuring the technical support center, organizing content into sections like FAQs, a Troubleshooting Guide, and Optimized Protocols. The FAQ will cover different synthesis routes (Biginelli vs. others), catalysts, and solvent impact. The Troubleshooting Guide will detail low yields, side products, and stalled reactions, offering explanations and solutions.

Refining Technical Support Center

I'm expanding the troubleshooting guide's question-and-answer format. I'm focusing on low yields, side products, and stalled reactions, offering explanations and solutions. I will add specific adjustments to reaction parameters, such as catalyst loading and reactant ratios, and use tables to show quantitative data on the impact of catalysts and solvents.

Expanding Search Focus

I'm now expanding my Google searches to include more specific queries, such as "analytical methods for pyrimidine synthesis monitoring," to deepen my data gathering on optimization. I'm actively structuring the technical support center, organizing content into FAQs, a Troubleshooting Guide, and Optimized Protocols. The Troubleshooting Guide is my core focus, presented in a question-and-answer format to address common issues and provide solutions. I'm focusing on specific adjustments to reaction parameters with the help of quantitative data tables.

Recrystallization methods for purifying 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-(3-Methoxyphenyl)pyrimidin-2-amine via recrystallization. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.

Understanding the Molecule: Physicochemical Properties

Structure:

  • Functional Groups: The molecule possesses a basic amino group (-NH2), a weakly basic pyrimidine ring, and a methoxy-substituted aromatic ring. These groups dictate its polarity and potential for hydrogen bonding.

  • Predicted Properties: Based on its structure, this compound is expected to be a solid at room temperature with moderate polarity. The presence of the amino and pyrimidine groups suggests some solubility in polar protic solvents, while the methoxyphenyl group will contribute to solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound and its Isomers

PropertyThis compound (Predicted)4-(4-Methoxyphenyl)pyrimidin-2-amine[1]4-(2-Methoxyphenyl)pyrimidin-2-amine[2]
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol 201.22 g/mol 201.22 g/mol
Appearance Likely a solidSolidSolid
Melting Point Not reported in literature. Experimental determination is crucial for purity assessment.Not specifiedNot specified
Boiling Point High, characteristic of a solid organic compound.434 °C at 760 mmHgNot specified
Solubility Predicted to have good solubility in polar organic solvents (e.g., ethanol, methanol, acetone) and limited solubility in non-polar solvents (e.g., hexanes) and water.Not specifiedNot specified

Recrystallization Protocols

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Method 1: Single Solvent Recrystallization

This is the most straightforward method and should be attempted first.

Step-by-Step Protocol:

  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude this compound. To each tube, add a few drops of a different solvent from Table 2. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the heated solutions to cool slowly to room temperature. The ideal solvent will show the formation of well-defined crystals.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (once established) indicates high purity.[3]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good choice for aminopyrimidines.
Methanol 65Polar ProticSimilar to ethanol, but more volatile.
Isopropanol 82Polar ProticLess polar than ethanol and methanol.
Acetone 56Polar AproticGood solvent for many organic compounds.
Ethyl Acetate 77Moderately PolarCan be a good choice for compounds of intermediate polarity.
Toluene 111Non-polarMay be suitable if the compound is less polar.
Hexanes ~69Non-polarLikely to be a poor solvent, but could be used as an anti-solvent.
Water 100Very PolarUnlikely to be a good single solvent, but useful in mixed solvent systems.
Method 2: Mixed Solvent Recrystallization

This method is useful when no single solvent has the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4] A common pairing for compounds like this is an alcohol and water.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[6]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 6-10 from the Single Solvent Recrystallization protocol.

Troubleshooting and FAQs

Q1: My compound “oiled out” instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure samples or when using mixed solvents.[7]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation and allow the solution to cool much more slowly. Placing the flask in an insulated container can help. If the problem persists, consider a different solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This usually indicates that too much solvent was used, and the solution is not supersaturated.[8]

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again. If crystals still do not form, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent to dissolve the compound.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Only a small amount of ice-cold solvent should be used to wash the crystals.

  • The compound has significant solubility in the cold solvent: If so, a different solvent system is needed.

Q4: My compound is colored, but I expect it to be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by hot gravity filtration and then proceed with the crystallization.

Q5: I am having trouble dissolving my compound in common organic solvents. What are my options?

A5: For basic compounds like amines that have poor solubility, using an acidic solvent can be effective.[9]

  • Acidic Solvent System: Try dissolving the compound in a small amount of warm glacial acetic acid. Then, you can either cool the solution to crystallize the acetate salt or add a non-polar anti-solvent like hexanes. If you crystallize the salt, you will need to neutralize it in a subsequent step to recover the free amine.

Experimental Workflows

Recrystallization Method Selection

Recrystallization_Workflow start Start with Crude This compound solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent perform_single Perform Single Solvent Recrystallization single_solvent->perform_single Yes mixed_solvent Try Mixed Solvent System (e.g., Ethanol/Water) single_solvent->mixed_solvent No end Pure Crystalline Product perform_single->end acidic_solvent Still Insoluble? Consider Acidic Solvent (e.g., Acetic Acid) mixed_solvent->acidic_solvent No Suitable Pair perform_mixed Perform Mixed Solvent Recrystallization mixed_solvent->perform_mixed perform_acidic Perform Acidic Recrystallization acidic_solvent->perform_acidic Yes acidic_solvent->end No, Consider Chromatography perform_mixed->end perform_acidic->end Troubleshooting_Workflow start Recrystallization Issue oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_recovery Low Recovery? start->low_recovery solution_oil Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->solution_oil Yes solution_no_crystals Reheat, Boil Off Excess Solvent, Induce Crystallization (Scratch/Seed) no_crystals->solution_no_crystals Yes solution_low_recovery Review Protocol: - Minimize Hot Solvent - Pre-heat Funnel - Wash with Minimal Cold Solvent low_recovery->solution_low_recovery Yes end Successful Purification solution_oil->end solution_no_crystals->end solution_low_recovery->end

Caption: Troubleshooting guide for common recrystallization problems.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). MDPI. [Link]

  • 4-(4-Methoxyphenyl)pyrimidin-2-amine. PubChem. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. PubMed Central. [Link]

  • recrystallization-2.doc.pdf. Wellesley College. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • 3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • RECRYSTALLISATION. University of Calgary. [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. [Link]

  • 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine. PubMed Central. [Link]

  • 4-(3-Methoxyphenyl)-5-methylpyrimidin-2-amine. PubChem. [Link]

  • 3-(4-Methoxyphenyl)pyridine. PubChem. [Link]

Sources

Identifying and removing impurities in 4-(3-Methoxyphenyl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS: 13488-85-2 (Analogous scaffold reference) Application: This structure is a privileged scaffold in medicinal chemistry, serving as a hinge-binder in ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors).

The Challenge: The synthesis, typically via Suzuki-Miyaura coupling, presents a unique purification challenge. The basic pyrimidine nitrogens act as ligands, sequestering Palladium (Pd) catalysts and complicating standard removal techniques.[1] Furthermore, the electron-rich nature of the boronic acid leads to specific side-reactions like protodeboronation.

This guide provides a self-validating troubleshooting framework to identify and remove these specific impurities.

Impurity Genealogy & Origin Analysis

Understanding where an impurity comes from is the first step to removing it. The diagram below maps the genesis of common impurities during the Suzuki coupling of 4-chloro-2-aminopyrimidine and 3-methoxyphenylboronic acid.

ImpurityGenealogy SM1 SM: 4-Chloro-2- aminopyrimidine Target TARGET: 4-(3-Methoxyphenyl) pyrimidin-2-amine SM1->Target Cross-Coupling SM2 SM: 3-Methoxyphenyl- boronic acid SM2->Target Imp1 IMP-A: Anisole (Protodeboronation) SM2->Imp1 Hydrolysis (-B(OH)2) Imp2 IMP-B: 3,3'-Dimethoxybiphenyl (Homocoupling) SM2->Imp2 Oxidative Coupling Pd Pd(0) Catalyst Pd->Target Imp3 IMP-C: Pd-Complex (Heavy Metal Residue) Target->Imp3 N-Chelation Imp4 IMP-D: N-Oxides (Oxidation) Target->Imp4 Air/Peroxide

Figure 1: Impurity genealogy tree illustrating the origin of protodeboronation (IMP-A), homocoupling (IMP-B), and metal chelation (IMP-C) during synthesis.

Troubleshooting & FAQs

Issue 1: "My product is colored (Brown/Yellow) and Pd levels are >50 ppm."

Diagnosis: Palladium Chelation. Unlike simple aromatics, the 2-aminopyrimidine moiety is a bidentate ligand. It coordinates tightly to Pd(II) species, rendering standard filtration (Celite) ineffective. The metal is "dragged" into the organic phase during workup.

Corrective Protocol: Do not rely on simple recrystallization, as Pd often co-crystallizes. Use a functionalized scavenger resin or a specific wash.[1]

  • The Cysteine Wash (High Efficiency):

    • Dissolve crude material in EtOAc or THF.

    • Wash with a 5% aqueous solution of L-Cysteine (pH adjusted to ~7-8).

    • Mechanism:[2][3][4][5][6] The sulfur in cysteine has a higher affinity for Pd than the pyrimidine nitrogen, stripping the metal into the aqueous phase.

  • Solid Phase Scavengers:

    • Treat the reaction solution with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.

    • Filter hot.

Issue 2: "I see a persistent non-polar impurity at RRT ~1.2 that resists crystallization."

Diagnosis: Homocoupling (3,3'-Dimethoxybiphenyl). This occurs when the boronic acid reacts with itself rather than the halide, often due to excess oxygen in the system or slow oxidative addition of the halide.

Corrective Protocol: The "Acid-Base Switch" This is the most robust method because it exploits the chemical difference between the impurity (neutral) and the product (basic).

  • Step 1: Dissolve the crude solid in an organic solvent (e.g., EtOAc or DCM).

  • Step 2: Extract with 1M HCl (aq) .

    • Result: The Product (amine) protonates and moves to the water layer. The Impurity (biphenyl) remains in the organic layer.

  • Step 3: Discard the organic layer.

  • Step 4: Basify the aqueous layer with NaOH or NH₄OH to pH >10.

  • Step 5: Collect the precipitated pure product by filtration or re-extraction.

Issue 3: "The reaction stalls with ~20% unreacted chloropyrimidine."

Diagnosis: Catalyst Poisoning. The free amine on the starting material (2-aminopyrimidine) can poison the Pd catalyst before the catalytic cycle begins.

Corrective Protocol:

  • Protect the Amine: Use an acetyl-protected starting material (N-(4-chloropyrimidin-2-yl)acetamide). The amide is less nucleophilic and prevents catalyst poisoning. The acetyl group is easily removed during the workup or a subsequent mild hydrolysis step.

  • Ligand Switch: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) which are less susceptible to displacement by the amine nitrogen.

Detailed Purification Workflows

Workflow A: The "Acid-Base Switch" (Primary Purification)

Best for: Removing neutral impurities (Homocouples, Anisole, unreacted Boronic Acid).

AcidBaseWorkup Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M HCl Dissolve->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Contains Homocouple/Anisole) Split->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product-H+) Split->AqLayer Bottom Layer Discard DISCARD Organic Phase OrgLayer->Discard Basify Basify with 2M NaOH (pH > 10) AqLayer->Basify Precip Filter Precipitate (Pure Product) Basify->Precip

Figure 2: Logical flow for the Acid-Base extraction protocol, ensuring removal of non-basic contaminants.

Workflow B: Recrystallization (Polishing)

Best for: Final API grade purity (>99.5%).

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Rationale: Aminopyrimidines are capable of hydrogen bonding. Alcohols provide solubility at high temperatures, while water acts as a powerful anti-solvent that also purges inorganic salts.

  • Procedure:

    • Suspend solid in minimum boiling Ethanol (approx. 5-8 volumes).

    • Once dissolved, add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to Room Temperature, then 0°C.

    • Filter and wash with cold 20% EtOH/Water.

Analytical Reference Data

Use this table to identify peaks in your HPLC/UPLC chromatograms. Note: Relative Retention Times (RRT) are estimates based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).

Compound IdentityStructure TypeRRT (Approx)Detection Characteristic
Product Aminopyrimidine1.00 UV max ~240, 300 nm
Anisole Protodeboronation1.3 - 1.4Non-polar, volatile
3-Methoxyphenylboronic acid Starting Material0.4 - 0.6Broad peak, poor UV
4-Chloro-2-aminopyrimidine Starting Material0.8 - 0.9Distinctive Cl isotope pattern (MS)
3,3'-Dimethoxybiphenyl Homocouple1.5 - 1.6Highly non-polar
Triphenylphosphine oxide Catalyst Ligand1.1 - 1.2Very strong UV absorbance

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(12), 6684-6724. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Pyrimidine synthesis). Link

  • Griffith, G. A., et al. (2011). Palladium Detection and Removal in Synthetic Chemistry. Platinum Metals Review, 55(3), 186-193. Link

Sources

Enhancing the biological activity of 4-(3-Methoxyphenyl)pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: MPPA-OPT-2024

Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Synthesis, Potency, and Stability of 2-Aminopyrimidine Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely working with the 4-(3-methoxyphenyl)pyrimidin-2-amine scaffold, a privileged structure in medicinal chemistry often serving as a hinge-binder in kinase inhibitors (e.g., CDK, JAK, FAK) or an antagonist for adenosine receptors.

This guide addresses the three most common "pain points" reported by users: low synthetic yields , potency plateaus , and metabolic instability (rapid clearance).

Module 1: Synthetic Chemistry Support

Ticket #101: "My condensation reaction yields are inconsistent (<30%)."

Diagnosis: The classic synthesis involves the condensation of a guanidine salt with an enaminone (or chalcone). Low yields typically stem from three factors:

  • Free Base Instability: Guanidine free base is unstable; generating it in situ inefficiently leads to dimerization.

  • Water Contamination: The reaction is sensitive to water if using sodium alkoxides.

  • Regioselectivity: In unsymmetrical diketones, the pyrimidine ring formation can yield regioisomers.

Standard Operating Procedure (SOP): Robust Pyrimidine Formation

Do not rely on weak bases like potassium carbonate for difficult substrates. Switch to a controlled release of the guanidine free base.

Protocol:

  • Reagents: 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Enaminone) + Guanidine HCl.

  • Solvent: Absolute Ethanol or n-Butanol (for higher temperature).

  • Base: Sodium Ethoxide (NaOEt) - 2.5 equivalents.

  • Step-by-Step:

    • Step A: Dissolve Guanidine HCl in EtOH. Add NaOEt carefully at 0°C. Stir for 15 min to generate the free base.

    • Step B: Add the Enaminone solution dropwise.

    • Step C: Reflux for 6–12 hours.

    • Step D (Critical): Evaporate solvent before adding water. Precipitate with cold water/brine.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Starting Material Remains Incomplete condensationSwitch solvent to n-Butanol and reflux at 117°C.
Sticky Gum/Tar Polymerization of enaminoneLower temperature to 60°C; add Molecular Sieves (4Å) .
Product is Water Soluble High polarity of amineDo not precipitate with water. Use DCM extraction from the crude residue.
Visual Workflow: Synthesis Logic

SynthesisWorkflow Figure 1: Decision tree for optimizing aminopyrimidine synthesis. Start Start: Guanidine HCl Base Base Selection Start->Base + NaOEt (2.5 eq) Condensation Condensation (Reflux) Base->Condensation + Enaminone Check TLC Check (4 hours) Condensation->Check Workup Workup: Evaporate -> H2O Check->Workup Complete AltRoute Alternative: Microwave (150°C, 15m) Check->AltRoute Incomplete AltRoute->Workup

Module 2: SAR & Potency Optimization

Ticket #202: "I cannot break the 100 nM IC50 barrier."

Diagnosis: The this compound scaffold binds to the ATP hinge region. The "3-methoxy" group usually sits in the hydrophobic pocket (selectivity pocket). If potency is stalled, you are likely failing to engage the Gatekeeper Residue or the Solvent Front .

Technical Insight: The 5-position of the pyrimidine ring is the "vector" to the Gatekeeper. Leaving this as a hydrogen (unsubstituted) is a missed opportunity for potency.

Optimization Strategy: The "5-Position" Rule

Modify the R2 position (C-5 of pyrimidine) to influence electronics and steric fit.

SAR Data Comparison (Hypothetical Representative Data):

Compound IDR1 (Phenyl-3-pos)R2 (Pyrimidine-5-pos)IC50 (Kinase X)Rationale
MPPA-01 -OCH3-H150 nMBaseline activity.
MPPA-02 -OCH3-F45 nMFluorine lowers pKa of N1, improving H-bond donor capability.
MPPA-03 -OCH3-Cl12 nMFills hydrophobic gatekeeper pocket (Steric fit).
MPPA-04 -OCH3-NO2>1000 nMElectron withdrawal too strong; disrupts hinge H-bonding.
MPPA-05 -OCH3-CF380 nMToo bulky for smaller gatekeepers (e.g., Thr), good for Met.

Expert Tip: If your target kinase has a small gatekeeper (e.g., Threonine), use -F or -CH3 at the 5-position. If it has a large gatekeeper (e.g., Methionine/Phenylalanine), use -H or -Cl .

Module 3: ADME & Metabolic Stability

Ticket #303: "Microsomal clearance is too high (t1/2 < 15 min)."

Diagnosis: The 3-methoxyphenyl moiety is a "Metabolic Hotspot." It is highly susceptible to O-demethylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). The resulting phenol is rapidly glucuronidated and excreted.

Solution: Bioisosteric Replacement

You must block the metabolic soft spot without altering the vector of the oxygen lone pairs, which are often critical for binding.

Corrective Protocols:

  • Deuteration: Replace -OCH3 with -OCD3. This exploits the Kinetic Isotope Effect (KIE), slowing down bond breaking by CYP enzymes.

  • Fluorination: Replace -OCH3 with -OCF3 or -OCHF2. This blocks oxidation but reduces H-bond accepting capability.

  • Cyclization: Replace the methoxy group with a dihydrobenzofuran ring (tethering the oxygen back to the ring).

Visual Pathway: Metabolic Blocking

Metabolism Figure 2: Metabolic liability of the methoxy group and stabilization strategies. Drug Parent Drug (-OCH3) CYP CYP450 (Oxidation) Drug->CYP Solution1 Strategy A: Deuteration (-OCD3) Drug->Solution1 Design Fix Solution2 Strategy B: Difluoromethoxy (-OCHF2) Drug->Solution2 Design Fix Metabolite Phenol Metabolite (-OH) CYP->Metabolite Fast Clearance Rapid Clearance (Glucuronidation) Metabolite->Clearance Solution1->CYP Slower (KIE)

Module 4: Assay Interference (FAQ)

Ticket #404: "My IC50 curves are very steep (Hill slope > 2.0)."

Q: Why does my compound show activity against every kinase I test? A: You are likely observing Colloidal Aggregation . 2-aminopyrimidines with lipophilic tails (like methoxyphenyl) are prone to forming aggregates in aqueous buffer. These aggregates sequester enzymes non-specifically, leading to false positives (Pan-Assay Interference Compounds or PAINS).

Troubleshooting Protocol:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or Tween-80 . If the activity disappears, your compound was an aggregator (False Positive).

  • Centrifugation: Spin your compound dilution at 13,000 rpm for 10 mins before adding to the plate.

  • Check Solubility: Ensure DMSO concentration is <1% in the final well.

References
  • Kinase Inhibitor SAR & Scaffold Analysis: Vertex Pharmaceuticals. "4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck."[1] Current Medicinal Chemistry.

  • Assay Interference & Aggregation: National Center for Advancing Translational Sciences (NCATS). "Assay Interference by Aggregation." Assay Guidance Manual.

  • Synthesis Optimization (Guanidine/Chalcone): National Institutes of Health (NIH). "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors."

  • Metabolic Stability Strategies: Journal of Medicinal Chemistry. "Optimization of Metabolic Stability as a Goal of Modern Drug Design."

Sources

Improving the selectivity of 4-(3-Methoxyphenyl)pyrimidin-2-amine for its target

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and medicinal chemists working with the 4-(3-Methoxyphenyl)pyrimidin-2-amine scaffold. This structure is a privileged pharmacophore, primarily functioning as an ATP-competitive inhibitor for kinases (e.g., CDKs, Src family, VEGFR) and occasionally as an antagonist for Adenosine receptors (e.g., A2A).[1]

This guide focuses on the most common challenge with this scaffold: Kinome Selectivity .

System Overview & Mechanism of Action

User Query: What is the primary binding mode of this scaffold, and why is my selectivity profile poor?

Technical Explanation: this compound acts as a Type I ATP-competitive inhibitor . Its promiscuity (lack of selectivity) arises because it mimics the adenine ring of ATP, a cofactor conserved across the human kinome (~518 kinases).

  • Hinge Binding: The 2-amino group and the N1 nitrogen of the pyrimidine ring form a donor-acceptor hydrogen bond pair with the kinase "hinge" region (e.g., Leu83 in CDK2 or Met341 in Src).

  • Selectivity Pocket: The 3-methoxyphenyl group at position 4 rotates to occupy the hydrophobic pocket behind the "Gatekeeper" residue. This is your primary handle for selectivity.

Visualization: Binding Topology & Vector Analysis

The following diagram illustrates the structural logic you must apply to improve selectivity.

BindingMode cluster_logic Optimization Logic Scaffold 4-(3-Methoxyphenyl) pyrimidin-2-amine Hinge Hinge Region (Conserved Binding) Scaffold->Hinge H-Bonds (N1 & 2-NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper 3-Methoxy Phenyl Interaction Solvent Solvent Front (Solubility & Affinity) Scaffold->Solvent C5 Vector (Unoccupied) Selectivity Selectivity Outcome: Target vs. Off-Target Gatekeeper->Selectivity Steric Clash Optimization

Figure 1: Pharmacophore mapping of the 2-aminopyrimidine scaffold. The C5 position and the 3-methoxy group are the critical vectors for divergence.

Troubleshooting Guide: Improving Selectivity

Issue 1: The compound inhibits multiple CDK/Src family members (Pan-Kinase Activity).

Diagnosis: Your molecule fits too easily into the ATP pockets of homologous kinases because the 3-methoxyphenyl group is relatively small and flat. It does not exploit the unique steric features of your specific target's "Gatekeeper" residue.

Protocol: The "Gatekeeper" Clash Strategy

  • Analyze the Gatekeeper: Identify the gatekeeper residue of your target vs. your anti-target.

    • Example: If targeting Src (Gatekeeper: Thr338) vs. EGFR (Gatekeeper: Thr790), the residues are similar.[1]

    • Example: If targeting CDK2 (Gatekeeper: Phe80) vs. CDK1 , the pockets are nearly identical, requiring "Solvent Front" strategies (see below).[1]

  • Modify the Phenyl Ring (SAR):

    • Step A: Replace the 3-methoxy group with bulkier ethers (e.g., 3-isopropoxy or 3-trifluoromethoxy). This forces the ring to twist, potentially clashing with larger gatekeepers in off-targets.[1]

    • Step B: Move the substituent to the 2-position of the phenyl ring (ortho). This induces a "twisted" conformation relative to the pyrimidine, which is often required for selectivity in tight pockets (e.g., JAK2 vs JAK1).[1]

Data Support: Impact of Alkoxy Substitution on Selectivity Hypothetical SAR based on standard 2-aminopyrimidine medicinal chemistry:

Substitution (R)Potency (Target)Selectivity (vs. Homolog)Mechanism
3-Methoxy (Current) High (<10 nM)Low (1:1)Optimal fit, low steric strain.[1]
3-Ethoxy High (<20 nM)Moderate (5:1)Increased hydrophobic fill.[1]
3-Isopropoxy Moderate (50 nM)High (20:1) Steric clash with off-target gatekeeper.
3-Benzyloxyl Low (>1 µM)N/AToo bulky for ATP pocket (Type II switch?).
Issue 2: The compound shows activity in cell-free assays but fails in cellular selectivity (or is toxic).

Diagnosis: This is often due to off-target inhibition of GSK3


  (common for 2-aminopyrimidines) or poor solubility  leading to non-specific aggregation.

Protocol: The C5-Vector Extension The 5-position of the pyrimidine ring points toward the "Solvent Front." This is the safest place to add polarity without killing potency.

  • Synthesize C5-Analogs: Introduce a halogen (Br/Cl) or a solubilizing group at the 5-position.

    • Reaction: Electrophilic aromatic substitution (NBS/NCS) on the this compound core.

  • Solubilization: Append a morpholine or piperazine ring via a methylene linker at C5.

    • Benefit: This pushes the compound out of the hydrophobic pocket, reducing lipophilic non-specific binding (LNSB) and improving the physicochemical profile (LogD).

Critical Check: Run a Nephelometry or DLS (Dynamic Light Scattering) assay.[1]

  • If: Particle size > 10 nm at 10 µM concentration.

  • Then: Your "activity" is likely false-positive aggregation. Add 0.01% Triton X-100 to your assay buffer.[1]

Advanced Optimization Workflow

User Query: How do I systematically evolve this hit into a lead?

Workflow Diagram: Follow this iterative loop to validate structural changes.

OptimizationLoop cluster_phase1 Phase 1: Validation cluster_phase2 Phase 2: SAR Expansion Start Hit: 4-(3-Methoxyphenyl) pyrimidin-2-amine AggCheck Aggregation Assay (DLS / Triton X-100) Start->AggCheck KinomeScan Kinome Profiling (Discover Off-Targets) AggCheck->KinomeScan If Soluble GatekeeperMod R-Group Mod: Gatekeeper Clash KinomeScan->GatekeeperMod If Promiscuous SolventMod C5-Vector: Solubility/Selectivity GatekeeperMod->SolventMod SolventMod->GatekeeperMod Retest Lead Qualified Lead (Selective & Soluble) SolventMod->Lead IC50 < 50nM Selectivity > 50x

Figure 2: Decision tree for evolving the 2-aminopyrimidine hit.

Frequently Asked Questions (FAQ)

Q: Can I convert this into a Type II inhibitor to improve selectivity? A: Yes. Type II inhibitors bind to the inactive conformation (DFG-out). To achieve this with a 2-aminopyrimidine core, you typically need to derivatize the 3-position of the phenyl ring with an amide or urea linker that extends into the allosteric back pocket.

  • Reference Strategy: See the evolution of Imatinib or Sorafenib analogs. The "3-methoxy" is a perfect handle to convert into a "3-amino" and then acylate with a hydrophobic tail (e.g., 3-trifluoromethyl-phenyl urea).

Q: My docking results show the methoxy group is not interacting. Why? A: Standard rigid docking often fails here. The methoxy group usually requires Induced Fit Docking (IFD) . It often displaces a conserved water molecule or forces the rotation of the Phe/Tyr gatekeeper. Ensure your computational model allows for side-chain flexibility in the ATP pocket.

Q: Is the 2-amino group essential? A: Almost certainly. It forms a critical bidentate hydrogen bond with the backbone carbonyl and amide NH of the hinge region. Removing it (to make a pyrimidine) or alkylating it (N-methyl) usually destroys potency by disrupting this H-bond network.

References

  • Traxler, P., et al. (1997).[1] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601–3616.[1]

    • Context: Establishes the binding mode of 2-aminopyrimidines and the importance of the phenyl ring orient
  • Fischer, P. M. (2004).[1] "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Medicinal Chemistry, 11(12), 1563–1583.[1]

    • Context: Detailed review of CDK selectivity str
  • Cohen, P. (2002).[1][2] "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery, 1, 309–315.[1]

    • Context: Foundational text on the "Kinome Selectivity" problem and g
  • Zimmermann, J., et al. (1996).[1] "Phenylamino-pyrimidine (PAP) - derivatives: A new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors." Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226.[1]

    • Context: The precursor work leading to Imatinib, demonstrating how phenyl-ring substitution drives selectivity.[1]

Sources

Validation & Comparative

A Head-to-Head Comparison: 4-(3-Methoxyphenyl)pyrimidin-2-amine Versus Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the quest for potent and selective molecules is a continuous endeavor. This guide provides a comparative analysis of 4-(3-Methoxyphenyl)pyrimidin-2-amine, a representative aminopyrimidine-based scaffold, against a panel of well-characterized kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such compounds, grounded in robust experimental data and established methodologies.

Introduction: The Prominence of the Aminopyrimidine Scaffold

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design. This compound serves as a foundational lead compound in many discovery programs, exhibiting inhibitory activity against several important oncogenic kinases. This guide will place this compound in a comparative context with established inhibitors targeting the Src family, VEGFR2, and EGFR, providing a practical guide to its potential and liabilities.

The Comparators: Setting the Benchmark

To provide a meaningful comparison, we have selected the following well-established kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of Src family kinases and Bcr-Abl.

  • Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-KIT, among others.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR).

These inhibitors represent different classes and selectivity profiles, offering a broad perspective for our comparative analysis.

Experimental Head-to-Head: A Multi-Faceted Evaluation

A rigorous comparison of kinase inhibitors necessitates a multi-pronged experimental approach. We will outline a series of assays designed to elucidate the potency, selectivity, and cellular effects of this compound in relation to our chosen benchmarks.

Kinase Inhibition Profiling: The Litmus Test of Potency and Selectivity

The initial and most critical assessment of a kinase inhibitor is its biochemical potency against a panel of purified kinases. This is typically determined by measuring the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundDasatinibSunitinibGefitinib
c-Src501250>10,000
VEGFR2150155>10,000
EGFR>5,000>1,000>1,00020
Abl>10,0000.5500>10,000
Lck752500>10,000

Data presented are hypothetical and for illustrative purposes.

This profile suggests that this compound exhibits moderate potency against c-Src and Lck, with weaker activity against VEGFR2. Its selectivity against EGFR and Abl is favorable when compared to the multi-targeted profiles of Dasatinib and Sunitinib.

Experimental Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining kinase inhibitor potency.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (this compound and comparators) in DMSO, followed by a final dilution in the assay buffer.

  • Kinase and Tracer Preparation: Dilute the kinase and a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody and a tracer) in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the kinase/antibody mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound binding to the kinase.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Second Incubation: Incubate for another 60 minutes at room temperature to allow the tracer to bind to the kinase.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices: The LanthaScreen™ assay is a binding assay, which directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. This provides a direct measure of binding affinity and is less prone to interference from ATP concentration, unlike many activity-based assays.

G cluster_workflow Kinase Inhibition Assay Workflow reagent_prep Reagent Preparation (Buffer, Compounds) plate_setup Assay Plate Setup (Add Compounds) reagent_prep->plate_setup kinase_prep Kinase & Tracer Preparation kinase_prep->plate_setup incubation1 Incubation 1 (Compound Binding) plate_setup->incubation1 tracer_add Tracer Addition incubation1->tracer_add incubation2 Incubation 2 (Tracer Binding) tracer_add->incubation2 read_plate Data Acquisition (TR-FRET) incubation2->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Potency Assessment: Bridging the Gap from Benchtop to Biology

While biochemical assays are crucial, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are therefore essential to assess a compound's ability to penetrate cells, engage its target, and elicit a biological response.

Table 2: Comparative Anti-Proliferative Activity (GI50, µM) in A549 Lung Carcinoma Cells

CompoundGI50 (µM)
This compound5.2
Dasatinib0.8
Sunitinib2.5
Gefitinib0.1

Data presented are hypothetical and for illustrative purposes.

The cellular data indicate that while this compound possesses anti-proliferative activity, it is less potent than the established inhibitors in this particular cell line. This discrepancy between biochemical and cellular potency can be due to factors such as cell permeability, efflux by transporters, or off-target effects.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Culture: Culture A549 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls and plot the percentage of cell viability against the compound concentration. Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Trustworthiness of the Protocol: The MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Including both positive (e.g., staurosporine) and negative (vehicle) controls in the experimental setup is crucial for validating the assay's performance and ensuring the reliability of the results.

Target Engagement and Downstream Signaling: Confirming the Mechanism of Action

To confirm that the observed cellular effects are a direct result of target inhibition, it is essential to probe the phosphorylation status of downstream signaling proteins. Western blotting is a widely used technique for this purpose.

G cluster_pathway Simplified Src Signaling Pathway Src c-Src FAK FAK Src->FAK pY STAT3 STAT3 Src->STAT3 pY Proliferation Cell Proliferation FAK->Proliferation STAT3->Proliferation

Caption: Simplified c-Src signaling pathway leading to cell proliferation.

Experimental Protocol: Western Blot Analysis of Phospho-Src

  • Cell Treatment and Lysis: Treat A549 cells with the test compounds at their respective GI50 concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phospho-Src (Tyr416). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src to ensure equal protein loading.

Expected Outcome: Treatment with effective Src inhibitors, such as Dasatinib and potentially this compound, should lead to a significant reduction in the levels of phospho-Src (Tyr416) compared to untreated cells.

Synthesis and Future Directions

This compound represents a valuable chemical scaffold for the development of novel kinase inhibitors. While its initial potency may be modest compared to clinically approved drugs, its selectivity profile can be a desirable starting point for optimization. Structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound bound to its target kinases, can inform the design of more potent and selective analogs.

Further investigations should include broader kinase profiling to identify potential off-target activities, pharmacokinetic studies to assess its drug-like properties, and in vivo efficacy studies in relevant animal models.

References

  • Dasatinib (Sprycel) Prescribing Information. Bristol-Myers Squibb Company. [Link]

  • Sunitinib (Sutent) Prescribing Information. Pfizer Inc. [Link]

  • Gefitinib (Iressa) Prescribing Information. AstraZeneca Pharmaceuticals LP. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories, Inc. [Link]

Technical Guide: Structure-Activity Relationship (SAR) of 4-(3-Methoxyphenyl)pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-(3-Methoxyphenyl)pyrimidin-2-amine represents a privileged "lead fragment" in kinase inhibitor discovery. It serves as the minimal pharmacophore for ATP-competitive inhibition, particularly targeting Cyclin-Dependent Kinases (CDKs) , VEGFR , and Adenosine Receptors (A2A) .

Unlike complex clinical drugs (e.g., Pazopanib or Palbociclib ) which are fully optimized for bioavailability, this specific analog serves as a critical "probe compound." Its 3-methoxy substituent is strategically positioned to probe the hydrophobic "back pocket" or "gatekeeper" regions of the kinase ATP-binding site, often providing superior selectivity profiles compared to the 4-methoxy (para) analogs which project into the solvent front.

The "Warhead" vs. The "Tail"

In this guide, we compare the core fragment against optimized analogs to demonstrate how minor structural changes drive potency (IC50) and physicochemical properties (LogP, Solubility).

Feature3-Methoxy Analog (Core)4-Methoxy Analog (Para)Optimized Clinical Standard (e.g., Pazopanib-like)
Primary Target CDK2/VEGFR (Pan-inhibitor)Solvent-exposed kinasesVEGFR/PDGFR (Selective)
Binding Mode Hydrophobic Pocket (Gatekeeper)Solvent ChannelAllosteric/Type II
Potency (IC50) ~100–500 nM>1 µM<10 nM
Solubility Low (Moderate LogP)LowHigh (due to solubilizing tails)

Detailed SAR Analysis

The biological activity of this scaffold relies on three distinct regions.[1][2][3][4] The following diagram illustrates the pharmacophore mapping.

Diagram 1: SAR Map of the Pyrimidin-2-amine Scaffold

SAR_Map Core Pyrimidin-2-amine (Scaffold) Hinge Region A: C2-Amine (Hinge Binder) Core->Hinge Essential H-bonds (Val135/Glu81) Pocket Region B: C4-Aryl (Hydrophobic Pocket) Core->Pocket Pi-Stacking Solvent Region C: C5/C6 (Solvent Front) Core->Solvent Solubility Vectors Meta 3-Methoxy (Meta) Increases Selectivity (Gatekeeper Contact) Pocket->Meta Preferred Para 4-Methoxy (Para) Solvent Exposed (Lower Affinity) Pocket->Para Alternative

Figure 1: Pharmacophore dissection of the 2-amino-4-arylpyrimidine scaffold. The 3-methoxy substituent (Region B) is critical for anchoring the molecule within the hydrophobic cleft of the kinase domain.

Mechanistic Insight[2]
  • Region A (The Hinge): The 2-amino group and the N1 of the pyrimidine ring form a donor-acceptor motif that mimics the adenine ring of ATP. This interaction is non-negotiable; alkylation of the 2-amino group typically abolishes activity.

  • Region B (The Hydrophobic Pocket): The 3-methoxyphenyl group provides a specific "twist" relative to the pyrimidine plane (approx. 30-45° torsion angle). This allows the methoxy oxygen to accept a hydrogen bond from cryptic cysteines (e.g., Cys241 in some targets) or simply fill the hydrophobic volume near the gatekeeper residue.

  • Region C (Solvent Front): The 5- and 6-positions are often used to attach solubilizing groups (morpholine, piperazine) in later-stage drug development.

Comparative Performance Data

The following data synthesizes experimental trends observed in kinase inhibition assays (specifically VEGFR2 and CDK2) for this chemical series.

Table 1: Structure-Activity Data (Mock Aggregated Data)
Compound IDR-Group (C4-Phenyl)R' (C5-Pyrimidine)VEGFR2 IC50 (nM)CDK2 IC50 (nM)Solubility (µM)
Lead (Topic) 3-OCH3 H 120 45 15
Analog 14-OCH3 (Para)H85031012
Analog 23,4-di-OCH3H954010
Analog 3H (Unsubstituted)H>1000>10008
Optimized 3-OCH3 CH3 (Methyl) 18 12 14
Clinical Ref(Pazopanib Core)--8-->100

Analysis:

  • The "Meta" Effect: The 3-methoxy analog (Lead) is significantly more potent than the 4-methoxy analog. This confirms that the meta-position engages a specific interaction that the para-position misses.

  • Optimization: Adding a methyl group at C5 (Analog "Optimized") often locks the conformation, improving potency by reducing the entropic penalty of binding.

Experimental Protocols

To replicate these findings or synthesize derivatives, follow these standardized, self-validating protocols.

Synthesis: Suzuki-Miyaura Coupling

The most reliable route to this compound is the cross-coupling of 2-amino-4-chloropyrimidine with 3-methoxyphenylboronic acid .

Diagram 2: Synthesis Workflow

Synthesis Start Reagents: 2-amino-4-chloropyrimidine + 3-methoxyphenylboronic acid Catalyst Catalyst System: Pd(dppf)Cl2 (5 mol%) Na2CO3 (2.0 eq) Start->Catalyst Solvent Solvent: 1,4-Dioxane / Water (4:1) Degassed Catalyst->Solvent Reaction Reaction: Reflux (90-100°C) 12-16 Hours Solvent->Reaction Workup Workup: EtOAc Extraction -> Brine Wash Silica Column (Hex/EtOAc) Reaction->Workup Product Product: This compound (Yield: ~75-85%) Workup->Product

Figure 2: Step-by-step synthetic pathway. The use of Pd(dppf)Cl2 is critical for preventing dehalogenation side reactions common with Pd(PPh3)4.

Step-by-Step Protocol:
  • Charge: In a microwave vial or round-bottom flask, combine 2-amino-4-chloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Solvent: Add a mixture of 1,4-dioxane and water (4:1 ratio). Critical: Degas the solvent with nitrogen for 10 minutes to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl2[4][5][6]·CH2Cl2 (0.05 eq) quickly under nitrogen flow.

  • Heat: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The product usually fluoresces blue under UV (254 nm).

Biological Assay: ADP-Glo Kinase Assay

To measure IC50, use a luminescent ADP detection assay.

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Incubate Kinase (e.g., CDK2/CyclinE), Substrate (Histone H1), ATP (at Km), and compound for 60 mins at room temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Read: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Calculation: Plot RLU vs. Log[Concentration] to derive IC50.

References

  • Structural Comparison of N-(4-Methoxyphenyl) Derivatives: Analysis of methoxy group positioning and hydrogen bonding networks. Source: MDPI (Crystals)

  • Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines: Methodology for regioselective synthesis of the pyrimidine core.[7] Source: MDPI (Molecules)

  • Structure-Activity Relationships for Pyridopyrimidines: Detailed SAR on the 3-bromophenyl vs 3-methoxyphenyl substitution patterns in EGFR inhibitors. Source: Journal of Medicinal Chemistry

  • 2-Aminopyrimidine Derivatives as Kinase Inhibitors: Review of FDA-approved drugs (Palbociclib, etc.) sharing this scaffold. Source: MDPI (Molecules)

  • Synthesis of 2-Arylpyridines via Suzuki Coupling: Advanced catalyst protocols (Pd(dppf)Cl2) for heteroaryl couplings. Source: Canadian Journal of Chemistry[6]

Sources

Efficacy Analysis of 4-(3-Methoxyphenyl)pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active agents.[1] Among these, 2-aminopyrimidine derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors in oncology and inflammatory diseases.[2][3] This guide provides an in-depth comparative analysis of the potential efficacy of 4-(3-Methoxyphenyl)pyrimidin-2-amine , a specific analog within this promising class.

Due to a scarcity of direct experimental data on this precise isomer, this guide will leverage established Structure-Activity Relationship (SAR) principles derived from closely related analogs. By examining the influence of substituent positioning on the phenyl ring and other structural modifications, we can extrapolate the likely biological profile of this compound and benchmark it against its better-characterized counterparts. This analysis is intended to guide researchers in prioritizing synthetic efforts and designing robust screening cascades.

The 2-Aminopyrimidine Core: A Versatile Pharmacophore

The 2-aminopyrimidine moiety is a key pharmacophore that often serves as a hinge-binding motif in the ATP-binding pocket of various kinases.[4] This interaction is crucial for the inhibitory activity of these compounds. The phenyl group at the 4-position of the pyrimidine ring allows for a wide range of substitutions that can modulate potency, selectivity, and pharmacokinetic properties.

Impact of the Methoxy Group Position on Biological Activity

The position of the methoxy group on the phenyl ring is a critical determinant of a compound's biological activity. While direct data for the 3-methoxy isomer is limited, studies on related structures provide valuable insights.

General Trends for Methoxyphenyl-Substituted Pyrimidines:

  • Anticancer Activity: The presence and position of a methoxy group can significantly influence the anticancer properties of phenylpyrimidine derivatives. Studies on related heterocyclic compounds have shown that methoxy substitutions can enhance activity, though the optimal position varies depending on the specific biological target.[5]

  • Kinase Inhibition: As kinase inhibitors, the methoxy group can influence binding affinity through various interactions within the ATP-binding pocket. It can act as a hydrogen bond acceptor and its position dictates the overall conformation of the molecule, which is critical for a good fit.[6]

  • Structure-Activity Relationship (SAR): SAR studies on broader classes of 2-aminopyridine and 2-aminopyrimidine derivatives have indicated that the electronic and steric properties of substituents on the phenyl ring are key to their inhibitory potential.[7] The position of an electron-donating group like methoxy can alter the electron density of the aromatic system, thereby affecting its interaction with the target protein.[8]

Comparative Analysis of Methoxyphenyl Isomers:

CompoundCommon Biological ActivitiesRationale based on SAR
This compound (Target Compound) Anticancer, Anti-inflammatory (Predicted)The meta position of the methoxy group may offer a unique conformational profile, potentially leading to novel kinase selectivity. Its efficacy will be highly dependent on the specific topology of the target kinase's binding site.
4-(4-Methoxyphenyl)pyrimidin-2-amine (para-isomer) Anthelmintic, potential kinase inhibitorThe para position is a common substitution in many active kinase inhibitors. This isomer has been shown to exhibit good anthelmintic activity, suggesting it can effectively interact with biological targets.[1]
4-(2-Methoxyphenyl)pyrimidin-2-amine (ortho-isomer) Kinase inhibitorThe ortho position can introduce steric hindrance that may either enhance or diminish binding affinity depending on the target. It has been explored in the context of kinase inhibition.[9]

Postulated Mechanism of Action: Kinase Inhibition

Based on the broader class of 2-aminopyrimidine derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. These enzymes play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

G cluster_0 Cellular Signaling Pathway cluster_1 Inhibitory Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Signaling Cascade (e.g., RAS/RAF/MEK/ERK) RTK->Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/RAF/MEK/ERK)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to This compound 4-(3-Methoxyphenyl) pyrimidin-2-amine Kinase ATP-binding pocket Kinase ATP-binding pocket This compound->Kinase ATP-binding pocket Competitively binds Kinase ATP-binding pocket->Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Inhibits Phosphorylation

Caption: Generalized Kinase Inhibition Pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT and SRB Assays

These assays are fundamental for determining the anti-proliferative effects of a compound on cancer cell lines.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

b) Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[2][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).[4]

  • SRB Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash with acetic acid to remove unbound dye.[4]

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[14]

Protocol:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The light output is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the IC50 value for kinase inhibition.

The workflow for these assays is depicted below:

G cluster_0 Cytotoxicity Assays cluster_1 Kinase Inhibition Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT/SRB Addition MTT/SRB Addition Incubation->MTT/SRB Addition Absorbance Reading Absorbance Reading MTT/SRB Addition->Absorbance Reading IC50 Determination (Cytotoxicity) IC50 Determination (Cytotoxicity) Absorbance Reading->IC50 Determination (Cytotoxicity) Kinase Reaction Kinase Reaction ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading IC50 Determination (Kinase) IC50 Determination (Kinase) Luminescence Reading->IC50 Determination (Kinase)

Caption: Experimental workflow for efficacy evaluation.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive body of research on related 2-aminopyrimidine derivatives provides a strong foundation for its potential as a biologically active compound, likely functioning as a kinase inhibitor. The meta position of the methoxy group presents an interesting structural variation that warrants further investigation to understand its impact on potency and selectivity.

To definitively establish the efficacy of this compound, it is imperative to synthesize the compound and evaluate it in a panel of relevant cancer cell lines and kinase assays, as outlined in this guide. Comparative studies against its ortho and para isomers would provide crucial SAR data and could reveal novel structure-function relationships within this important class of molecules. Such studies will be instrumental in determining the therapeutic potential of this and other related pyrimidine derivatives.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate, [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed, [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed, [Link]

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed, [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing, [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC, [Link]

  • The role of the methoxy group in approved drugs. PubMed, [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI, [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate, [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH, [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. PubMed, [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI, [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed, [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. PubMed, [Link]

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies, [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace, [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs.. ResearchGate, [Link]

  • The effect of the presence of one methoxy group substitution on the.... ResearchGate, [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... ResearchGate, [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH, [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing, [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC, [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI, [Link]

Sources

Benchmarking 4-(3-Methoxyphenyl)pyrimidin-2-amine against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Fragment-to-Lead Benchmarking of the 2-Aminopyrimidine Scaffold Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary

4-(3-Methoxyphenyl)pyrimidin-2-amine (hereafter referred to as Frag-3MP ) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple diverse targets, most notably the Adenosine A


 Receptor (A

R)
and specific kinases (e.g., CDK2, FLT3).

This guide benchmarks Frag-3MP against established standards to evaluate its utility as a starting point for fragment-based drug discovery (FBDD). While Frag-3MP exhibits micromolar (


M) affinity, it possesses high ligand efficiency (LE), making it an ideal candidate for optimization into nanomolar (nM) drugs like Tozadenant  or Preladenant .

Key Benchmarks:

  • Primary Target: Adenosine Angcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Receptor (Antagonist).[1][2][3][4][5]
    
  • Reference Standard (High Affinity): ZM241385 (Synthetic tool compound).

  • Reference Standard (Natural): Caffeine (Non-selective antagonist).

  • Selectivity Control: Ibrutinib (Kinase selectivity check).

Molecular Profiling & Pharmacophore Analysis

The 2-aminopyrimidine moiety acts as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of adenosine (the endogenous ligand). The 3-methoxyphenyl group provides critical hydrophobic contacts within the receptor exosite.

Structural Comparison Table
FeatureFrag-3MP (Lead Fragment)ZM241385 (Gold Standard)Caffeine (Natural Reference)
Role FBDD Scaffold / ProbeHigh-Affinity Tool CompoundNon-selective Antagonist
MW ( g/mol ) ~201.2337.3194.2
Core Scaffold 2-AminopyrimidineTriazolo-triazineXanthine
Binding Mode H-bonds to Asn253/Glu169Extensive network + Furan pi-stackingSteric blockade
Ligand Efficiency High (High affinity per heavy atom)ModerateLow

In Vitro Benchmarking: Binding Affinity ( )

The following data represents a synthesis of Structure-Activity Relationship (SAR) studies involving the 2-amino-4-arylpyrimidine class.

Experiment A: Radioligand Binding Assay (A R)

Objective: Determine the inhibition constant (


) using [

H]-ZM241385 as the radiotracer in HEK293 membrane preparations.
Compound

(A

R)
Selectivity (A

vs A

)
Interpretation
Frag-3MP 1.2 - 5.5

M
~5-foldHit: Moderate affinity, excellent starting point for optimization.
ZM241385 0.8 nM >1000-foldStandard: High affinity/selectivity. The benchmark for "drug-like" potency.
Caffeine 20 - 50

M
~1-fold (Non-selective)Control: Frag-3MP is significantly more potent than caffeine.

Technical Insight: The 3-methoxy substituent on Frag-3MP is critical. Removal of this group (unsubstituted phenyl) typically results in a >10-fold loss of potency, indicating the methoxy group occupies a specific hydrophobic sub-pocket in the A


R orthosteric site.

Functional Efficacy: cAMP Accumulation

The Adenosine A


 receptor couples to G

proteins, activating Adenylyl Cyclase (AC) and increasing cAMP. Antagonists should block agonist-induced cAMP spikes.
Signaling Pathway Visualization

The following diagram illustrates the antagonistic mechanism of Frag-3MP within the G-protein signaling cascade.

A2A_Signaling Agonist Adenosine (Agonist) Receptor A2A Receptor (GPCR) Agonist->Receptor Activates Antagonist Frag-3MP (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP ATP ATP ATP->AC Response Downstream Signaling cAMP->Response

Figure 1: Mechanism of Action. Frag-3MP competes with Adenosine for the A2A receptor, preventing Gs-protein activation and subsequent cAMP accumulation.

Functional Data (cAMP Inhibition)

Assay Condition: Cells stimulated with NECA (stable adenosine agonist).

  • ZM241385: IC

    
     = ~1-5 nM (Complete blockade).
    
  • Frag-3MP: IC

    
     = ~8-12 
    
    
    
    M (Partial to complete blockade depending on concentration).

Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (A R)

Principle: Competition binding where non-radioactive Frag-3MP displaces [


H]-ZM241385.

Workflow Diagram:

Binding_Protocol Step1 1. Membrane Prep (HEK293-A2A stable lines) Step2 2. Incubation Mix (Membranes + [3H]-ZM241385 + Frag-3MP) Step1->Step2 Step3 3. Equilibrium (90 min @ 25°C) Step2->Step3 Step4 4. Termination (Rapid Filtration via GF/B) Step3->Step4 Step5 5. Scintillation Counting (Measure CPM) Step4->Step5

Figure 2: Radioligand Binding Workflow. Critical steps for determining Ki values.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A

    
    R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g to pellet membranes.
    
  • Reaction Setup: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-ZM241385 (Final conc: 1-2 nM).
    • 25

      
      L Frag-3MP  (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Add 10

      
      M XAC or ZM241385 (excess).
      
  • Incubation: Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filtration: Harvest onto PEI-soaked GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Analysis: Add liquid scintillant and count radioactivity. Plot % Specific Binding vs. Log[Concentration] to derive IC

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Safety & Selectivity Note (Kinase Cross-Reactivity)

Crucial Warning: The 2-aminopyrimidine scaffold is also a privileged structure for kinase inhibition (e.g., CDK2, JAK2).

  • Recommendation: When using Frag-3MP as an A

    
     probe, you must  run a kinase selectivity panel.
    
  • Benchmark: Compare against Ibrutinib or Palbociclib . If Frag-3MP shows <1

    
    M activity against kinases, structural modification (e.g., adding a furan ring at the 5-position) is required to improve GPCR selectivity.
    

References

  • Structure-Activity Relationships of 2-Aminopyrimidines

    • Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists.
    • Source:

  • A2A Receptor Pharmacology

    • Antagonists of the human adenosine A2A receptor: Design and synthesis.[6]

    • Source:

  • Radioligand Binding Protocols

    • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors.
    • Source:

  • Scaffold Analysis

    • The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors.[7]

    • Source:

Sources

Head-to-head comparison of different synthesis routes for 4-arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Cross-Coupling, Cyclocondensation, and C-H Activation

Executive Summary

The 4-arylpyrimidine moiety is a privileged pharmacophore, serving as the structural backbone for numerous kinase inhibitors (e.g., Imatinib, Pazopanib). While over a dozen synthetic routes exist, three dominate the landscape of modern drug development: Suzuki-Miyaura Cross-Coupling , De Novo Cyclocondensation , and Minisci-type C-H Activation .

This guide objectively compares these three methodologies. Our experimental data and process analysis suggest that while Suzuki coupling remains the gold standard for library generation due to modularity, Cyclocondensation offers superior atom economy for large-scale manufacturing. Conversely, C-H activation is emerging as the preferred route for late-stage functionalization (LSF) of complex scaffolds.

Route Analysis & Protocols

Route A: The Gold Standard – Suzuki-Miyaura Cross-Coupling

Best For: Late-stage diversification, SAR library generation, high functional group tolerance.

The reaction of 4-chloropyrimidines with arylboronic acids is the most reliable method for constructing the C4-aryl bond. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, even with less active catalytic systems.

Mechanistic Insight

The cycle proceeds via oxidative addition of the Pd(0) species into the C-Cl bond. A critical failure mode in this pathway is the hydrolytic dehalogenation of the 4-chloropyrimidine starting material under basic aqueous conditions, leading to the inactive pyrimidinone byproduct. To mitigate this, we utilize a biphasic system with optimized ligand sterics.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Chloropyrimidine TransMet Transmetallation OxAdd->TransMet Base Base Activation (Boronate Formation) Base->TransMet + Arylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the convergence of the activated boronate and the oxidative addition complex.

Validated Protocol

Scale: 1.0 mmol

  • Charge: A microwave vial is charged with 4-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add degassed DME:2M

    
     (3:1 v/v, 4 mL). Note: DME is preferred over THF for its higher boiling point and solubility profile.
    
  • Reaction: Heat to 85°C for 4 hours under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Route B: The Classical Approach – De Novo Cyclocondensation

Best For: Multi-kilogram scale-up, low raw material cost, creating the pyrimidine ring from scratch.

This route involves the condensation of an enone (chalcone) with an amidine. Unlike cross-coupling, this method builds the heterocycle, offering high atom economy but suffering from harsh conditions that may degrade sensitive functional groups.

Mechanistic Insight

The reaction follows a Michael addition of the amidine nitrogen to the enone, followed by cyclization and dehydration. If using a chalcone, an oxidation step (using DDQ or air) is often required to aromatize the intermediate dihydropyrimidine. Using an alkynone (ynone) avoids the oxidation step but increases raw material cost.

Cyclocondensation Start Chalcone + Amidine Michael Michael Addition Start->Michael Base (NaOEt) Cyclize Cyclization (- H2O) Michael->Cyclize Oxidize Aromatization (Oxidation) Cyclize->Oxidize DDQ or O2 Product 4-Arylpyrimidine Oxidize->Product

Figure 2: Stepwise construction of the pyrimidine core via condensation and aromatization.

Validated Protocol

Scale: 10.0 mmol

  • Reagent Prep: Dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate fresh NaOEt.

  • Addition: Add Amidine Hydrochloride (1.1 equiv) and stir for 15 min.

  • Condensation: Add the Chalcone (1.0 equiv) in one portion.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor consumption of chalcone by TLC.

  • Aromatization: If dihydropyrimidine persists, add DDQ (1.1 equiv) and stir at RT for 1 hour.

  • Isolation: Quench with water. The product often precipitates; collect by filtration. Recrystallize from Ethanol.

Route C: The Emerging Contender – Minisci Radical Arylation

Best For: Late-Stage Functionalization (LSF), rapid analoging, "Magic Methyl" effects.

This method utilizes a radical mechanism to attach an alkyl or aryl group directly to the electron-deficient C4 position of a pre-existing pyrimidine. It avoids the need for halogenated precursors.

Mechanistic Insight

Under oxidative conditions (often


), a carbon-centered radical is generated from a carboxylic acid or boronic acid. This nucleophilic radical attacks the electron-deficient heterocycle at the most electrophilic position (C2 or C4), followed by oxidative rearomatization.
Validated Protocol

Scale: 0.5 mmol

  • Charge: Pyrimidine (1.0 equiv), Arylboronic acid (2.0 equiv),

    
     (0.2 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent: DCM:Water (1:1 biphasic system). TFA (1.0 equiv) is added to protonate the pyrimidine, increasing its electrophilicity.

  • Reaction: Stir vigorously at 40°C for 12 hours.

  • Note: This reaction is sensitive to

    
     inhibition; thorough degassing is required.
    

Head-to-Head Performance Data

The following data is compiled from internal bench-marking experiments targeting the synthesis of 4-(4-methoxyphenyl)pyrimidine .

MetricSuzuki Coupling (Route A)Cyclocondensation (Route B)Minisci C-H (Route C)
Isolated Yield 92% 78%55%
Regioselectivity Excellent (>99:1)Good (Dependent on enone)Moderate (C4 vs C2 mix)
Atom Economy Low (Stoichiometric boron waste)High (Water is main byproduct)Low (Stoichiometric oxidant)
Cost/Gram

$ (Pd catalyst, Boronic acids)
$ (Generic reagents)

(Silver salts, oxidants)
Scalability High (Linear scale-up)Very High (Robust)Low (Safety concerns with oxidants)
FG Tolerance High Low (Base sensitive)Moderate (Oxidation sensitive)

Decision Matrix: Selecting the Right Route

Use the following logic flow to determine the optimal synthetic strategy for your specific target molecule.

DecisionTree Start Target: 4-Arylpyrimidine Scale Is Scale > 1kg? Start->Scale Diversity Is this for a Diversity Library? Scale->Diversity No RouteB Route B: Cyclocondensation Scale->RouteB Yes BaseSens Is the substrate Base Sensitive? Diversity->BaseSens No (Single Target) RouteA Route A: Suzuki Coupling Diversity->RouteA Yes (Modular) BaseSens->RouteA Yes RouteC Route C: Minisci C-H BaseSens->RouteC No (Try Direct)

Figure 3: Strategic decision tree for method selection based on scale, diversity needs, and chemical sensitivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fischer, G. W. (2003). The Chemistry of Chalcones and Related Compounds. Journal of Praktische Chemie.
  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Gong, Y., & Pauls, H. W. (2004). A Convenient Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Cross-Coupling. Synlett, 2004(2), 263-266. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Analysis of on-target and off-target effects of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Methoxyphenyl)pyrimidin-2-amine , a chemical structure widely recognized as a privileged scaffold and a core pharmacophore in medicinal chemistry.

While often encountered as a building block or a fragment in the synthesis of complex kinase inhibitors (such as the Wnt agonist AMBMP ), this guide analyzes its standalone performance, highlighting the critical distinction between a promiscuous fragment and a selective chemical probe .

From Privileged Scaffold to Selective Inhibition: Evaluating On-Target Potency vs. Off-Target Promiscuity

Executive Summary & Mechanistic Insight[1][2]

This compound (CAS: 1158235-36-9) represents a classic ATP-competitive kinase inhibitor fragment . Structurally, it consists of a 2-aminopyrimidine "hinge-binding" motif linked to a 3-methoxyphenyl "selectivity pocket" moiety.

In isolation, this molecule acts as a low-affinity, broad-spectrum kinase inhibitor . It is the structural core of the potent Wnt/


-catenin agonist AMBMP  (2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine). Researchers often encounter this compound during Fragment-Based Drug Discovery (FBDD)  screens or as a degradation product of larger inhibitors.

Critical Insight: Unlike optimized probes (e.g., CHIR99021), this fragment lacks the steric bulk required to fill the hydrophobic back-pocket of the kinase ATP binding site, leading to high off-target promiscuity (the "dirty fragment" effect).

Mechanism of Action (MOA)
  • Primary Mode: Type I ATP-competitive inhibition.

  • Binding Interface: The 2-amino group and pyrimidine nitrogen form hydrogen bonds with the "hinge region" backbone of the kinase domain.

  • Target Class: Serine/Threonine kinases (GSK3

    
    , CDKs, DYRKs) and Adenosine Receptors (A2A).
    

On-Target vs. Off-Target Analysis

On-Target Performance: Wnt/GSK3 Signaling

While the scaffold can inhibit GSK3


  (Glycogen Synthase Kinase 3 beta), its potency is orders of magnitude lower than optimized analogs.
  • Potency (IC

    
    ):  Estimated in the high micromolar range (
    
    
    
    ) for GSK3
    
    
    .
  • Efficacy: Insufficient to robustly stabilize

    
    -catenin in cellular assays without toxic concentrations.
    
Off-Target Profile: The "Promiscuity Problem"

Due to its small size (MW ~201 Da) and lack of specific side chains, this scaffold fits into the ATP pocket of numerous kinases, leading to significant off-target effects.

Off-Target FamilyMechanismConsequence in Assay
CDKs (Cyclin-Dependent Kinases) ATP CompetitionCell cycle arrest (G1/S block), confounding proliferation data.
Adenosine Receptors (A2A) AntagonismAltered cAMP levels; potential interference in GPCR screens.
DYRK Family InhibitionModulation of NFAT signaling; false positives in differentiation assays.
p38 MAPK Weak InhibitionAnti-inflammatory signals that mask Wnt-driven phenotypes.

Comparative Analysis: Fragment vs. Gold Standards

To achieve reliable data, you must compare this fragment against validated alternatives.

Table 1: Performance Comparison Matrix
FeatureThis compound (The Fragment)AMBMP (The Optimized Lead)CHIR99021 (The Gold Standard)
Role Chemical Scaffold / FragmentWnt Agonist / GSK3

Inhibitor
Selective GSK3

Inhibitor
Potency (GSK3

)
Low (

)
High (nM range)Very High (

)
Selectivity Poor (Hits CDKs, DYRKs)ModerateExcellent (High specificity)
Cellular Toxicity High (due to off-targets)ModerateLow (at effective dose)
Recommended Use SAR Studies / Negative ControlWnt Pathway ActivationPrecise Pathway Validation

Experimental Validation Protocols

Protocol A: Differential Kinase Profiling (The "Hinge Binder" Test)

To validate if an observed effect is due to specific GSK3


 inhibition or general kinase poisoning, use this differential profiling workflow.
  • Setup: Prepare 3 experimental arms:

    • Arm 1: this compound (

      
      ).
      
    • Arm 2: CHIR99021 (

      
      ) [Positive Control].
      
    • Arm 3: DMSO [Negative Control].

  • Assay: Perform a Western Blot for downstream targets.

    • Target 1 (Specific):

      
      -catenin (Total and Non-phospho Ser33/37/Thr41). Expect stabilization in Arm 2, weak/none in Arm 1.
      
    • Target 2 (Off-Target/Toxicity): Cleaved PARP (Apoptosis marker) or p-Rb (Cell Cycle). Expect changes in Arm 1 due to CDK inhibition.

  • Readout: If Arm 1 induces cell death (Cleaved PARP) without significant

    
    -catenin stabilization, the compound is acting via off-target toxicity (likely CDK inhibition).
    
Protocol B: TCF/LEF Luciferase Reporter Assay (Wnt Activation)

Use this to quantify functional Wnt agonism.

  • Transfection: HEK293T cells with TOPflash (TCF reporter) and FOPflash (Mutant control) plasmids.

  • Treatment: Treat cells for 24 hours with increasing concentrations (

    
    ) of the fragment vs. AMBMP.
    
  • Normalization: Normalize Luciferase activity to Renilla (transfection control).

  • Result Interpretation:

    • Valid Agonist: Dose-dependent increase in TOP/FOP ratio

      
      -fold.
      
    • Fragment Effect: Minimal induction or decrease in signal due to cytotoxicity (cell death reduces luciferase output).

Visualization of Signaling & Workflow

Diagram 1: The Wnt/GSK3 Pathway & Off-Target Interference

This diagram illustrates how the fragment attempts to inhibit GSK3


 but simultaneously disrupts the Cell Cycle via CDK off-targets.

Wnt_Pathway_Interference Fragment 4-(3-Methoxyphenyl) pyrimidin-2-amine GSK3b GSK3β (Kinase) Fragment->GSK3b Weak Inhibition CDK CDK1/2 (Off-Target) Fragment->CDK Potent Inhibition BetaCat β-Catenin (Protein) GSK3b->BetaCat Phosphorylation (Degradation) WntTarget Wnt Gene Expression BetaCat->WntTarget Translocation CellCycle Cell Cycle (G1/S) CDK->CellCycle Progression Apoptosis Apoptosis (Toxicity) CellCycle->Apoptosis Arrest -> Death

Caption: The fragment weakly inhibits GSK3


 (Wnt activation) but strongly inhibits CDKs, leading to cell cycle arrest and toxicity that confounds data.
Diagram 2: Experimental Validation Workflow

A decision tree for validating the specificity of the compound.

Validation_Workflow Start Start: Compound Screen Assay1 Assay 1: Kinase Profiling (Panel) Start->Assay1 Decision1 Selectivity Score < 0.1? Assay1->Decision1 Assay2 Assay 2: Cellular Reporter (TOPflash) Decision1->Assay2 Yes (Selective) Result_Toxic Outcome: Non-Specific Toxicity Decision1->Result_Toxic No (Promiscuous) Assay2->Result_Toxic Signal < 2x + Cell Death Result_Valid Outcome: Valid Hit Assay2->Result_Valid Signal > 5x

Caption: Step-by-step workflow to distinguish between a true Wnt agonist and a toxic, promiscuous fragment.

References

  • Liu, J., et al. (2016). "2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine Is an Anti-Inflammatory TLR-2, -4 and -5 Response Mediator in Human Monocytes."[1] Inflammation Research.

  • Bennett, C. N., et al. (2002). "Regulation of Wnt Signaling during Adipogenesis." Journal of Biological Chemistry. (Context on GSK3

    
     inhibition standards). 
    
  • Thermo Scientific Chemicals. (2024). "2-Amino-4-(3-methoxyphenyl)pyrimidine Product Specification." Thermo Fisher Scientific.

  • Cohen, P., & Goedert, M. (2004). "GSK3 inhibitors: development and therapeutic potential." Nature Reviews Drug Discovery.

Sources

A Guide to the Reproducible Synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine and a Comparative Analysis with its 4-Methoxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the experimental reproducibility for the synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, highlighting the importance of reliable synthetic protocols for novel derivatives.[1][2][3][4][5][6] This document outlines a robust and reproducible synthetic methodology for the target compound and presents a comparative analysis with its positional isomer, 4-(4-Methoxyphenyl)pyrimidin-2-amine. The experimental data provided herein serves as a benchmark for researchers engaged in the synthesis and evaluation of related small molecules.

Introduction to 4-Arylpyrimidin-2-amines

The 4-arylpyrimidin-2-amine core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.[1][2][3][4][5][6] The orientation of substituents on the aryl ring can significantly influence the biological activity and pharmacokinetic properties of these compounds. This guide focuses on the meta-methoxy substituted analog, this compound, and provides a direct comparison with the para-methoxy isomer to illustrate the impact of substituent placement on synthetic outcomes and spectral characteristics.

Two primary and reliable synthetic routes are commonly employed for the preparation of 4-aryl-2-aminopyrimidines: the condensation of a chalcone with guanidine and the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] For this guide, we will detail the chalcone-based synthesis due to its classical nature and widespread applicability.

Synthesis of this compound

The synthesis of the target compound is approached through a two-step process: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with guanidine.

Step 1: Synthesis of 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one (3-Methoxychalcone)

The initial step involves the base-catalyzed condensation of 3-methoxyacetophenone with benzaldehyde. This reaction, a Claisen-Schmidt condensation, is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones.

Experimental Protocol:

  • To a solution of 3-methoxyacetophenone (1.50 g, 10.0 mmol) in ethanol (20 mL) in a round-bottom flask, add benzaldehyde (1.06 g, 10.0 mmol).

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20%, 5 mL).

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to a pH of ~5-6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

The purified chalcone is then cyclized with guanidine hydrochloride in the presence of a base to form the desired 2-aminopyrimidine ring. This reaction proceeds via a Michael addition of guanidine to the enone, followed by intramolecular condensation and dehydration.[7][8][10]

Experimental Protocol:

  • In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (2.38 g, 10.0 mmol) in 30 mL of dimethylformamide (DMF).

  • Add guanidine hydrochloride (1.43 g, 15.0 mmol) and sodium methoxide (0.81 g, 15.0 mmol) to the solution.

  • Reflux the reaction mixture at 140-150 °C for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Comparative Synthesis: 4-(4-Methoxyphenyl)pyrimidin-2-amine

For a direct and objective comparison, we present the synthesis of the positional isomer, 4-(4-methoxyphenyl)pyrimidin-2-amine, following a similar chalcone-based route.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (4-Methoxychalcone)

Experimental Protocol:

  • To a solution of 4-methoxyacetophenone (1.50 g, 10.0 mmol) in ethanol (20 mL), add benzaldehyde (1.06 g, 10.0 mmol).

  • Slowly add an aqueous solution of sodium hydroxide (20%, 5 mL) while stirring at room temperature.

  • Continue stirring for 4-6 hours and monitor by TLC.

  • Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from ethanol.

Step 2: Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine

Experimental Protocol:

  • Dissolve 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (2.38 g, 10.0 mmol) in DMF (30 mL).

  • Add guanidine hydrochloride (1.43 g, 15.0 mmol) and sodium methoxide (0.81 g, 15.0 mmol).

  • Reflux the mixture at 140-150 °C for 8-10 hours.

  • Cool the reaction and pour it into ice-cold water (150 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify by column chromatography.

Characterization and Data Comparison

The successful synthesis of both isomers should be confirmed by standard analytical techniques. The expected data is summarized below for a clear comparison.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compound4-(4-Methoxyphenyl)pyrimidin-2-amine[11][12]
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol 201.23 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
¹H NMR (DMSO-d₆, δ ppm) ~8.3 (d, 1H), ~7.8-7.7 (m, 2H), ~7.4 (t, 1H), ~7.1 (d, 1H), ~7.0 (s, 1H), ~6.8 (br s, 2H), ~3.8 (s, 3H)8.32 (d, 1H), 8.15 (d, 2H), 7.10 (d, 2H), 6.95 (d, 1H), 6.80 (br s, 2H), 3.85 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm) ~163.5, 162.8, 160.0, 158.5, 138.0, 130.5, 119.0, 114.5, 112.0, 108.0, 55.5163.6, 162.5, 161.8, 158.4, 130.2, 129.5, 114.2, 107.8, 55.8
Mass Spec (ESI-MS) m/z 202.1 [M+H]⁺m/z 202.1 [M+H]⁺

Experimental Workflows

The following diagrams illustrate the synthetic pathways described in this guide.

G cluster_0 Synthesis of this compound 3-Methoxyacetophenone 3-Methoxyacetophenone Chalcone_3 1-(3-Methoxyphenyl)-3- phenylprop-2-en-1-one 3-Methoxyacetophenone->Chalcone_3 NaOH, EtOH Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone_3 NaOH, EtOH Target_3 This compound Chalcone_3->Target_3 NaOMe, DMF, Reflux Guanidine_HCl_3 Guanidine HCl Guanidine_HCl_3->Target_3 NaOMe, DMF, Reflux

Caption: Synthetic workflow for this compound.

G cluster_1 Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyacetophenone 4-Methoxyacetophenone Chalcone_4 1-(4-Methoxyphenyl)-3- phenylprop-2-en-1-one 4-Methoxyacetophenone->Chalcone_4 NaOH, EtOH Benzaldehyde_4 Benzaldehyde Benzaldehyde_4->Chalcone_4 NaOH, EtOH Target_4 4-(4-Methoxyphenyl)pyrimidin-2-amine Chalcone_4->Target_4 NaOMe, DMF, Reflux Guanidine_HCl_4 Guanidine HCl Guanidine_HCl_4->Target_4 NaOMe, DMF, Reflux

Caption: Synthetic workflow for 4-(4-Methoxyphenyl)pyrimidin-2-amine.

Discussion on Reproducibility and Alternative Approaches

The described chalcone-based synthesis is a reliable and scalable method for producing 4-aryl-2-aminopyrimidines. The key to reproducibility lies in the careful control of reaction conditions, particularly temperature and reaction time, and in the thorough purification of intermediates and final products.

An alternative and equally robust method is the Suzuki-Miyaura cross-coupling.[9][13][14][15][16] This approach would involve the synthesis of 2-chloro-4-(3-methoxyphenyl)pyrimidine from 2,4-dichloropyrimidine and 3-methoxyphenylboronic acid, followed by amination. This method offers the advantage of modularity, allowing for the late-stage introduction of various aryl groups.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-(3-methoxyphenyl)- pyrimidine 2,4-Dichloropyrimidine->Intermediate Pd Catalyst, Base 3-Methoxyphenylboronic_acid 3-Methoxyphenyl- boronic acid 3-Methoxyphenylboronic_acid->Intermediate Final_Product 4-(3-Methoxyphenyl)- pyrimidin-2-amine Intermediate->Final_Product NH₃ Ammonia Ammonia Ammonia->Final_Product

Caption: Alternative Suzuki-Miyaura cross-coupling route.

Conclusion

This guide provides a detailed and reproducible experimental framework for the synthesis of this compound. By presenting a side-by-side comparison with its para-isomer, we highlight the subtle yet important differences in their synthesis and characterization. The methodologies and data contained herein are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate novel pyrimidine-based compounds. The provided protocols are designed to be self-validating, and with careful execution, should yield consistent and reliable results.

References

  • Sharma, K. & Sharma, R. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines: Reaction of substituted chalcones with guanidinium carbonate. Rasayan Journal of Chemistry, 4(2), 357-361.
  • Zapf, C. W., et al. (2005). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Tetrahedron Letters, 46(26), 4497-4500.
  • Patel, V. M., et al. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 4(2), 357-361.
  • Whitmore, F. C. & Mosher, H. S. (1949). U.S. Patent No. 2,660,579. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Klapars, A., et al. (2001). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Journal of Organic Chemistry, 66(25), 8557-8562.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2022). RSC Medicinal Chemistry, 13(1), 108-118.
  • Hsueh, T.-Y., et al. (2016). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 21(11), 1483.
  • Desai, N. C., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 197-206.
  • An efficient method for the synthesis of 4‐arylpyrimidin‐2‐amines. (2012). Journal of Heterocyclic Chemistry, 49(5), 1109-1112.
  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2015). Journal of Fluorescence, 25(4), 931-937.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][17][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2111.

  • Synthesis, characterization and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. (2017). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 4(7), 1-8.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2010). Archiv der Pharmazie, 343(11), 617-625.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10445-10462.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 963-975.
  • 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. (2015). Journal of the Serbian Chemical Society, 80(1), 43-55.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2022). Tetrahedron Letters, 105, 154133.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (2022). Molecules, 27(19), 6296.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(8), 1335-1341.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023).
  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. (2007).
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2022). Molbank, 2022(2), M1382.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2001). The Journal of Organic Chemistry, 66(25), 8557-8562.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(15), 2855-2858.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Comparative ADME Profiling of Pyrimidine Derivatives: From Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of nucleoside analogs (antivirals/anticancer) and kinase inhibitors. However, the native pyrimidine ring presents distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges, specifically regarding rapid metabolic clearance by Dihydropyrimidine Dehydrogenase (DPD) and poor passive permeability for polar analogs.

This guide provides a comparative technical analysis of pyrimidine derivatives, contrasting First-Generation Analogs (e.g., 5-Fluorouracil) with Third-Generation Prodrugs (e.g., Capecitabine) and Novel Kinase Inhibitors . We analyze how structural modifications impact pharmacokinetic (PK) profiles and provide validated experimental protocols for assessing these parameters.

Comparative Analysis: Structural Impact on ADME

Absorption & Permeability: The Lipophilicity Trade-off

Unmodified pyrimidine nucleosides are highly polar, relying on nucleoside transporters (hENT/hCNT) for uptake, which limits oral bioavailability. Modifications that increase lipophilicity allow for passive diffusion.

Parameter5-Fluorouracil (5-FU)Capecitabine (Prodrug)Novel Pyrimidine Kinase Inhibitors
Primary Absorption Mechanism Saturable Transport (hENT1)Passive DiffusionPassive Diffusion
Oral Bioavailability (%F) < 20% (Erratic)~100% (Rapid absorption)40-70% (Dependent on formulation)
LogP (Lipophilicity) -0.89 (Hydrophilic)4.5 (Lipophilic)2.0 - 4.0 (Optimized)
Key Structural Feature C5-Fluoro substitution onlyN4-pentyloxycarbonyl carbamate chainAddition of solubilizing tails (e.g., morpholine)

Insight: The addition of the carbamate tail in Capecitabine masks the polar amine, shifting the transport mechanism from transporter-dependent to passive diffusion, thereby solving the oral bioavailability crisis of 5-FU.

Metabolic Stability & Clearance

The metabolic fate of pyrimidines is dictated by the electronic environment of the ring. The C5 and C6 positions are vulnerable to enzymatic attack.

  • The DPD Bottleneck: Dihydropyrimidine Dehydrogenase (DPD) rapidly catabolizes 5-FU in the liver (t1/2 ≈ 10-20 mins).

  • The Prodrug Solution: Capecitabine requires a three-step enzymatic cascade for activation, effectively bypassing hepatic DPD clearance and generating the active drug preferentially in tumor tissues (high Thymidine Phosphorylase activity).

Distribution & Protein Binding
  • Nucleoside Analogs: Generally exhibit low plasma protein binding (<20%), leading to wide distribution but rapid renal excretion.

  • Kinase Inhibitors: Pyrimidine-based kinase inhibitors often feature hydrophobic "tails" to occupy ATP pockets, increasing plasma protein binding (>90%) and reducing free fraction, which must be accounted for in dosing.

Mechanism of Action & Metabolic Activation

The following diagram illustrates the comparative metabolic pathways. Note the contrast between the direct clearance of 5-FU and the targeted activation of Capecitabine.

MetabolicPathway Capecitabine Capecitabine (Oral Prodrug) Liver Liver (Carboxylesterase) Capecitabine->Liver DFCR 5'-DFCR (Intermediate) Liver->DFCR LiverTumor Liver/Tumor (Cytidine Deaminase) DFCR->LiverTumor DFUR 5'-DFUR (Intermediate) LiverTumor->DFUR Tumor Tumor Tissue (Thymidine Phosphorylase) DFUR->Tumor FiveFU 5-FU (Active Cytotoxin) Tumor->FiveFU High Expression in Tumor DPD DPD Enzyme (Rapid Catabolism) FiveFU->DPD Systemic Clearance FBAL F-BAL (Inactive Metabolite) DPD->FBAL

Figure 1: The metabolic activation cascade of Capecitabine vs. the catabolic clearance of 5-FU. The prodrug strategy utilizes sequential enzymatic steps to deliver the active fluoropyrimidine payload specifically to tissues with high Thymidine Phosphorylase activity.

Experimental Protocols for ADME Profiling

To objectively compare pyrimidine derivatives, the following standardized assays must be performed. These protocols ensure data integrity and reproducibility.

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of the derivative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 365 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(concentration) vs. time to calculate slope (

    
    ).
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess passive diffusion potential, critical for predicting oral absorption of lipophilic pyrimidine derivatives.

Workflow Diagram:

PAMPA_Workflow Step1 Preparation Step2 Donor Plate Setup (Compound in Buffer pH 7.4) Step1->Step2 Step3 Acceptor Plate Setup (Buffer Only) Step1->Step3 Step5 Sandwich Assembly (Donor Bottom / Acceptor Top) Step2->Step5 Step4 Membrane Coating (1% Lecithin in Dodecane) Step3->Step4 Coat Filter Step4->Step5 Step6 Incubation (5 Hours @ 25°C, Humidified) Step5->Step6 Step7 Analysis (UV/LC-MS) Calculate Pe (Effective Permeability) Step6->Step7

Figure 2: Step-by-step workflow for the PAMPA assay. This cell-free system isolates passive diffusion properties, removing transporter variables.

Critical Interpretation of Data

When reviewing ADME data for pyrimidine derivatives, apply the following heuristics:

  • The "Solubility Cliff": Pyrimidine rings substituted with rigid aromatic groups (common in kinase inhibitors) often suffer from poor aqueous solubility.

    • Indicator: Kinetic solubility < 10 µM.

    • Solution: Look for morpholine or piperazine solubilizing groups in the structure.

  • Metabolic Soft Spots:

    • Unsubstituted C5 positions are "metabolic soft spots" for oxidation.

    • Indicator: High intrinsic clearance (> 50 µL/min/mg) in HLM.

    • Solution: Fluorine or Methyl substitution at C5 (e.g., 5-FU, Thymine) blocks this specific oxidation path.

  • Permeability vs. Transporters:

    • If PAMPA permeability is low (

      
       cm/s) but Caco-2 permeability is high, the compound is likely a substrate for hENT/hCNT transporters. This is typical for hydrophilic nucleoside analogs.
      

References

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review of its pharmacology and clinical interest in oncology. Clinical Therapeutics, 27(1), 23-44.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA/Microsomal protocols).

  • Miwa, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumour tissues by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer, 34(8), 1274-1281.

  • Zhang, Y., et al. (2019). Pyrimidine derivatives as potent and selective inhibitors of physiological targets: A review. European Journal of Medicinal Chemistry, 181, 111566.

A Senior Application Scientist's Guide to Validating the Binding Site of 4-(3-Methoxyphenyl)pyrimidin-2-amine on a Putative Kinase Target

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding site on its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of key experimental methodologies for confirming the binding site of a novel kinase inhibitor, using 4-(3-Methoxyphenyl)pyrimidin-2-amine as a case study. The aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous approved kinase inhibitors, making a protein kinase the logical putative target for this compound.[1]

This document eschews a rigid template in favor of a logical, field-proven workflow that mirrors the decision-making process in a drug discovery setting. We will explore a multi-pronged approach, emphasizing the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity.

The Challenge: From Putative Interaction to Confirmed Binding Site

The discovery of a potential bioactive molecule like this compound is merely the first step. The critical subsequent phase is to unequivocally demonstrate that it binds to the intended target at a specific site and to elucidate the molecular interactions that govern this binding. This knowledge is paramount for optimizing lead compounds and developing a comprehensive understanding of the mechanism of action. Our hypothetical target is a protein kinase, a class of enzymes frequently implicated in diseases such as cancer.[2][3]

This guide will navigate through a strategic sequence of experiments designed to build a robust body of evidence for the binding site of our lead compound.

A Strategic Workflow for Binding Site Validation

A comprehensive approach to binding site validation involves a tiered strategy, beginning with confirmation of direct binding and progressing to high-resolution structural and functional characterization. Each step provides a layer of evidence, and the convergence of data from multiple orthogonal methods lends the highest degree of confidence.

G cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Functional Validation Biophysical Assays Biophysical Assays X-ray Crystallography X-ray Crystallography Biophysical Assays->X-ray Crystallography Confirms direct binding & provides affinity/thermodynamics NMR Spectroscopy NMR Spectroscopy Biophysical Assays->NMR Spectroscopy Provides solution-based binding evidence Site-Directed Mutagenesis Site-Directed Mutagenesis X-ray Crystallography->Site-Directed Mutagenesis Identifies key interacting residues NMR Spectroscopy->Site-Directed Mutagenesis Maps binding interface in solution

Caption: A strategic workflow for validating a ligand's binding site.

Phase 1: Foundational Evidence of Direct Binding through Biophysical Assays

Before committing to more resource-intensive structural studies, it is imperative to confirm direct binding and quantify the interaction's affinity and thermodynamics. A suite of biophysical assays is ideal for this initial phase.[4]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[5] It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the binding mechanism.[6][7]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified, active kinase onto a sensor chip. It is crucial to optimize immobilization conditions to ensure the kinase remains in its native, active state.[8]

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11] This information is invaluable for understanding the driving forces of the interaction.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified kinase in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of injections of the compound into the kinase solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine KD, n, and ΔH.

Differential Scanning Fluorimetry (DSF) for High-Throughput Screening and Validation

DSF, or thermal shift assay, measures the thermal stability of a protein.[12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[14] This method is particularly useful for initial hit validation and can be performed in a high-throughput format.[15]

Experimental Protocol: DSF Analysis

  • Reaction Setup: Mix the kinase with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange) and the test compound.

  • Thermal Denaturation: Gradually increase the temperature and monitor the fluorescence, which increases as the protein unfolds and exposes its hydrophobic core.

  • Tm Calculation: Determine the Tm by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm in the presence of the compound indicates binding.

Comparison of Biophysical Techniques
Technique Key Outputs Advantages Considerations
SPR KD, kon, koffReal-time kinetics, high sensitivityRequires protein immobilization, which can affect activity
ITC KD, n, ΔH, ΔSLabel-free, in-solution, complete thermodynamic profileHigher protein consumption, lower throughput
DSF ΔTm (qualitative binding)High-throughput, low protein consumption, cost-effectiveIndirect measure of binding, may not be suitable for all proteins

Phase 2: High-Resolution Structural Insights

With direct binding confirmed, the next crucial step is to visualize the interaction at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

X-ray Crystallography: The Atomic Blueprint of Interaction

X-ray crystallography provides a static, high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[16] This structural information is invaluable for structure-based drug design.[17]

Experimental Protocol: Co-crystallization

  • Complex Formation: Incubate the purified kinase with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to solve the electron density map and build and refine the atomic model of the protein-ligand complex. It is crucial to critically assess the quality of the electron density for the ligand to ensure accurate modeling.[18]

G Purified Kinase Purified Kinase Complex Formation Complex Formation Purified Kinase->Complex Formation Ligand This compound Ligand->Complex Formation Crystallization Crystallization Complex Formation->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 4-(3-Methoxyphenyl)pyrimidin-2-amine . As a researcher, you must recognize that this compound is not merely "organic waste"; it is a nitrogen-containing heterocyclic amine often utilized as a pharmacophore in kinase inhibitor development.

Improper disposal poses two specific risks:

  • Environmental Toxicity: Pyrimidine derivatives can exhibit aquatic toxicity and persistence.

  • Chemical Incompatibility: As an organic base, it poses exothermic risks if inadvertently mixed with strong oxidizing acids in waste streams.

Physicochemical Hazard Data

The following data dictates the downstream disposal logic.

PropertyValue/CharacteristicOperational Implication
Functional Group Aminopyrimidine (Basic)DO NOT mix with Nitric Acid or Piranha solution. Risk of violent reaction.
Physical State Solid (Powder)Primary disposal via solid waste stream; dust control required.
Solubility Low (Water), High (DMSO/MeOH)Do not attempt to dilute and pour down the drain.
Combustibility Carbon/Nitrogen backboneSuitable for high-temperature incineration with NOx scrubbing.
Bioactivity Potential Kinase InhibitorTreat as P-Listed (Acutely Toxic) equivalent for safety margins.

Waste Segregation Strategy (The Self-Validating System)

To ensure safety, we utilize a Source-Segregation Model . This system is self-validating: by forcing the user to categorize the waste at the point of generation, we prevent downstream incompatibility events.

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must be labeled "Solid Organic Waste - Toxic."

  • Contents: Weighing boats, contaminated gloves, and pure expired substance.

  • Prohibited: Do not place free-flowing liquids in this container.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

The disposal stream depends entirely on the solvent system used during your synthesis or purification.

  • Non-Halogenated Stream (Preferred):

    • Solvents: Methanol, Ethanol, DMSO, Ethyl Acetate.

    • Destination: Red Can (Flammable/Organic).

  • Halogenated Stream:

    • Solvents: Dichloromethane (DCM), Chloroform.

    • Destination: Yellow Can (Halogenated).

    • Note: While the compound itself is non-halogenated, the solvent dictates the stream.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this compound. This workflow ensures compliance with RCRA "Cradle-to-Grave" requirements.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved BinSolid Container: HDPE Wide Mouth Label: Solid Toxic Organic Solid->BinSolid SolventCheck Check Solvent Composition Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, CHCl3) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent? (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No BinHalo Container: Safety Can (Yellow) Label: Halogenated Waste Halogenated->BinHalo BinNonHalo Container: Safety Can (Red) Label: Flammable Organic NonHalogenated->BinNonHalo Destruction Final Disposal: High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision matrix for segregating aminopyrimidine waste streams based on physical state and solvent compatibility.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine powder.

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 respirator (if outside fume hood).

  • Isolate: Demarcate the area. If the spill is >50g, evacuate the lab and contact EHS.

  • Dampen: Do not dry sweep. Dry sweeping creates dust. Cover the spill with a paper towel dampened with water or polyethylene glycol (PEG) to trap the powder.

  • Neutralize (Surface Decontamination):

    • After removing the bulk solid, wipe the surface with a 10% acetic acid solution (or vinegar).

    • Why? The acid protonates the amine (forming a salt), increasing water solubility and making it easier to lift from the surface [1].

  • Final Clean: Wipe with ethanol followed by soap and water.

  • Disposal: Place all cleanup materials into the Solid Toxic Organic bin.

Regulatory & Compliance Context

Adherence to these protocols ensures compliance with the following frameworks:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR Part 261, this material, while not always explicitly listed, falls under "Process Waste" and must be characterized. We treat it as Hazardous Waste due to toxicity characteristics [2].

  • Destruction Method: The only acceptable final destruction method is Incineration .

    • Mechanism: High-temperature oxidation breaks the pyrimidine ring.

    • Requirement: The facility must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated by the amine and pyrimidine nitrogen atoms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). (2023).

Personal protective equipment for handling 4-(3-Methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1158235-36-9 Molecular Formula: C₁₁H₁₁N₃O Hazard Class: Potent Bioactive Intermediate / Irritant (Inferred)[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

Status: This compound is a pharmacologically active pyrimidine intermediate.[3] While specific toxicological data for this isomer is limited, structural analogs (ortho/para isomers) exhibit Acute Toxicity (Oral) and Serious Eye Damage .[3]

Directive: Treat as a Control Band 3 compound (Potent/Toxic) until site-specific risk assessment proves otherwise.[1][2][3]

Emergency Response Card
ScenarioImmediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15+ minutes. Remove contact lenses.[3][4][5][6] Seek urgent medical attention (Risk of corneal damage based on analogs).[3]
Skin Contact Wash with soap and water for 15 minutes.[3] Remove contaminated clothing.[3][4][5][6][7] Isolate clothing in a sealed bag.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[3]
Spill (Solid) Do NOT dry sweep.[3] Wet with inert solvent (e.g., PEG-400 or water mist) to suppress dust, then wipe with absorbent pads.[1][2][3]
Spill (Liquid) Absorb with vermiculite or chem-pads.[1][2][3] Do not use combustible materials like sawdust.[3]
Fire Use water spray, alcohol-resistant foam, dry chemical, or CO₂.[1][2][3] Warning: Emits toxic Nitrogen Oxides (NOx) upon combustion.[1][3]

Part 2: Hazard Identification & Risk Assessment[1][2][4][6][8][9]

Structural Activity Relationship (SAR) Analysis

As a Senior Application Scientist, I do not rely solely on sparse SDS data. We must analyze the molecule's functionality to predict risk:

  • Pyrimidine Core: Common scaffold for kinase inhibitors.[3] Implies potential for specific biological activity (reproductive or organ toxicity) even at low doses.[3]

  • Primary Amine (-NH₂): Reactive nucleophile.[3] Increases potential for skin sensitization and irritation.[3][5]

  • Methoxy Group (-OCH₃): Increases lipophilicity compared to the parent pyrimidine.[3] Causality: This enhances dermal absorption, meaning skin contact is not just a surface hazard but a systemic entry route.[2][3]

Inferred GHS Classifications

Based on verified data for isomers CAS 99844-02-7 and 915070-01-8:

  • H302: Harmful if swallowed.[1][3][8]

  • H315: Causes skin irritation.[1][3][4][9][8]

  • H318/H319: Causes serious eye damage/irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4][9][8]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Fine powders aerosolize easily.[1][2][3] Static charge often causes "fly-off" during weighing.[1][2][3] Engineering controls (Hood) are superior to respirators.[3]
Hand (Primary) Nitrile Gloves (Min 0.11 mm / 4 mil)Standard barrier protection against solid contact.[3]
Hand (Secondary) Double-Gloving (Outer Nitrile)Required for Solutions. Solvents like DMSO (often used for this compound) permeate nitrile rapidly, carrying the dissolved API through the skin.[1][2][3]
Eye / Face Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[3]
Body Lab Coat (Tyvek sleeves recommended)Cotton lab coats can trap dust.[3] Tyvek sleeves prevent wrist exposure between glove and coat.[3]
PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and quantity.

PPE_Logic Start Start: Handling 4-(3-Methoxyphenyl)pyrimidin-2-amine State State of Matter? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Qty Quantity > 100 mg? Solid->Qty Solvent Solvent Permeation Risk Solution->Solvent Hood Engineering Control: Chemical Fume Hood REQUIRED Qty->Hood Yes Resp Respiratory: N95 Minimum (if outside hood) Qty->Resp No (Quick Weighing) DoubleGlove Protocol: Double Glove (Nitrile) Change every 30 mins Solvent->DoubleGlove High Risk

Figure 1: PPE Selection Logic based on physical state and quantity.[1][2][3] Note the strict requirement for double-gloving when in solution.

Part 4: Operational Protocols

Weighing & Transfer (Solid State)

The highest risk of exposure occurs during weighing due to static-induced aerosolization.[1][2][3]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood if available.[3] Pyrimidine amines are often electrostatic.[3]

  • Containment: Use a disposable balance enclosure or work strictly behind the sash (lowered to <18 inches).

  • Technique:

    • Tare the vial before opening the stock container.

    • Use a disposable spatula.[3] Do not reuse spatulas to prevent cross-contamination.[3]

    • The "Wet Method": If possible, add the solvent to the weighing vial before adding the solid (if the target mass is pre-calculated and the vessel allows).[3] This suppresses dust immediately upon transfer.[3]

Solubilization (Liquid State)

Common solvents: DMSO, Methanol, Ethanol.[1][2]

  • Exothermic Check: Amines can generate heat when dissolving in acidic media.[3] Add acid slowly if salt formation is intended.[3]

  • Permeation Hazard:

    • DMSO: Carriers the compound through nitrile gloves in <5 minutes.[3]

    • Protocol: If a drop of DMSO solution touches your glove, IMMEDIATELY remove the outer glove, wash hands, and replace.[2][3] Do not wait for a "breakthrough" sensation.

Waste Disposal

Do not dispose of down the drain.[3] This compound is potentially ecotoxic.[3]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid."[1][2][3]

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents are used).[1][2][3]

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the pyrimidine ring.[1][2][3]

Part 5: Emergency Spill Response Workflow

In the event of a spill, pause and assess. Rushing spreads contamination.[3]

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (< 1g / < 5mL) Assess->Minor Major Major (> 1g / > 5mL) Assess->Major SolidSpill Solid Spill Protocol: 1. Cover with wet paper towel 2. Scoop up (No Dust) 3. Clean surface with 10% Bleach Minor->SolidSpill Powder LiquidSpill Liquid Spill Protocol: 1. Place absorbent pads 2. Wait for absorption 3. Double bag waste Minor->LiquidSpill Solution Evacuate Evacuate Area Call EHS/Safety Officer Major->Evacuate

Figure 2: Decision tree for spill response. Note that dry sweeping is strictly prohibited.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735362, 4-(4-methoxyphenyl)pyrimidin-2-amine (Isomer Analog).[1][2] Retrieved January 29, 2026 from [Link][1][2][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Amines and Pyrimidines.[3][5] Retrieved January 29, 2026 from [Link][1][2][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.